1-(4-Chlorobenzyl)pyrrolidin-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBPYTSZAGPUJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Chlorobenzyl)pyrrolidin-3-ol: Properties, Synthesis, and Characterization
Executive Summary
1-(4-Chlorobenzyl)pyrrolidin-3-ol is a substituted pyrrolidine derivative that serves as a versatile bifunctional building block in synthetic organic chemistry. Possessing a nucleophilic tertiary amine and a secondary alcohol, this scaffold is primed for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The presence of a 4-chlorobenzyl group provides steric bulk, modulates basicity, and offers a site for further aromatic chemistry. This guide provides a comprehensive overview of the fundamental physicochemical properties, a detailed synthetic protocol, robust analytical characterization methods, and a discussion of the reactivity and potential applications of this compound for researchers and professionals in drug development.
Physicochemical and Basic Properties
The defining characteristics of this compound stem from its core structure: a five-membered saturated nitrogen heterocycle (pyrrolidine), substituted at the nitrogen with a 4-chlorobenzyl group and at the 3-position with a hydroxyl group. These features dictate its solubility, reactivity, and, critically, its basicity.
Core Physicochemical Data
The majority of publicly available data for this compound is computationally predicted. Experimental validation is recommended for mission-critical applications.
| Property | Value | Source |
| CAS Number | 415946-61-1 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₁₄ClNO | [Calculated] |
| Molecular Weight | 211.69 g/mol | [Calculated] |
| Boiling Point | 321.4 ± 32.0 °C (at 760 mmHg) | Predicted |
| Density | 1.267 ± 0.06 g/cm³ | Predicted |
| LogP (Octanol/Water) | 1.39 | Predicted |
| pKa (Alcohol) | 14.79 ± 0.20 | Predicted |
| pKaH (Conj. Acid) | ~10.0 - 10.5 | Estimated |
| Storage Temp. | 2-8°C | Recommended |
Analysis of Basicity
The primary basic character of this compound is conferred by the lone pair of electrons on the pyrrolidine nitrogen atom. The predicted pKa of ~14.8 refers to the acidity of the hydroxyl proton and is not indicative of the compound's basicity. A more relevant metric is the pKa of the conjugate acid (pKaH), which quantifies the equilibrium of the protonated amine.
While no experimental pKaH for this specific molecule is documented, a reliable estimate can be derived from analogous structures. For example, the experimental pKaH of α-Benzylpyrrolidine is 10.36. The 4-chloro substituent on the benzyl group in the title compound exerts a weak electron-withdrawing inductive effect (-I), which is expected to slightly decrease the electron density on the nitrogen atom, thereby making it a slightly weaker base. Therefore, the pKaH of this compound is estimated to be in the range of 10.0-10.5 . This makes it a moderately strong organic base, capable of being protonated under typical physiological or mildly acidic conditions.
Synthesis and Purification Protocol
The synthesis of this compound is most efficiently achieved via one-pot reductive amination. This method is superior to direct N-alkylation as it avoids the potential for quaternization of the amine and often proceeds under milder conditions with higher yields. The causality behind this choice is the selective reactivity of sodium triacetoxyborohydride (STAB), which reduces the transiently formed iminium ion much faster than it reduces the starting aldehyde.
Reductive Amination Workflow
Caption: Reductive Amination Workflow for Synthesis.
Step-by-Step Experimental Methodology
Materials:
-
3-Pyrrolidinol (1.0 eq)
-
4-Chlorobenzaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous (approx. 10 mL per mmol of 3-pyrrolidinol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Eluent for chromatography (e.g., gradient of 0-10% Methanol in DCM)
Procedure:
-
Imine Formation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-pyrrolidinol (1.0 eq) and anhydrous DCM. Stir until dissolved. Add 4-chlorobenzaldehyde (1.05 eq) and stir the resulting solution at room temperature for 30-60 minutes. The formation of the iminium intermediate is a critical equilibrium step before reduction.
-
Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and gas evolution. The reaction is then stirred at room temperature for 12-24 hours.
-
Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Workup: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase with brine, then dry it over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of 0% to 10% methanol in dichloromethane) to afford this compound as a pure solid or oil.
Analytical Characterization
A self-validating analytical workflow is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.
Characterization Workflow Diagram
Caption: Quality Control (QC) Workflow for Product Validation.
Predicted Spectroscopic Signatures
In the absence of published experimental spectra, the following signatures can be predicted based on the molecular structure. These predictions serve as a benchmark for experimental verification.
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.30 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons ortho to the chlorobenzyl group (AA'BB' system).
-
δ ~7.25 ppm (d, J ≈ 8.5 Hz, 2H): Aromatic protons meta to the chlorobenzyl group (AA'BB' system).
-
δ ~4.30 ppm (m, 1H): Methine proton at C3, bearing the hydroxyl group (H-3).
-
δ ~3.60 ppm (s, 2H): Benzylic methylene protons (Ar-CH₂-N).
-
δ ~2.80-3.00 ppm (m, 2H): Methylene protons at C5 (H-5).
-
δ ~2.50-2.70 ppm (m, 2H): Methylene protons at C2 (H-2).
-
δ ~1.90-2.10 ppm (m, 2H): Methylene protons at C4 (H-4).
-
δ (variable, br s, 1H): Hydroxyl proton (-OH).
¹³C NMR (100 MHz, CDCl₃):
-
δ ~136-138 ppm: Aromatic quaternary carbon attached to the CH₂ group.
-
δ ~132-134 ppm: Aromatic quaternary carbon bearing the chlorine atom.
-
δ ~130-131 ppm: Aromatic CH carbons ortho to the CH₂ group.
-
δ ~128-129 ppm: Aromatic CH carbons meta to the CH₂ group.
-
δ ~68-70 ppm: Methine carbon at C3 (-CHOH).
-
δ ~60-62 ppm: Benzylic methylene carbon (Ar-CH₂).
-
δ ~58-60 ppm: Methylene carbon at C2.
-
δ ~52-54 ppm: Methylene carbon at C5.
-
δ ~34-36 ppm: Methylene carbon at C4.
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: 212.0837 (for C₁₁H₁₅³⁵ClNO⁺).
-
Key Fragmentation Ion: A prominent peak at m/z 125.03, corresponding to the tropylium-like cation [C₇H₆Cl]⁺ formed by the cleavage of the benzylic C-N bond. This is a highly characteristic fragment for N-benzyl compounds.
Reactivity, Stability, and Applications
This compound is a stable compound under standard laboratory conditions but should be stored at 2-8°C to prevent potential long-term degradation. Its utility as a synthetic intermediate is derived from the orthogonal reactivity of its two functional groups.
-
The Tertiary Amine: As a moderately strong base, the nitrogen can act as a proton scavenger or a nucleophilic catalyst in certain reactions. It is not available for further alkylation without forming a quaternary salt.
-
The Secondary Alcohol: The hydroxyl group can be readily functionalized. It can be oxidized to the corresponding ketone (1-(4-chlorobenzyl)pyrrolidin-3-one), a key precursor for further derivatization at the C3 position. It can also undergo esterification, etherification, or be used as a nucleophile in substitution reactions.
While not widely cited as an intermediate for a specific blockbuster drug, its structure is emblematic of scaffolds used in the discovery of agents targeting the central nervous system (CNS). The pyrrolidine ring is a common feature in many biologically active compounds. The N-benzyl group is often used to explore binding pockets in receptors and enzymes, and the 3-hydroxyl group provides a key hydrogen bonding feature. This compound is therefore a valuable tool for building libraries of diverse molecules for high-throughput screening in drug discovery campaigns.
Safety and Handling
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Measures:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Researchers should consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
An In-Depth Technical Guide to 1-(4-Chlorobenzyl)pyrrolidin-3-ol: Structure, Synthesis, and Analysis
This document provides a comprehensive technical overview of 1-(4-chlorobenzyl)pyrrolidin-3-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidine ring is a foundational scaffold in numerous FDA-approved drugs and natural products, prized for its three-dimensional structure which allows for effective exploration of biological target space.[1][2][3] This guide delves into the molecule's specific structural attributes, outlines a robust synthetic protocol, and details the analytical methodologies required for its characterization and quality control, providing field-proven insights for its practical application in a research setting.
Molecular Profile and Physicochemical Properties
This compound (CAS No: 415946-61-1) is a disubstituted pyrrolidine derivative.[4][5] Its structure incorporates three key pharmacophoric elements: a saturated nitrogen-containing heterocycle (the pyrrolidine ring), a halogenated aromatic system (the 4-chlorobenzyl group), and a secondary alcohol (the 3-ol group). This combination of features offers multiple points for further chemical modification, making it a versatile building block for constructing libraries of novel compounds. The chlorine atom, for instance, can modulate electronic properties and metabolic stability, while the hydroxyl group provides a handle for esterification or etherification and can act as a hydrogen bond donor in interactions with biological targets.
Caption: Chemical structure of this compound.
The key physicochemical properties of the molecule are summarized below. These parameters are critical for predicting its behavior in various experimental conditions, from reaction solvents to biological assays.
| Property | Value | Source |
| CAS Number | 415946-61-1 | [4][6] |
| Molecular Formula | C₁₁H₁₄ClNO | [4][5][6] |
| Molecular Weight | 211.69 g/mol | [5][6] |
| Boiling Point | 321.4 ± 32.0 °C (Predicted) | [4][5] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| pKa | 14.79 ± 0.20 (Predicted) | [5] |
| LogP | 1.39 | [4] |
Synthesis and Purification
A robust and common method for preparing N-substituted pyrrolidines is through the N-alkylation of the parent heterocycle. This approach is chosen for its reliability, the commercial availability of starting materials, and the straightforward nature of the reaction and subsequent purification.
The proposed synthesis involves the nucleophilic substitution reaction between 3-hydroxypyrrolidine and 4-chlorobenzyl chloride. The pyrrolidine nitrogen acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. A non-nucleophilic base, such as potassium carbonate, is essential to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is selected as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering with it.
Caption: Workflow for the synthesis and purification of the title compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxypyrrolidine (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring, add 4-chlorobenzyl chloride (1.05 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane) until the starting material (3-hydroxypyrrolidine) is consumed.
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford this compound as a pure solid or oil.
Structural Elucidation and Purity Analysis
A multi-technique analytical approach is non-negotiable for the unambiguous confirmation of the chemical structure and the rigorous assessment of purity. This ensures the material's identity and quality, which is paramount for its use in subsequent research, particularly in a drug development context where impurities can confound biological data.
Caption: Integrated workflow for comprehensive analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorobenzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic CH₂ protons, and a series of multiplets for the non-equivalent protons on the pyrrolidine ring, in addition to a signal for the hydroxyl proton.[7][8][9]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of 11 unique carbon atoms. Diagnostic signals include those for the four distinct aromatic carbons, the benzylic carbon, and the carbons of the pyrrolidin-3-ol core.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Interpretation: Integrate the proton signals and assign all peaks to their corresponding protons and carbons in the structure based on chemical shift, multiplicity, and integration values.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and can provide evidence of its elemental composition through high-resolution measurements.
-
Expected Ion: Using electrospray ionization in positive mode (ESI+), the primary expected ion would be the protonated molecule [M+H]⁺ at m/z 212.69.
-
Fragmentation: Tandem MS (MS/MS) experiments would likely show a characteristic fragmentation pattern, such as the loss of the 4-chlorobenzyl group, providing further structural confirmation.[10][11]
Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the solution directly into an ESI-MS system or analyze via LC-MS.
-
Data Verification: Confirm the presence of the [M+H]⁺ ion corresponding to the calculated molecular weight of C₁₁H₁₄ClNO.
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry-standard technique for assessing the purity of pharmaceutical compounds.[12][13] A well-developed HPLC method must be able to separate the main compound from any potential impurities, such as unreacted starting materials or reaction byproducts.
Protocol: Reversed-Phase HPLC for Purity Assessment
-
System: An HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Prepare a sample solution at a concentration of 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Injection Volume: 10 µL.
-
System Suitability: Before analysis, perform replicate injections of a standard to ensure system precision (e.g., <2% RSD for peak area and retention time).
-
Analysis: Inject the sample and integrate all peaks. Purity is reported as the area of the main peak relative to the total area of all peaks detected. A purity level of >95% is typically required for research applications.
Significance and Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile scaffold for drug discovery.[14] The pyrrolidine ring is not merely a linker; its non-planar, sp³-hybridized nature provides a three-dimensional architecture that can lead to improved target selectivity and better physicochemical properties compared to flat, aromatic systems.[2][3]
This molecule serves as an excellent starting point for generating a library of analogues for structure-activity relationship (SAR) studies. The three key regions of the molecule—the pyrrolidine nitrogen, the hydroxyl group, and the aromatic ring—can be independently modified.
Caption: Use of the title compound as a scaffold for generating diverse chemical libraries.
-
Nitrogen (R1): The 4-chlorobenzyl group can be replaced with a wide variety of other substituents via different synthetic routes to explore interactions with specific pockets in a target protein.
-
Hydroxyl Group (R2): This group can be converted into ethers, esters, or even amines to probe different hydrogen bonding interactions or to attach larger functional groups.
-
Aromatic Ring (R3): The electronics and sterics of the aromatic ring can be fine-tuned by changing the substituent from chloro to other groups (e.g., fluoro, methoxy, trifluoromethyl) to optimize binding affinity and ADME properties.
Given the prevalence of the pyrrolidine core in compounds targeting the central nervous system, ion channels, and enzymes, this scaffold is a high-potential starting point for projects in areas such as oncology, virology, and neurodegenerative diseases.[1][15]
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound | 415946-61-1 [amp.chemicalbook.com]
- 6. This compound | 415946-61-1 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 4-Chlorobenzyl alcohol(873-76-7) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. bcc.bas.bg [bcc.bas.bg]
- 13. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(4-Chlorobenzyl)pyrrolidin-3-ol: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Chlorobenzyl)pyrrolidin-3-ol, a pivotal heterocyclic building block in medicinal chemistry. The document delves into its chemical identity, physicochemical properties, and established synthesis protocols, offering insights into the rationale behind experimental choices. Furthermore, this guide explores the compound's significant role as a versatile intermediate in the development of novel therapeutics, underscored by its presence in various patented chemical scaffolds. Safety protocols and handling considerations are also discussed to ensure its effective and safe utilization in a research and development setting.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a ubiquitous and highly valued scaffold in the realm of medicinal chemistry.[1] Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space, a critical factor in achieving specific and high-affinity interactions with biological targets.[1] The pyrrolidine nucleus is a cornerstone in the structure of numerous natural products, alkaloids, and synthetic drugs, demonstrating a wide array of biological activities.[2] this compound, in particular, has emerged as a key intermediate, combining the conformational flexibility of the pyrrolidinol core with the electronic and steric properties of the 4-chlorobenzyl group. This strategic combination makes it a valuable precursor for creating diverse libraries of compounds aimed at various therapeutic targets.
Chemical Identity and Physicochemical Properties
Molecular Formula: C₁₁H₁₄ClNO[3][4]
Molecular Weight: 211.69 g/mol [4]
IUPAC Name: 1-[(4-chlorophenyl)methyl]pyrrolidin-3-ol
Synonyms: 1-(4-Chlorobenzyl)-3-pyrrolidinol, 1-(4-Chloro-benzyl)-pyrrolidin-3-ol[3]
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Reference |
| Boiling Point | 321.4 ± 32.0 °C at 760 mmHg | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Flash Point | 148.2 ± 25.1 °C | [3] |
| Refractive Index | 1.607 | [3] |
| LogP | 1.39 | [3] |
Synthesis of this compound: A Methodological Deep Dive
The synthesis of this compound is typically achieved through the N-alkylation of pyrrolidin-3-ol. This nucleophilic substitution reaction is a robust and well-established method for the formation of N-substituted pyrrolidines.
Reaction Rationale and Mechanistic Considerations
The core of the synthesis is the reaction between the secondary amine of pyrrolidin-3-ol and an alkylating agent, in this case, 4-chlorobenzyl chloride. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. The presence of a base is crucial to deprotonate the pyrrolidine nitrogen, thereby increasing its nucleophilicity and driving the reaction forward. The choice of base and solvent can significantly impact the reaction yield and purity of the final product.
Experimental Protocol: N-Alkylation of Pyrrolidin-3-ol
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Pyrrolidin-3-ol
-
4-Chlorobenzyl chloride[5]
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (CH₃CN) or another appropriate polar aprotic solvent
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a solution of pyrrolidin-3-ol (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5-2.0 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes to ensure proper mixing and activation of the base.
-
Slowly add a solution of 4-chlorobenzyl chloride (1.0-1.1 equivalents) in acetonitrile to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Role in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine-3-ol core provides a scaffold that can be further functionalized, while the 4-chlorobenzyl moiety can engage in various interactions with biological targets, including hydrophobic and halogen bonding.
A Precursor to Biologically Active Compounds
The literature suggests that N-benzylpyrrolidine derivatives are being investigated for a range of therapeutic areas:
-
Neurodegenerative Diseases: N-benzylpyrrolidine derivatives have been designed and evaluated as multi-target agents for the treatment of Alzheimer's disease, showing inhibitory activity against cholinesterases and β-secretase-1.[6]
-
Oncology: The pyrrolidine scaffold is present in numerous anticancer agents, and derivatives of 1-benzyl-pyrrolidin-3-ol have been explored for their cytotoxic and apoptotic effects on cancer cell lines.
-
Infectious Diseases: Pyrrolidine-containing compounds have shown promise as antibacterial and antifungal agents.[7]
The versatility of this compound allows for its incorporation into a wide variety of molecular architectures, making it a key intermediate in the generation of compound libraries for high-throughput screening and lead optimization.
Caption: Therapeutic areas for derivatives of this compound.
Analytical Characterization
The structural elucidation and purity assessment of this compound are typically performed using standard analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Representative NMR Data
¹H NMR (400 MHz, CDCl₃) - Expected Chemical Shifts:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 7.30 | d | 2H, Aromatic protons ortho to -CH₂- |
| ~ 7.25 | d | 2H, Aromatic protons meta to -CH₂- |
| ~ 4.30 | m | 1H, -CH(OH)- |
| ~ 3.60 | s | 2H, -CH₂-Ar |
| ~ 2.80 - 2.30 | m | 4H, Pyrrolidine ring protons |
| ~ 2.00 | m | 2H, Pyrrolidine ring protons |
| ~ 1.80 | br s | 1H, -OH |
¹³C NMR (100 MHz, CDCl₃) - Expected Chemical Shifts:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 137 | Aromatic quaternary carbon |
| ~ 133 | Aromatic quaternary carbon (-Cl) |
| ~ 130 | Aromatic CH |
| ~ 128 | Aromatic CH |
| ~ 70 | -CH(OH)- |
| ~ 60 | -CH₂-Ar |
| ~ 58 | Pyrrolidine CH₂ |
| ~ 50 | Pyrrolidine CH₂ |
| ~ 35 | Pyrrolidine CH₂ |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
Toxicity Profile:
Specific in-vivo acute toxicity data for this compound is not extensively published. However, N-benzylpyrrolidine derivatives are generally considered to be harmful if swallowed and may cause skin and eye irritation. It is prudent to handle this compound with care and to consult the material safety data sheet (MSDS) provided by the supplier for detailed information.
Conclusion
This compound stands as a testament to the enduring importance of heterocyclic chemistry in the pursuit of novel medicines. Its straightforward synthesis, coupled with its versatile chemical nature, makes it an invaluable tool for medicinal chemists. As research continues to uncover new biological targets and disease pathways, the demand for such well-characterized and strategically designed building blocks will undoubtedly grow, further solidifying the role of this compound in the future of drug discovery.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US20240092787A1 - Pharmaceutical process and intermediates - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-(4-Chlorobenzyl)pyrrolidin-3-ol: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(4-Chlorobenzyl)pyrrolidin-3-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its conformational flexibility and its presence in a vast array of biologically active natural products and synthetic drugs.[1][2][3] This guide focuses on this compound, a substituted pyrrolidine derivative that serves as a valuable building block in the synthesis of novel chemical entities for drug discovery. By combining the privileged pyrrolidine core with the frequently utilized 4-chlorobenzyl moiety, this compound offers a strategic starting point for developing compound libraries aimed at diverse biological targets. This document provides a comprehensive overview of its chemical properties, a detailed synthetic protocol and characterization strategy, its role in medicinal chemistry, and essential safety information.
Chemical Identity and Physicochemical Properties
This compound is a secondary amine derivative characterized by a pyrrolidin-3-ol core N-substituted with a 4-chlorobenzyl group. Its precise molecular identity and key physicochemical properties are crucial for its application in synthetic chemistry and are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄ClNO | [4][5][6] |
| Molecular Weight | 211.69 g/mol | [5][6] |
| CAS Number | 415946-61-1 | [4][5] |
| Synonyms | 1-[(4-chlorophenyl)methyl]pyrrolidin-3-ol, 1-(4-Chloro-benzyl)-pyrrolidin-3-ol | [4][5] |
| Boiling Point | 321.4 ± 32.0 °C (Predicted) | [4][5] |
| Density | 1.267 ± 0.06 g/cm³ (Predicted) | [5] |
| Flash Point | 148.2 ± 25.1 °C | [4] |
| pKa | 14.79 ± 0.20 (Predicted) | [5] |
| Storage Temperature | 2-8°C | [5] |
Synthesis, Purification, and Characterization
The synthesis of this compound is most commonly achieved via a standard nucleophilic substitution reaction. This approach is favored for its reliability and scalability.
Synthetic Pathway: N-Alkylation
The primary synthetic route involves the N-alkylation of pyrrolidin-3-ol with 4-chlorobenzyl chloride. In this reaction, the secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. The presence of a mild base is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Synthetic pathway for this compound via N-alkylation.
Detailed Experimental Protocol
This protocol describes a self-validating system where the final product is purified and characterized to confirm its identity and purity.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrrolidin-3-ol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and a suitable solvent such as acetonitrile (ACN) to form a slurry.
-
Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants without interfering with the nucleophilic substitution. Potassium carbonate is a cost-effective and sufficiently strong base to scavenge the HCl generated during the reaction.
-
-
Addition of Alkylating Agent: Add 4-chlorobenzyl chloride (1.1 eq.) to the stirring mixture.
-
Causality: A slight excess of the alkylating agent ensures the complete consumption of the more valuable pyrrolidin-3-ol starting material.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C for ACN) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Extraction: Redissolve the crude residue in ethyl acetate and wash with water (2x) followed by brine (1x). This removes any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil or solid.
-
Purification: Purify the crude material using flash column chromatography on silica gel, typically with a gradient of methanol in dichloromethane or ethyl acetate in hexanes, to afford the pure this compound.
Structural Characterization
The identity and purity of the final compound must be confirmed by standard analytical methods:
-
¹H NMR (Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the aromatic protons of the chlorobenzyl group (typically two doublets in the 7.2-7.4 ppm range), a singlet for the benzylic methylene (-CH₂-) protons, and multiplets for the protons on the pyrrolidine ring.
-
¹³C NMR: The spectrum will confirm the presence of all 11 unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of 211.69.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the alcohol and C-N stretching of the amine.
Role in Medicinal Chemistry and Drug Development
The value of this compound lies in its utility as a versatile intermediate for constructing more complex molecules with potential therapeutic applications.
-
Privileged Scaffold: The pyrrolidine ring is considered a "privileged scaffold" because it is a core component of many compounds with high biological activity.[1][3] Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, which is often crucial for potent and selective binding to biological targets.[1]
-
Vector for Diversification: The hydroxyl group at the 3-position provides a reactive handle for further functionalization. It can be used to introduce new pharmacophores through esterification, etherification, or conversion to other functional groups, enabling the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies.
-
Bioactive Moiety: The 4-chlorobenzyl group is a common substituent in many active pharmaceutical ingredients (APIs). The chlorine atom can participate in halogen bonding and modulate the lipophilicity and metabolic stability of the final compound.[3]
The use of this building block in a typical drug discovery workflow allows for the systematic exploration of chemical space to identify lead compounds.
Caption: Drug discovery workflow utilizing a versatile building block.
Safety and Handling
Based on available data, this compound should be handled with appropriate care in a laboratory setting.[5]
-
Hazard Statements:
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry place, as recommended at 2-8°C.[5]
-
Conclusion
This compound is a synthetically accessible and highly valuable chemical intermediate. Its defined molecular structure and physicochemical properties, combined with the strategic placement of functional groups, make it an important tool for researchers in drug discovery and medicinal chemistry. The ability to leverage both the privileged pyrrolidine scaffold and the reactive hydroxyl group allows for the efficient generation of diverse molecular architectures, accelerating the identification and optimization of novel therapeutic agents.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound | 415946-61-1 [amp.chemicalbook.com]
- 6. This compound | 415946-61-1 [chemicalbook.com]
1-(4-Chlorobenzyl)pyrrolidin-3-ol synthesis pathways
An In-Depth Technical Guide to the Synthesis of 1-(4-Chlorobenzyl)pyrrolidin-3-ol
Abstract
This guide provides a comprehensive technical overview of the primary synthetic pathways for producing this compound, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a key structural motif in numerous biologically active compounds, and its functionalization is of paramount importance to researchers in the field.[1][2][3][4] This document, written from the perspective of a Senior Application Scientist, delves into two robust and widely applicable synthetic strategies: Reductive Amination and Direct N-Alkylation. The narrative focuses on the underlying chemical principles, the rationale behind procedural choices, and detailed, field-proven experimental protocols. By synthesizing theoretical mechanisms with practical application, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to efficiently and reliably synthesize this target compound.
Physicochemical Properties and Structural Information
A foundational understanding of a target molecule's properties is critical before embarking on its synthesis. This compound is an organic compound featuring a pyrrolidine ring N-substituted with a 4-chlorobenzyl group and a hydroxyl group at the 3-position.
| Property | Value | Source(s) |
| CAS Number | 415946-61-1 | [5][6] |
| Molecular Formula | C₁₁H₁₄ClNO | [5][7] |
| Molecular Weight | 211.69 g/mol | [5][7] |
| Predicted Boiling Point | 321.4 ± 32.0 °C | [5][6] |
| Predicted Density | 1.267 ± 0.06 g/cm³ | [5] |
| Storage Temperature | 2-8°C | [5] |
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the synthetic challenge by disconnecting the target molecule into readily available starting materials. The primary disconnections for this compound sever the benzylic C-N bond, identifying two principal synthetic routes.
Caption: Retrosynthetic analysis of the target molecule.
This analysis reveals two convergent pathways originating from Pyrrolidin-3-ol [8] and a suitable C7 electrophile derived from 4-chlorotoluene .
Synthesis Pathway I: Reductive Amination
Reductive amination is a cornerstone of modern amine synthesis, valued for its high efficiency, selectivity, and operational simplicity.[9] It is often the preferred method as it elegantly avoids the over-alkylation issues that can plague direct alkylation strategies.[10][11] The process occurs in a one-pot fashion, proceeding through the in-situ formation and subsequent reduction of an iminium ion intermediate.
Mechanistic Overview & Rationale
The reaction is a two-stage process:
-
Iminium Ion Formation: The nucleophilic nitrogen of pyrrolidin-3-ol attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.[12] This is typically acid-catalyzed and is followed by dehydration to form a transient iminium ion.
-
Reduction: A hydride reducing agent, chosen for its selectivity, reduces the iminium ion to the final secondary amine product.
The key to a successful reductive amination is the choice of reducing agent. The ideal reagent should reduce the protonated iminium ion much faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is exceptionally well-suited for this purpose due to its mild nature and tolerance for slightly acidic conditions, which favor iminium formation.[11] Unlike sodium cyanoborohydride (NaBH₃CN), it does not pose the risk of generating toxic hydrogen cyanide gas.[11][13]
Caption: Reductive amination pathway overview.
Detailed Experimental Protocol
-
Objective: To synthesize this compound via reductive amination.
-
Materials:
-
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add pyrrolidin-3-ol (1.0 eq) and 4-chlorobenzaldehyde (1.05 eq).
-
Dissolve the starting materials in anhydrous DCM (or DCE).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A small amount of acetic acid can be added to catalyze this step, though it is often unnecessary.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the limiting reagent.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
-
Synthesis Pathway II: Direct N-Alkylation
Direct N-alkylation is a classical and straightforward method for forming C-N bonds via a nucleophilic substitution (SN2) reaction. This pathway involves the reaction of the secondary amine (pyrrolidin-3-ol) with an appropriate alkylating agent, such as 4-chlorobenzyl chloride.
Mechanistic Overview & Rationale
The lone pair of electrons on the nitrogen atom of pyrrolidin-3-ol acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride. This concerted SN2 displacement of the chloride leaving group forms the desired C-N bond. A key requirement for this reaction is the presence of a non-nucleophilic base. The base serves to "scavenge" the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine nucleophile. Common choices for the base include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
Caption: Direct N-alkylation pathway overview.
Detailed Experimental Protocol
-
Objective: To synthesize this compound via direct N-alkylation.
-
Materials:
-
Pyrrolidin-3-ol (1.0 eq)
-
4-Chlorobenzyl chloride (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N) (1.5 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Potassium Iodide (KI) (catalytic, optional)
-
-
Procedure:
-
To a round-bottom flask, add pyrrolidin-3-ol (1.0 eq), the base (e.g., K₂CO₃, 2.0 eq), and a catalytic amount of KI (optional, to facilitate the reaction via in-situ formation of the more reactive iodide).
-
Add anhydrous ACN (or DMF) as the solvent and stir the suspension.
-
Add 4-chlorobenzyl chloride (1.0 eq) to the mixture, either neat or as a solution in the reaction solvent.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS. The reaction typically takes 6-24 hours.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water to remove any remaining salts or DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude material by flash column chromatography to afford the final product.
-
Comparative Analysis of Pathways
Both described pathways are effective for the synthesis of this compound. The choice of method often depends on available starting materials, scale, and desired purity profile.
| Feature | Reductive Amination | Direct N-Alkylation |
| Starting Materials | Pyrrolidin-3-ol, 4-chlorobenzaldehyde | Pyrrolidin-3-ol, 4-chlorobenzyl chloride |
| Key Reagents | Mild hydride reductants (e.g., NaBH(OAc)₃) | Inorganic or organic base (e.g., K₂CO₃) |
| Reaction Conditions | Typically mild (room temperature) | Often requires heating |
| Primary Advantage | High selectivity, avoids over-alkylation | Atom economical, straightforward setup |
| Potential Drawback | Stoichiometric use of hydride reagent | Potential for quaternary salt formation (side product) |
| Workup | Requires aqueous quench and extraction | Requires filtration of salts |
Safety and Handling
-
4-Chlorobenzaldehyde: Irritant to skin, eyes, and mucous membranes. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[15]
-
Sodium triacetoxyborohydride: Reacts with water to release hydrogen gas. It is a moisture-sensitive reagent. Handle under an inert atmosphere where possible and avoid contact with strong acids.
-
4-Chlorobenzyl chloride: A lachrymator and corrosive. It is an alkylating agent and should be handled with extreme care in a fume hood.
-
Solvents (DCM, ACN, DMF): All organic solvents should be handled in a fume hood. Refer to their specific Safety Data Sheets (SDS) for detailed handling information.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 415946-61-1 [amp.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 415946-61-1 [chemicalbook.com]
- 8. 4-Hydroxypyrrolidine | C4H9NO | CID 98210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 4-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 4-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Guide to the Spectroscopic Characterization of 1-(4-Chlorobenzyl)pyrrolidin-3-ol
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for the synthetic building block, 1-(4-Chlorobenzyl)pyrrolidin-3-ol (CAS: 415946-61-1; Molecular Formula: C₁₁H₁₄ClNO; Molecular Weight: 211.69 g/mol ).[1][2] While a complete set of publicly available, experimentally-derived spectra for this specific compound is not consolidated, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable, predictive spectroscopic profile. This guide is intended for researchers and scientists in organic synthesis and drug development, offering a robust framework for the structural verification and quality control of this and related compounds. The methodologies and interpretations presented herein are designed to be self-validating, emphasizing the causality behind spectral features and grounding claims in established scientific literature.
Introduction and Molecular Structure
This compound is a bifunctional organic molecule featuring a saturated N-heterocyclic alcohol (pyrrolidin-3-ol) and a halogenated aromatic moiety (4-chlorobenzyl). The pyrrolidine scaffold is a privileged structure in medicinal chemistry, valued for its three-dimensional character and its ability to serve as a versatile synthetic handle.[3] Spectroscopic analysis is non-negotiable for confirming the identity, purity, and structural integrity of such compounds following synthesis. This guide will systematically deconstruct the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
The molecule's structure is composed of three key regions, each contributing distinct spectroscopic signatures:
-
The 1,4-disubstituted (para) chlorophenyl ring .
-
The benzylic methylene bridge (-CH₂-).
-
The pyrrolidin-3-ol ring , which contains a tertiary amine, a secondary alcohol, and a stereocenter at the C3 position.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the exchangeable -OH proton, whereas it may be broadened or exchanged in CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30) over a spectral width of 0-220 ppm. A longer acquisition time (hundreds or thousands of scans) is typically required due to the low natural abundance of the ¹³C isotope.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton spectrum is predicted to show distinct signals for the aromatic, benzylic, and pyrrolidine ring protons.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |
| ~ 7.30 | d, J ≈ 8.4 Hz | 2H | Aromatic (CH -CCl) | These two protons are ortho to the chlorine atom. They appear as a clean doublet due to coupling with their meta neighbors. The observed chemical shift is consistent with a p-chlorobenzyl moiety.[4] |
| ~ 7.25 | d, J ≈ 8.4 Hz | 2H | Aromatic (CH -C-CH₂) | These two protons are ortho to the benzyl group. They form the other half of the classic AA'BB' system of a 1,4-disubstituted ring, appearing as a doublet coupled to their ortho neighbors. |
| ~ 4.1 - 4.3 | m | 1H | Pyrrolidine CH -OH | This proton is deshielded by the adjacent electronegative oxygen atom, shifting it significantly downfield. It will appear as a multiplet due to coupling with the neighboring protons on C2 and C4. |
| ~ 3.65 | s | 2H | Benzylic Ar-CH₂ -N | The benzylic protons are deshielded by both the aromatic ring and the nitrogen atom. They are expected to be chemically equivalent and appear as a sharp singlet, as there are no adjacent protons for coupling. |
| ~ 2.8 - 3.2 | m | 2H | Pyrrolidine N-CH₂ (C2/C5) | These protons are adjacent to the nitrogen. The presence of the stereocenter at C3 makes these protons diastereotopic, leading to complex splitting patterns (multiplets). |
| ~ 2.4 - 2.8 | m | 2H | Pyrrolidine N-CH₂ (C2/C5) | The other pair of protons adjacent to the nitrogen, also appearing as a complex multiplet. |
| ~ 1.8 - 2.2 | m | 2H | Pyrrolidine CH₂ (C4) | These protons are on the carbon beta to the nitrogen and adjacent to the C3 stereocenter, resulting in a complex multiplet. |
| Variable (e.g., 1.5-3.0) | br s | 1H | Hydroxyl OH | The chemical shift of this proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It appears as a broad singlet and will exchange with D₂O. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum should display 9 distinct signals, corresponding to the 9 chemically non-equivalent carbon atoms in the molecule.
| Predicted Shift (δ, ppm) | Assignment | Rationale & Key Insights |
| ~ 137.5 | Aromatic C -CH₂ | The quaternary aromatic carbon attached to the benzylic group. |
| ~ 132.5 | Aromatic C -Cl | The quaternary aromatic carbon bearing the chlorine atom; its chemical shift is significantly influenced by the halogen's electronegativity. |
| ~ 130.0 | Aromatic C H | The two aromatic methine carbons ortho to the benzyl group. |
| ~ 128.5 | Aromatic C H | The two aromatic methine carbons ortho to the chlorine atom. |
| ~ 69.0 | Pyrrolidine C H-OH (C3) | This carbon is significantly deshielded by the directly attached hydroxyl group, making it the most downfield signal in the aliphatic region. |
| ~ 60.0 | Benzylic Ar-C H₂-N | The benzylic carbon, shifted downfield by the adjacent aromatic ring and nitrogen atom. |
| ~ 58.0 - 55.0 | Pyrrolidine N-C H₂ (C2/C5) | The two carbons adjacent to the tertiary nitrogen atom. They may have slightly different chemical shifts due to the influence of the C3 substituent. |
| ~ 35.0 | Pyrrolidine C H₂ (C4) | The remaining aliphatic carbon of the pyrrolidine ring, appearing at the most upfield position. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹. Perform a background scan of the empty ATR crystal prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.
Predicted IR Absorption Bands
The IR spectrum will be dominated by absorptions from the O-H, C-H, C=C, C-O, C-N, and C-Cl bonds.
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Assignment & Interpretation |
| 3500 - 3200 | O-H Stretch (alcohol) | Strong, Broad | This broad absorption is highly characteristic of an alcohol group involved in intermolecular hydrogen bonding. Its presence is a key confirmation of the hydroxyl functionality. |
| 3100 - 3000 | C-H Stretch (aromatic) | Medium | These absorptions appear just above 3000 cm⁻¹ and are characteristic of sp² C-H bonds in the chlorophenyl ring. |
| 3000 - 2850 | C-H Stretch (aliphatic) | Medium | These bands correspond to the sp³ C-H bonds of the benzylic and pyrrolidine methylene groups. Data for the pyrrolidine ring shows characteristic CH bands in this region.[5] |
| ~ 1600, ~1490 | C=C Stretch (aromatic) | Medium | These two bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring, confirming the presence of the aromatic system. |
| ~ 1100 - 1050 | C-O Stretch (alcohol) | Strong | A strong, distinct peak in this region is indicative of the C-O stretching vibration of the secondary alcohol. |
| ~ 1200 - 1100 | C-N Stretch (amine) | Medium | The stretching vibration of the tertiary amine's C-N bonds within the pyrrolidine ring is expected in this region. |
| ~ 850 - 800 | C-H Bend (aromatic) | Strong | A strong out-of-plane bending vibration in this region is highly diagnostic for 1,4-disubstitution (para) on a benzene ring. |
| ~ 800 - 700 | C-Cl Stretch | Medium | The carbon-chlorine bond stretch typically appears in the fingerprint region and confirms the presence of the chloro-substituent. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its overall identity and connectivity.
Experimental Protocol: MS Data Acquisition
-
Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source, which is a soft ionization technique ideal for obtaining the molecular ion of polar molecules like this one.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
Predicted Mass Spectrum (ESI+)
The mass spectrum will confirm the molecular weight and show a characteristic fragmentation pattern dominated by the cleavage of the weakest bond.
| m/z Value (Predicted) | Assignment | Interpretation & Rationale |
| 212.08, 214.08 | [M+H]⁺ | The protonated molecular ion. The key confirmatory feature is the isotopic pattern of chlorine: a peak at m/z 212 (for ³⁵Cl) and a peak at m/z 214 (for ³⁷Cl) with a relative intensity ratio of approximately 3:1. This is definitive proof of the presence of one chlorine atom. |
| 125.02, 127.02 | [C₇H₆Cl]⁺ | This fragment corresponds to the 4-chlorobenzyl cation. It is the most predicted and stable fragment, arising from the facile cleavage of the benzylic C-N bond. This is a classic fragmentation pathway for N-benzyl compounds. |
| 88.07 | [C₄H₁₀NO]⁺ | This fragment corresponds to the protonated pyrrolidin-3-ol ring after the loss of the chlorobenzyl group. The fragmentation of the parent 3-pyrrolidinol shows a related pattern.[6] |
digraph "fragmentation_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontsize=9];parent [label="[M+H]⁺\nm/z = 212/214", fillcolor="#FBBC05", fontcolor="#202124"]; fragment1 [label="4-Chlorobenzyl Cation\n[C₇H₆Cl]⁺\nm/z = 125/127", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fragment2 [label="Pyrrolidin-3-ol\n[C₄H₉NO]\n(Neutral Loss)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
parent -> fragment1 [label="Benzylic Cleavage"]; parent -> fragment2 [style=dashed, arrowhead=none]; }
Caption: Predicted ESI-MS fragmentation of this compound.
Conclusion
The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous method for the structural confirmation of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, notably the alcohol, tertiary amine, and the 1,4-disubstituted aromatic ring. Finally, mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern dominated by benzylic cleavage, confirming the identity of the two major structural components. This predictive guide serves as a reliable benchmark for researchers synthesizing or utilizing this compound, ensuring high standards of quality and scientific rigor.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 415946-61-1 [chemicalbook.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-CHLOROBENZYL)PYRIDINE(4409-11-4) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Pyrrolidinol [webbook.nist.gov]
A Technical Guide to the Stereoisomers of 1-(4-Chlorobenzyl)pyrrolidin-3-ol: Synthesis, Separation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Chlorobenzyl)pyrrolidin-3-ol is a substituted pyrrolidinol with a chiral center at the C3 position of the pyrrolidine ring, giving rise to two enantiomers, (R)- and (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol. The stereochemistry of this compound, and others in its class, is of critical importance in drug discovery and development, as different stereoisomers can exhibit markedly different pharmacological and toxicological profiles.[1][2] This in-depth technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their structure, synthesis, stereoselective separation, and analytical characterization. The methodologies presented herein are grounded in established principles of stereochemistry and chiral analysis, offering valuable insights for researchers engaged in the synthesis and evaluation of chiral molecules.
Introduction: The Significance of Stereoisomerism in Drug Development
Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[3] In the realm of pharmacology, the spatial arrangement of a drug molecule is a critical determinant of its biological activity.[4] This is because drug targets, such as enzymes and receptors, are themselves chiral environments, leading to stereoselective interactions.[1]
One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects.[1][3] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the profound impact of stereochemistry on drug safety and efficacy.[3] Consequently, the ability to synthesize, separate, and characterize individual stereoisomers is a fundamental requirement in modern drug development.[3][5]
The pyrrolidine ring is a prevalent scaffold in many biologically active compounds due to its ability to explore three-dimensional space and contribute to the molecule's stereochemistry.[6] For this compound, the chiral center at the C3 position dictates the existence of two enantiomers, the (R) and (S) forms. Understanding the distinct properties of these enantiomers is paramount for any drug development program involving this molecule.
Molecular Structure and Stereochemistry
This compound possesses a single stereocenter at the carbon atom bearing the hydroxyl group (C3). This gives rise to a pair of enantiomers, designated as (R)- and (S)-1-(4-chlorobenzyl)pyrrolidin-3-ol according to the Cahn-Ingold-Prelog priority rules.
Figure 1: 2D structures of the (R) and (S) enantiomers of this compound.
The number of possible stereoisomers for a molecule can be estimated using the 2^n rule, where 'n' is the number of chiral centers.[7] In this case, with one chiral center, there are 2^1 = 2 possible stereoisomers (one pair of enantiomers).
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the N-alkylation of a suitable pyrrolidin-3-ol precursor with 4-chlorobenzyl chloride.
General Synthetic Scheme
A general, non-stereoselective synthesis will produce a racemic mixture of the (R) and (S) enantiomers.
Figure 2: General synthetic workflow for racemic this compound.
Enantioselective Synthesis
For the production of a single enantiomer, an enantioselective synthetic strategy is required. This can be achieved through several approaches:
-
Use of a Chiral Starting Material: Starting the synthesis with an enantiomerically pure precursor, such as (S)-pyrrolidin-3-ol or (R)-pyrrolidin-3-ol, will yield the corresponding enantiomer of the final product.[8]
-
Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a key bond-forming step.
-
Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by its removal.
The choice of synthetic strategy will depend on factors such as the availability of chiral starting materials, the desired enantiomeric purity, and scalability.
Separation of Stereoisomers
When a racemic mixture is synthesized, the separation of the individual enantiomers is a crucial step. Chiral chromatography is the most widely used and effective technique for this purpose.[9][10]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation.[5][]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.[5][10]
-
Mobile Phase Optimization: The mobile phase composition is critical for achieving good separation. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents should be optimized to achieve the desired resolution and retention times.
-
Sample Preparation: Dissolve the racemic this compound in a suitable solvent, ensuring it is fully dissolved and filtered before injection.
-
Injection and Detection: Inject the sample onto the HPLC system. Detection is typically performed using a UV detector at a wavelength where the compound absorbs.
-
Data Analysis: The separated enantiomers will appear as two distinct peaks in the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Table 1: Example Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane:Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Characterization of Stereoisomers
Once the enantiomers are separated, their absolute configuration and enantiomeric purity must be determined.
Chiroptical Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for characterizing chiral molecules.[9] It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is unique for each enantiomer and can be used to determine the absolute configuration by comparison with theoretical calculations or known standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While the NMR spectra of enantiomers are identical in an achiral solvent, the use of a chiral solvating agent or a chiral derivatizing agent can induce diastereomeric interactions, leading to distinguishable NMR signals for each enantiomer.[] This allows for the determination of enantiomeric purity.
Figure 3: Logical workflow for the synthesis, separation, and characterization of stereoisomers.
Pharmacological Implications
The pyrrolidine scaffold is a key structural motif in many pharmacologically active compounds, exhibiting a wide range of biological activities, including antibacterial and central nervous system effects.[6][12] The specific stereochemistry of substituted pyrrolidines can significantly influence their interaction with biological targets, leading to differences in efficacy and safety between enantiomers.[1][2] Therefore, a thorough investigation of the pharmacological properties of the individual (R)- and (S)-enantiomers of this compound is essential for any drug development program.
Conclusion
The stereoisomers of this compound represent a compelling case study in the importance of chirality in medicinal chemistry. A comprehensive understanding of their synthesis, separation, and characterization is fundamental for the rational design and development of new therapeutic agents. The methodologies and principles outlined in this guide provide a solid foundation for researchers and scientists working with this and other chiral molecules, emphasizing the critical role of stereochemistry in modern drug discovery.
References
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tutorchase.com [tutorchase.com]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 10. Chiral analysis - Wikipedia [en.wikipedia.org]
- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered nitrogen-containing heterocycle, pyrrolidine, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique structural and physicochemical properties have made it a focal point in the design and synthesis of a vast array of biologically active compounds. This technical guide provides a comprehensive exploration of the biological activities of substituted pyrrolidines, offering insights into their synthesis, mechanisms of action, and therapeutic potential.
The Pyrrolidine Core: A Privileged Structure in Medicinal Chemistry
The pyrrolidine ring's prevalence in FDA-approved drugs and clinical candidates is a testament to its versatility.[1] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[2] The presence of stereogenic centers in substituted pyrrolidines further contributes to this molecular diversity, enabling fine-tuning of pharmacological profiles.[3]
The pyrrolidine motif is a key component in a wide range of natural products, particularly alkaloids, which exhibit diverse pharmacological effects.[2] This natural precedent has inspired medicinal chemists to utilize the pyrrolidine scaffold as a foundational element in the design of novel therapeutic agents.
Diverse Biological Activities of Substituted Pyrrolidines
Substituted pyrrolidines have demonstrated a remarkable spectrum of biological activities, leading to their investigation in numerous therapeutic areas.
Anticancer Activity
A significant number of pyrrolidine derivatives have been synthesized and evaluated for their potential as anticancer agents.[4][5][6] These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[7][8][9]
Targeting Apoptotic Pathways:
Certain pyrrolidine derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[7][10] For instance, some compounds trigger the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade.[7] Studies have demonstrated that specific substitutions on the pyrrolidine ring can significantly influence the pro-apoptotic activity of these compounds.[9] For example, halogen-substituted pyrrolidines have been found to be more active in inducing apoptosis.[9]
Modulation of the PI3K/Akt/mTOR Signaling Pathway:
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several pyrrolidine-containing compounds have been identified as inhibitors of this pathway, targeting key kinases such as PI3K and mTOR.
Signaling Pathway: Inhibition of PI3K/Akt/mTOR by a Pyrrolidine Derivative
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a substituted pyrrolidine.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole-pyrrolidines | HeLa, MCF-7, HCT-116, HepG2 | 0.32 - 1.80 | [11] |
| Thiophene-dispiro-pyrrolidines | MCF-7, HeLa | 17 - 30 | [12] |
| Tetrazolopyrrolidine-triazoles | HeLa | 0.32 - 1.80 | [11] |
| Copper(II)-thiosemicarbazone-pyrrolidine complexes | SW480 | 0.99 | [9][13] |
Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives.
Antiviral Activity
The pyrrolidine scaffold is a key structural feature in several antiviral drugs, particularly those targeting hepatitis C virus (HCV) and SARS-CoV-2.[1] These compounds often act by inhibiting viral proteases or other enzymes essential for viral replication.
Structure-activity relationship (SAR) studies have been instrumental in optimizing the antiviral potency of pyrrolidine-based compounds. For instance, modifications to the substituents on the pyrrolidine ring and the attached heteroaryl moieties have been shown to significantly impact their activity against SARS-CoV-2.[14]
| Compound Class | Virus | EC50 (µM) | Reference |
| 1-Heteroaryl-2-alkoxyphenyl analogs | SARS-CoV-2 | ~0.82 (for control) | [14] |
| Pyrrolo[2,3-d]pyrimidine analogs | Zika Virus | 5.21 - 5.25 | [15] |
Table 2: Antiviral Activity of Selected Pyrrolidine Derivatives.
Central Nervous System (CNS) Activity
The ability of substituted pyrrolidines to cross the blood-brain barrier has made them attractive candidates for the treatment of various CNS disorders, including neurodegenerative diseases like Alzheimer's disease.[16][[“]][18]
Cholinesterase Inhibition:
One of the key therapeutic strategies for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Several pyrrolidine derivatives have been designed and synthesized as potent AChE inhibitors.[13][19] The stereochemistry of these compounds often plays a crucial role in their inhibitory activity.[18]
| Compound Class | Target Enzyme | Ki (nM) | Reference |
| Pyrrolidine-based benzenesulfonamides | Acetylcholinesterase (AChE) | 22.34 - 27.21 | [13] |
| Pyrrolidine-based benzenesulfonamides | Carbonic Anhydrase I (hCAI) | 17.61 | [13] |
| Pyrrolidine-based benzenesulfonamides | Carbonic Anhydrase II (hCAII) | 5.14 | [13] |
| Pyrrolidine sulfonamides | Glycine Transporter 1 (GlyT1) | 198 | [12] |
Table 3: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives.
Synthesis of Substituted Pyrrolidines
A variety of synthetic strategies have been developed to access the diverse range of substituted pyrrolidines. These methods often focus on controlling the stereochemistry of the newly formed chiral centers.
Synthesis from Cyclic Precursors
Proline and its derivatives are common starting materials for the synthesis of substituted pyrrolidines.[1] The inherent chirality of these precursors provides a convenient route to enantiomerically pure products.
Experimental Workflow: Synthesis of a 2,5-Disubstituted Pyrrolidine from a Cyclic Precursor
Caption: General workflow for the synthesis of 2,5-disubstituted pyrrolidines.
Synthesis from Acyclic Precursors
Cyclization reactions of acyclic precursors provide another powerful approach to the synthesis of substituted pyrrolidines.[1] These methods often involve intramolecular nucleophilic attack or cycloaddition reactions.
Detailed Protocol: Synthesis of N-Aryl-Substituted Pyrrolidines via Reductive Amination [20]
-
Reaction Setup: To a dried Schlenk tube, add the iridium catalyst (1.0 mol%), the diketone starting material (1.0 equiv.), the aniline (1.1 equiv.), the solvent, and formic acid (30.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture under air at 80 °C for 12 hours.
-
Work-up: After the reaction is complete, dissolve the mixture in ethyl acetate and wash with saturated salt water.
-
Purification: Dry the organic fraction over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the desired N-aryl-substituted pyrrolidine.
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized pyrrolidine derivatives, a variety of in vitro assays are employed.
Cytotoxicity and Antiproliferative Activity: MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assays
Acetylcholinesterase (AChE) Inhibition Assay:
Principle: This assay is based on the Ellman's method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, add buffer, DTNB solution, the test compound (pyrrolidine derivative) at various concentrations, and the AChE enzyme solution.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ or Kᵢ value.
Conclusion and Future Perspectives
The pyrrolidine scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. Its inherent structural features, combined with the ever-expanding toolkit of synthetic methodologies, provide a powerful platform for the design of compounds with diverse and potent biological activities. Future research in this area will likely focus on the development of more stereoselective synthetic methods, the exploration of novel biological targets, and the application of computational tools to guide the rational design of the next generation of pyrrolidine-based drugs. The elucidation of detailed structure-activity relationships will remain a critical component of this endeavor, enabling the fine-tuning of molecular properties to achieve optimal efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases [ricerca.uniba.it]
- 17. consensus.app [consensus.app]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Key Therapeutic Targets of Pyrrolidine Derivatives
Introduction: The Pyrrolidine Scaffold - A Cornerstone of Modern Medicinal Chemistry
The five-membered nitrogen-containing heterocyclic compound, pyrrolidine, represents one of the most versatile and valuable scaffolds in drug discovery.[1] Its significance stems from a unique combination of structural and physicochemical properties. Unlike its aromatic counterpart, pyrrole, the saturated, sp³-hybridized nature of the pyrrolidine ring imparts a non-planar, three-dimensional (3D) geometry.[2][3] This 3D coverage is crucial for establishing specific and high-affinity interactions within the complex topographical landscapes of biological targets.[2][3]
Furthermore, the stereogenic centers inherent to the pyrrolidine ring allow for the creation of diverse stereoisomers, where the spatial orientation of substituents can dramatically alter the biological profile of a drug candidate by influencing its binding mode to enantioselective proteins like enzymes and receptors.[2][4] This stereochemical diversity, combined with the pyrrolidine motif's ability to enhance aqueous solubility and serve as both a hydrogen bond donor (via the N-H group) and acceptor, makes it a privileged structure in the medicinal chemist's toolkit.[5]
This guide provides an in-depth technical overview of several key therapeutic targets for which pyrrolidine derivatives have been successfully developed. We will explore the causality behind their mechanisms of action, present quantitative data on their potency, and provide detailed, field-proven experimental protocols for their evaluation, offering a self-validating framework for researchers, scientists, and drug development professionals.
Chapter 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes
The Role of DPP-4 in Glucose Homeostasis
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism. Its primary function is the inactivation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1).[1] GLP-1 is released from the gut in response to food intake and stimulates glucose-dependent insulin secretion from pancreatic β-cells. By rapidly degrading GLP-1, DPP-4 effectively dampens this insulinotropic response.[6] Therefore, inhibiting DPP-4 prolongs the action of endogenous GLP-1, leading to increased insulin levels and improved glycemic control, making it a premier target for the treatment of type 2 diabetes mellitus.[1][7]
Mechanism of Action: Covalent Inhibition by Cyanopyrrolidines
A prominent class of DPP-4 inhibitors is the cyanopyrrolidines, which includes clinically approved drugs like Vildagliptin and Saxagliptin.[1][2] These molecules act as substrate mimetics, with the pyrrolidine ring fitting into the S1 sub-pocket of the DPP-4 active site, which typically accommodates the proline residue of natural substrates.[4][8] The key to their potent inhibitory activity lies in the nitrile (-C≡N) group. This electrophilic nitrile group forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the enzyme's active site.[5] This interaction effectively locks the inhibitor in place, preventing the enzyme from processing its natural substrates.
Structure-Activity Relationship and Quantitative Data
The development of cyanopyrrolidine inhibitors has been a landmark in diabetes therapy. Structure-activity relationship (SAR) studies have been extensive, leading to highly potent and selective compounds. The table below summarizes the inhibitory potency of representative pyrrolidine-based DPP-4 inhibitors.
| Compound | Structure | DPP-4 IC₅₀ | Reference |
| Vildagliptin |
| ~62 nM | [2] |
| Saxagliptin |
| ~50 nM | [2] |
| Compound 1j | N/A | 26.14% inhibition @ 100 µM | [9] |
| Compound 1k | N/A | 34.15% inhibition @ 100 µM | [9] |
| Compound 23d | N/A | 11.32 µM | [10] |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol describes a robust method for determining the inhibitory activity of test compounds against human recombinant DPP-4. The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC).
A. Materials and Reagents:
-
Human recombinant DPP-4 (e.g., Abcam ab133081)[11]
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[11]
-
Positive Control Inhibitor: Sitagliptin (1 mM stock in Assay Buffer)[11]
-
Test Compounds (dissolved in DMSO or Assay Buffer)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[11][13]
B. Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the final Assay Buffer as specified. Keep on ice.[11]
-
Thaw DPP-4 enzyme on ice and dilute to the desired working concentration (e.g., 1.73 mU/mL) with Assay Buffer.[11][12]
-
Prepare the Substrate Solution by diluting the 5 mM stock to a final working concentration (e.g., 200 µM) in Assay Buffer.[12]
-
Prepare serial dilutions of the test compounds and the Sitagliptin positive control in Assay Buffer.
-
-
Assay Plate Setup (in triplicate):
-
100% Activity Wells: Add 30 µL Assay Buffer + 10 µL diluted DPP-4 enzyme.
-
Background Wells: Add 40 µL Assay Buffer (no enzyme).[11]
-
Inhibitor Wells: Add 30 µL Assay Buffer + 10 µL diluted DPP-4 enzyme + 10 µL of test compound dilution.[11]
-
Positive Control Wells: Add 30 µL Assay Buffer + 10 µL diluted DPP-4 enzyme + 10 µL of Sitagliptin dilution.[11]
-
-
Pre-incubation:
-
Mix the plate gently and incubate for 10 minutes at 37°C to allow inhibitors to bind to the enzyme.[12]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (ΔFLU/min) from the linear portion of the kinetic curve for each well.
-
Subtract the average rate of the Background Wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_Inhibitor / Rate_100%_Activity)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Workflow Visualization
Caption: Workflow for DPP-4 Fluorometric Inhibition Assay.
Chapter 2: Targeting the Central Nervous System
Overview of CNS Targets for Pyrrolidine Derivatives
The structural rigidity and stereochemical complexity of the pyrrolidine scaffold make it ideal for interacting with specific receptor and enzyme targets in the Central Nervous System (CNS). Pyrrolidine derivatives have been investigated for a wide range of neurological and psychiatric conditions, including Alzheimer's disease, epilepsy, and depression.[10][14] One of the most explored targets in the context of neurodegeneration is Acetylcholinesterase (AChE).
Target in Focus: Acetylcholinesterase (AChE) in Alzheimer's Disease
Alzheimer's disease is characterized by a decline in cognitive function, which is linked to a deficiency in the neurotransmitter acetylcholine (ACh) in the brain.[14] Acetylcholinesterase (AChE) is the enzyme responsible for the rapid hydrolysis and inactivation of ACh in the synaptic cleft.[15] By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission. This "cholinergic hypothesis" forms the basis for several currently approved Alzheimer's drugs, and pyrrolidine derivatives have emerged as a promising class of AChE inhibitors.[16]
Quantitative Data for Pyrrolidine-based AChE Inhibitors
The potency of pyrrolidine derivatives as AChE inhibitors can vary significantly based on the substitutions on the pyrrolidine ring and the nitrogen atom. Researchers have synthesized numerous analogs to optimize binding and inhibitory activity.
| Compound | AChE IC₅₀ / Kᵢ | Reference |
| Compound 15g | 0.029 µM (IC₅₀) | [10] |
| Compound 15h | 0.041 µM (IC₅₀) | [10] |
| Compound 19a | 22.34 nM (Kᵢ) | [10] |
| Compound 19b | 27.21 nM (Kᵢ) | [10] |
| Compound 8h | 6.27 µM (IC₅₀) | [14] |
Experimental Protocol: Ellman's Method for AChE Inhibition
Ellman's method is the gold-standard spectrophotometric assay for measuring AChE activity and inhibition.[15] It relies on the hydrolysis of acetylthiocholine (ATCI), a sulfur-containing analog of acetylcholine, by AChE. The product, thiocholine, reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[15][17]
A. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (or other source)
-
Phosphate Buffer (0.1 M, pH 8.0)[18]
-
DTNB Solution (10 mM in phosphate buffer)[18]
-
Substrate: Acetylthiocholine Iodide (ATCI) Solution (14 mM in deionized water, prepare fresh)[18]
-
Positive Control Inhibitor: Donepezil or Tacrine
-
Test Compounds (dissolved in buffer or DMSO)
-
96-well clear, flat-bottom microplate
-
UV-Vis microplate reader
B. Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, add the following to each well (in triplicate):
-
150 µL of Phosphate Buffer (pH 8.0).
-
20 µL of DTNB solution.
-
10 µL of test compound solution at various concentrations (or buffer for 100% activity control, or positive control).
-
-
Enzyme Addition and Pre-incubation:
-
Add 10 µL of AChE solution (e.g., 0.1 U/mL final concentration) to each well except for the blank.
-
For blank wells, add an additional 10 µL of buffer instead of the enzyme.
-
Mix gently and incubate the plate for 15 minutes at 25°C.
-
-
Reaction Initiation:
-
Start the reaction by adding 10 µL of the ATCI substrate solution to all wells. The final volume should be 200 µL.[19]
-
-
Measurement:
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over 5-10 minutes.[17]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Correct the rates by subtracting the rate of the blank (non-enzymatic hydrolysis).
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Determine the IC₅₀ value by plotting percent inhibition versus the log of inhibitor concentration.
-
Pathway Visualization
Caption: Cholinergic synapse showing AChE inhibition.
Chapter 3: Anticancer Applications: Targeting Chemokine Receptors
The CXCR4-CXCL12 Axis in Cancer Metastasis
The C-X-C chemokine receptor type 4 (CXCR4) and its sole ligand, CXCL12 (also known as SDF-1), form a critical signaling axis involved in numerous physiological processes, including immune cell trafficking and embryonic development.[20][21] However, this axis is frequently hijacked by cancer cells. High expression of CXCR4 on tumor cells allows them to migrate towards tissues that secrete high levels of CXCL12, such as the bone marrow, lungs, and liver, which are common sites of metastasis.[22] Therefore, blocking the CXCR4-CXCL12 interaction with an antagonist is a promising therapeutic strategy to inhibit cancer metastasis.[20]
Pyrrolidine Derivatives as CXCR4 Antagonists
The development of small-molecule CXCR4 antagonists has been an area of intense research. The pyrrolidine scaffold has been successfully employed to create potent and selective antagonists that can disrupt the signaling pathway. These compounds typically act as competitive inhibitors, binding to the receptor and preventing CXCL12 from docking and initiating the downstream signaling cascade that promotes cell migration and invasion.[20]
Quantitative Data for Pyrrolidine-based CXCR4 Antagonists
Several pyrrolidine-based compounds have demonstrated high-affinity binding to CXCR4 and potent functional antagonism.
| Compound | Binding IC₅₀ | Functional IC₅₀ (Ca²⁺ Flux) | Reference |
| Compound 46 | 79 nM | 0.25 nM | [3][20] |
| AMD3100 | Potent Antagonist | N/A | [23] |
| MSX-122 | Potent Antagonist | N/A | [23] |
Experimental Protocol: Calcium Flux Assay for CXCR4 Antagonism
Activation of the G-protein coupled receptor (GPCR) CXCR4 by its ligand CXCL12 leads to a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[24] This can be measured using calcium-sensitive fluorescent dyes. An antagonist will block this CXCL12-induced calcium flux.
A. Materials and Reagents:
-
CXCR4-expressing cells (e.g., Jurkat T-cells, or a recombinant cell line)
-
Cell culture medium (e.g., RPMI with 2% FCS, 25 mM HEPES)[25]
-
Calcium-sensitive dye (e.g., Fluo-3 AM or a no-wash calcium assay kit)[26][27]
-
Ligand: Recombinant human CXCL12/SDF-1α
-
Test Compounds/Antagonists
-
Positive Control Agonist: Ionomycin[25]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence microplate reader (e.g., FLIPR) or flow cytometer[26]
B. Step-by-Step Methodology:
-
Cell Preparation:
-
Culture CXCR4-expressing cells to the appropriate density.
-
Harvest and wash the cells, then resuspend them in cell loading medium.[25]
-
-
Dye Loading:
-
Add the calcium-sensitive dye (e.g., Fluo-3 AM) to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified.[25]
-
Wash the cells twice with Assay Buffer to remove extracellular dye. Resuspend in Assay Buffer at a final concentration of ~1 x 10⁶ cells/mL.[25]
-
-
Assay Procedure (using a plate reader):
-
Pipette the dye-loaded cell suspension into a 96-well black, clear-bottom plate.
-
Add the test compounds (antagonists) at various concentrations to the wells and incubate for 15-30 minutes.
-
Place the plate into the fluorescence reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injection system, add the agonist CXCL12 (at a pre-determined EC₈₀ concentration) to the wells.
-
Immediately record the change in fluorescence intensity over time (typically 2-3 minutes).
-
-
Data Analysis:
-
The calcium flux is measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Determine the percent inhibition of the CXCL12-induced signal by the test compound at each concentration.
-
Plot the percent inhibition against the logarithm of the antagonist concentration to calculate the IC₅₀ value.
-
Workflow Visualization
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 5. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 11. content.abcam.com [content.abcam.com]
- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. bu.edu [bu.edu]
- 26. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 1-(4-Chlorobenzyl)pyrrolidin-3-ol in Modern Organic Synthesis
Introduction: Unveiling a Versatile Pyrrolidine Scaffold
In the landscape of contemporary drug discovery and organic synthesis, the pyrrolidine motif stands out as a privileged scaffold, integral to the architecture of numerous biologically active compounds.[1][2] Its non-planar, three-dimensional structure allows for a nuanced exploration of chemical space, a critical factor in designing molecules with high target specificity and improved pharmacokinetic profiles. Within this important class of heterocycles, 1-(4-Chlorobenzyl)pyrrolidin-3-ol has emerged as a particularly valuable building block. The strategic placement of a hydroxyl group at the C-3 position offers a reactive handle for a variety of chemical transformations, while the 1-(4-chlorobenzyl) substituent frequently features in pharmacologically active agents, contributing to target engagement and modulating physicochemical properties.[3][4][5]
This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application as a precursor to key intermediates for the synthesis of advanced molecular entities, such as kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights to empower researchers in leveraging this versatile building block for their synthetic campaigns.
Core Application: Synthesis of 3-Amino-1-(4-chlorobenzyl)pyrrolidine – A Gateway to Bioactive Amines
A primary and highly valuable application of this compound is its conversion to the corresponding 3-amino derivative. 3-Aminopyrrolidines are crucial intermediates in the synthesis of a wide array of pharmaceutical agents due to the introduction of a basic nitrogen atom that can serve as a key pharmacophoric element or a point for further diversification.[3][6][7]
The synthetic strategy hinges on a two-step sequence:
-
Activation of the Hydroxyl Group: The hydroxyl group at the C-3 position is a poor leaving group. Therefore, it must first be converted into a more labile functionality. A common and effective method is its transformation into a sulfonate ester, such as a mesylate or tosylate.[8][9] This is achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base.
-
Nucleophilic Substitution: The resulting sulfonate ester is an excellent substrate for SN2 reactions.[10][11][12] Treatment with a nitrogen nucleophile, such as ammonia or a primary/secondary amine, leads to the displacement of the sulfonate group and the formation of the desired 3-aminopyrrolidine derivative.
This two-step process is a robust and widely applicable method for the stereospecific conversion of alcohols to amines, with inversion of configuration at the chiral center if applicable.
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for each critical step.
Protocol 1: Synthesis of (1-(4-Chlorobenzyl)pyrrolidin-3-yl) methanesulfonate
This protocol details the conversion of the hydroxyl group to a mesylate, a highly effective leaving group. The choice of methanesulfonyl chloride is based on its high reactivity and the good leaving group ability of the resulting mesylate anion.[5][13]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 213.69 | 5.00 g | 23.4 |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |
| Triethylamine (TEA), anhydrous | 101.19 | 4.9 mL (3.55 g) | 35.1 |
| Methanesulfonyl chloride (MsCl) | 114.55 | 2.18 mL (3.20 g) | 28.1 |
| Saturated aqueous sodium bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (5.00 g, 23.4 mmol) and anhydrous dichloromethane (100 mL).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath. This is crucial to control the exothermic reaction with methanesulfonyl chloride and to minimize potential side reactions.
-
Base Addition: Add triethylamine (4.9 mL, 35.1 mmol, 1.5 eq.) to the cooled solution. Triethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Mesylation: Add methanesulfonyl chloride (2.18 mL, 28.1 mmol, 1.2 eq.) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate.
-
Purification: The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 3-Amino-1-(4-chlorobenzyl)pyrrolidine
This protocol describes the nucleophilic displacement of the mesylate group with ammonia to furnish the primary amine. The reaction is typically carried out under pressure to maintain a sufficient concentration of ammonia in the solution.[6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (1-(4-Chlorobenzyl)pyrrolidin-3-yl) methanesulfonate | 291.79 | 6.82 g (crude) | ~23.4 |
| Ammonia in Methanol (7N solution) | 17.03 | 100 mL | 700 |
| Methanol | 32.04 | 50 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Hydrochloric acid (in diethyl ether, 2M) | 36.46 | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: Place the crude (1-(4-Chlorobenzyl)pyrrolidin-3-yl) methanesulfonate (assuming quantitative yield from the previous step, ~23.4 mmol) in a high-pressure reaction vessel (autoclave).
-
Ammonia Addition: Add a 7N solution of ammonia in methanol (100 mL, 700 mmol). The large excess of ammonia is used to drive the reaction to completion and to minimize the formation of secondary amine byproducts.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy for the nucleophilic substitution.[6][7]
-
Reaction Monitoring: Stir the reaction at this temperature for 12-24 hours. The progress can be monitored by taking aliquots (after cooling) and analyzing by LC-MS or GC-MS.
-
Cooling and Concentration: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and methanol.
-
Work-up: Dissolve the residue in a suitable solvent like dichloromethane or ethyl acetate and wash with water to remove any ammonium salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: The crude amine can be purified by column chromatography on silica gel (using a gradient of methanol in dichloromethane, often with a small percentage of triethylamine to prevent streaking) or by distillation under high vacuum.
-
Salt Formation (Optional): For easier handling and storage, the free base can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a solution of HCl in diethyl ether until precipitation is complete. The resulting solid can be collected by filtration.
Conclusion: A Building Block of Strategic Importance
This compound serves as a highly effective and versatile building block for the synthesis of 3-aminopyrrolidine derivatives. The protocols outlined in this guide demonstrate a reliable and scalable pathway for this transformation. The resulting 3-amino-1-(4-chlorobenzyl)pyrrolidine is a valuable intermediate, poised for incorporation into complex molecular architectures, particularly in the realm of medicinal chemistry for the development of novel therapeutics such as kinase inhibitors. The strategic combination of the pyrrolidine core, the reactive amino group, and the 4-chlorobenzyl moiety makes this synthetic route a powerful tool for researchers and drug development professionals.
References
- 1. Pyrrolidine synthesis [organic-chemistry.org]
- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 3. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. studymind.co.uk [studymind.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Khan Academy [khanacademy.org]
The Versatile Scaffold: 1-(4-Chlorobenzyl)pyrrolidin-3-ol in the Quest for Novel Therapeutics
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, stands as a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs.[1][2] Its inherent chirality, conformational flexibility, and ability to engage in crucial hydrogen bonding interactions make it a privileged scaffold for the design of novel therapeutic agents. This guide delves into the synthesis and application of a key derivative, 1-(4-Chlorobenzyl)pyrrolidin-3-ol, a versatile building block that has paved the way for the development of innovative treatments for a range of diseases, from cancer to neurodegenerative disorders. We will explore detailed synthetic protocols, the rationale behind experimental choices, and the biological impact of the resulting molecules.
Section 1: The Core Building Block - Synthesis of this compound
The strategic introduction of the 4-chlorobenzyl group onto the pyrrolidine nitrogen atom provides a handle for modulating the electronic and steric properties of the final compounds, often enhancing their biological activity. The hydroxyl group at the 3-position offers a convenient point for further functionalization or can itself participate in key interactions with biological targets.
Rationale for Synthetic Approach:
The most direct and widely employed method for the synthesis of this compound is the N-alkylation of 3-pyrrolidinol. This nucleophilic substitution reaction is favored for its efficiency and the ready availability of the starting materials. The choice of base and solvent is critical to ensure high yields and minimize side reactions. A non-nucleophilic base is preferred to prevent competition with the pyrrolidine nitrogen, and a polar aprotic solvent facilitates the dissolution of reactants and promotes the reaction rate.
Experimental Protocol: N-Alkylation of 3-Pyrrolidinol
This protocol details the synthesis of this compound from 3-pyrrolidinol and 4-chlorobenzyl chloride.
Materials:
-
3-Pyrrolidinol
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
To a solution of 3-pyrrolidinol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation of the pyrrolidine nitrogen.
-
Add 4-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.
Data Presentation:
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 3-Pyrrolidinol | 87.12 | 1.0 |
| 4-Chlorobenzyl chloride | 161.03 | 1.1 |
| Potassium Carbonate | 138.21 | 2.0 |
Expected Yield: 75-85% Physical Appearance: White to off-white solid
Section 2: Application in the Synthesis of Anticancer Agents - Kinase Inhibitors
The 1-(4-chlorobenzyl)pyrrolidine moiety has been successfully incorporated into potent kinase inhibitors, which are at the forefront of targeted cancer therapy. Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By blocking the activity of specific kinases, these inhibitors can halt tumor growth and proliferation.
Rationale for Kinase Inhibitor Design:
Derivatives of 1-(4-chlorobenzyl)pyrrolidine have shown significant activity against receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4] These receptors are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][6] By inhibiting these pathways, the tumor's blood supply is cut off, leading to its starvation and regression.
Experimental Protocol: Synthesis of a Pyrrolidine-Based Kinase Inhibitor
This protocol outlines the synthesis of a novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide, a potent procaspase-3 activator with significant anticancer activity.[7][8]
Step 1: Synthesis of 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde
-
To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Add 4-chlorobenzyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde.
Step 2: Synthesis of the Target Compound
-
A mixture of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide (1.0 eq) and 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde (1.0 eq) in ethanol is refluxed in the presence of a catalytic amount of glacial acetic acid for 6-8 hours.
-
After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford the pure target compound.
Visualization of Synthetic Workflow:
Caption: Synthetic workflows for the core building block and a derivative kinase inhibitor.
Signaling Pathway Targeted by Pyrrolidine-Based Kinase Inhibitors:
Derivatives of 1-(4-chlorobenzyl)pyrrolidine often target the VEGF and PDGF signaling pathways, which are critical for tumor angiogenesis.
References
- 1. mdpi.com [mdpi.com]
- 2. enamine.net [enamine.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. youtube.com [youtube.com]
- 5. Cellular source and amount of VEGF and PDGF in tumors determine response to angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models [mdpi.com]
- 7. Design, Synthesis and Evaluation of Novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
Analytical methods for the quantification of 1-(4-Chlorobenzyl)pyrrolidin-3-ol
An Application Note on a Suite of Validated Analytical Methods for the Quantification of 1-(4-Chlorobenzyl)pyrrolidin-3-ol
Introduction
This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a fundamental scaffold in many biologically active compounds and pharmaceuticals, valued for its ability to introduce three-dimensional complexity into molecular structures[1]. The accurate quantification of such compounds is paramount in various stages of drug development, from pharmacokinetic and metabolism studies to quality control of active pharmaceutical ingredients (APIs). This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to three robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The methodologies presented herein are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4] The rationale behind experimental choices is elucidated to provide a deeper understanding of the method development process, ensuring scientific integrity and reproducibility.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: The presence of a chlorobenzyl group in the molecule imparts a strong UV chromophore, making HPLC-UV a suitable and widely accessible technique for quantification. A reversed-phase method is proposed due to the compound's moderate polarity. This method is ideal for routine analysis, purity assessments, and content uniformity testing where high sensitivity is not the primary requirement.
Experimental Protocol
-
Reagents and Materials:
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 225 nm (based on the absorbance of the chlorophenyl group)
-
-
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Sample Solution: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range.
-
Method Validation Parameters (ICH Q2(R2))[5][6]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak purity index > 0.995; No interference at the retention time of the analyte in blank injections. | Ensures the signal is solely from the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Establishes a proportional relationship between concentration and response. |
| Range | Typically 80-120% of the test concentration. | The interval where the method is precise, accurate, and linear. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. | Closeness of the measured value to the true value. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). | Measures the consistency of results under various conditions. |
| LOD/LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | Determines the lowest concentration that can be reliably detected and quantified. |
| Robustness | RSD ≤ 2.0% after deliberate small changes in method parameters (e.g., pH, flow rate). | Measures the method's reliability with minor variations. |
Workflow Diagram
Caption: HPLC-UV workflow for quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale: For applications requiring high sensitivity and selectivity, such as the analysis of biological matrices (plasma, urine) or trace-level impurity quantification, LC-MS/MS is the method of choice.[5] The polar nature of the pyrrolidin-3-ol moiety suggests that Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and peak shape than traditional reversed-phase chromatography.[6] Electrospray ionization (ESI) in positive mode is expected to be efficient due to the presence of the tertiary amine, which is readily protonated.
Experimental Protocol
-
Reagents and Materials:
-
Analyte reference standard and a stable isotope-labeled internal standard (SIL-IS), if available (e.g., d4-1-(4-Chlorobenzyl)pyrrolidin-3-ol).
-
Acetonitrile and Methanol (LC-MS grade).
-
Ammonium formate (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Human plasma (or other relevant biological matrix).
-
-
Instrumentation:
-
LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an ESI source.
-
HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 10 mM Ammonium formate in Water
-
Mobile Phase B: 10 mM Ammonium formate in 95:5 Acetonitrile:Water
-
Gradient Elution:
-
0-0.5 min: 95% B
-
0.5-3.0 min: 95% to 50% B
-
3.0-4.0 min: 50% B
-
4.0-4.1 min: 50% to 95% B
-
4.1-6.0 min: 95% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: ESI in positive mode (ESI+).
-
MRM Transitions: (Precursor ion [M+H]⁺ is 212.7)
-
Analyte: Q1: 212.7 -> Q3: (Select 2-3 characteristic product ions, e.g., 125.1 for the chlorobenzyl fragment, 70.1 for the pyrrolidine fragment).
-
Internal Standard (d4): Q1: 216.7 -> Q3: (Monitor corresponding fragments).
-
-
Method Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks (>20% of LLOQ) in blank matrix. |
| Linearity & Range | r² ≥ 0.995; Range to cover expected concentrations. |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ); Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Matrix Effect | IS-normalized matrix factor should be between 0.85 and 1.15. |
| Recovery | Consistent and reproducible across the concentration range. |
| LLOQ | Signal-to-Noise ratio ≥ 10:1; Accuracy and precision criteria must be met. |
Workflow Diagram
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Efficacy Testing of 1-(4-Chlorobenzyl)pyrrolidin-3-ol Derivatives in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers engaged in the preclinical evaluation of 1-(4-Chlorobenzyl)pyrrolidin-3-ol and its derivatives as potential anticonvulsant agents. Recognizing the therapeutic promise of the pyrrolidine scaffold in central nervous system (CNS) disorders, these application notes are structured to offer both the strategic rationale and detailed protocols for assessing the efficacy of this specific chemical series in validated animal models of epilepsy. The protocols herein are designed to ensure scientific rigor, reproducibility, and alignment with regulatory expectations for preclinical drug development.
Introduction: The Therapeutic Potential of Pyrrolidine Derivatives in Epilepsy
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties.[3][4] Several studies have highlighted the anticonvulsant potential of various pyrrolidine derivatives, suggesting their interaction with key targets in neuronal excitability.[5][6][7][8][9] The this compound series, in particular, combines the pyrrolidine core with a substituted benzyl group, a common feature in many CNS-active drugs. The presence of a chlorine atom on the phenyl ring can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its blood-brain barrier permeability and target engagement.[10]
While the precise mechanism of action for this compound derivatives is likely to be multifaceted, related compounds have been shown to modulate voltage-gated sodium and calcium channels, key players in the pathophysiology of epilepsy.[5][9] Therefore, a systematic evaluation of these derivatives in well-established animal models of epilepsy is a critical step in elucidating their therapeutic potential.
Strategic Selection of Animal Models for Anticonvulsant Efficacy Testing
The choice of animal models is paramount for the successful preclinical evaluation of any antiepileptic drug (AED) candidate. The models should be well-characterized, reproducible, and reflect different aspects of seizure pathophysiology. For the initial efficacy screening of this compound derivatives, a battery of acute seizure models is recommended. This approach allows for the identification of anticonvulsant activity across different seizure types and provides preliminary insights into the mechanism of action.
The three most widely accepted and utilized models for this purpose are:
-
Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure and is particularly sensitive to compounds that inhibit seizure spread by blocking voltage-gated sodium channels.[5][6][9]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model induces clonic seizures through the antagonism of the GABA-A receptor complex and is effective in identifying compounds that enhance GABAergic neurotransmission or block T-type calcium channels.[5][6][9]
-
6 Hz Psychomotor Seizure Test: This model is considered a model of therapy-resistant partial seizures and is sensitive to a broader range of AEDs with diverse mechanisms of action.[5][6][9]
The following diagram illustrates the workflow for the initial anticonvulsant screening of the test compounds.
Figure 1: Workflow for anticonvulsant screening.
Detailed Protocols for Efficacy Testing
The following protocols are intended to serve as a starting point and should be adapted based on the specific properties of the test compounds and institutional animal care and use committee (IACUC) guidelines. All procedures should be performed in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[11]
General Considerations
-
Animals: Male Swiss albino mice (20-25 g) are commonly used for these acute seizure models.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Allow at least one week for acclimatization before the start of the experiments.
-
Compound Formulation: The this compound derivatives should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). The formulation should be a homogenous suspension or solution.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for initial screening. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
Control Groups: A vehicle control group must be included in every experiment. A positive control group treated with a standard AED (e.g., phenytoin for MES, ethosuximide for scPTZ, levetiracetam for 6 Hz) is also recommended to validate the experimental setup.
Protocol 1: Maximal Electroshock (MES) Test
Objective: To assess the ability of the test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
Electroconvulsive shock apparatus with corneal electrodes.
-
0.9% saline solution.
-
Test compound and vehicle.
-
Standard AED (e.g., Phenytoin).
Procedure:
-
Administer the test compound, vehicle, or standard AED to different groups of mice (n=8-10 per group).
-
At the time of peak effect (determined from preliminary pharmacokinetic studies, typically 30-60 minutes post-i.p. injection), apply a drop of saline to the eyes of each mouse to ensure good electrical contact.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through the corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension. The absence of this phase is considered protection.
-
Record the number of protected animals in each group.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
Objective: To evaluate the ability of the test compound to prevent or delay the onset of clonic seizures induced by pentylenetetrazole.
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline).
-
Test compound and vehicle.
-
Standard AED (e.g., Ethosuximide).
-
Stopwatches.
Procedure:
-
Administer the test compound, vehicle, or standard AED to different groups of mice (n=8-10 per group).
-
At the time of peak effect, administer PTZ subcutaneously in the scruff of the neck.
-
Immediately after PTZ administration, place each mouse in an individual observation chamber.
-
Observe the mice for 30 minutes for the occurrence of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).
-
Record the number of animals that do not exhibit clonic seizures within the 30-minute observation period (protection). Alternatively, the latency to the first clonic seizure can be measured.
Protocol 3: 6 Hz Psychomotor Seizure Test
Objective: To determine the efficacy of the test compound in a model of therapy-resistant partial seizures.
Materials:
-
Electroconvulsive shock apparatus with corneal electrodes.
-
0.9% saline solution.
-
Test compound and vehicle.
-
Standard AED (e.g., Levetiracetam).
Procedure:
-
Administer the test compound, vehicle, or standard AED to different groups of mice (n=8-10 per group).
-
At the time of peak effect, apply a drop of saline to the eyes of each mouse.
-
Deliver a low-frequency electrical stimulus (6 Hz, 32 mA for 3 seconds) through the corneal electrodes.
-
Observe the mice for the presence of seizure activity, characterized by a "stunned" posture with forelimb clonus and Straub tail. The absence of this behavior is considered protection.
-
Record the number of protected animals in each group.
Data Analysis and Interpretation
For each of the above tests, the initial screening is typically conducted at a fixed dose (e.g., 30, 100, and 300 mg/kg). If a compound shows significant activity, a dose-response study should be performed to determine the median effective dose (ED50), which is the dose that protects 50% of the animals from seizures. The ED50 can be calculated using probit analysis.
To assess the therapeutic window of the active compounds, a neurotoxicity test, such as the rotarod test, should be performed to determine the median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals. The protective index (PI) is then calculated as the ratio of TD50 to ED50 (PI = TD50 / ED50). A higher PI indicates a more favorable safety profile.
Table 1: Example Data Summary for a Fictitious this compound Derivative (Compound X)
| Test | ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) (Rotarod) | Protective Index (PI) |
| MES | 45 | 250 | 5.6 |
| scPTZ | >300 | 250 | - |
| 6 Hz (32 mA) | 25 | 250 | 10.0 |
Concluding Remarks and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vivo efficacy assessment of this compound derivatives as potential anticonvulsant agents. A strong performance in these models, particularly a broad spectrum of activity (efficacy in multiple models) and a favorable protective index, would warrant further investigation.
Subsequent studies could include:
-
Elucidation of the precise mechanism of action through in vitro electrophysiological and biochemical assays.
-
Evaluation in chronic models of epilepsy to assess effects on seizure development (epileptogenesis) and long-term seizure control.
-
Pharmacokinetic and metabolism studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
These comprehensive preclinical studies are essential for building a strong data package to support the advancement of promising lead candidates into further development and, ultimately, clinical trials, in accordance with regulatory guidelines from agencies like the FDA and EMA.[1][3][6][7][12][13][14]
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unipa.it [iris.unipa.it]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives [ruj.uj.edu.pl]
- 9. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy 1-(4-Chlorobenzyl)pyrrolidine | 79089-35-3 [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)- indol-2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2006073167A1 - Pyrrolidine derivatives - Google Patents [patents.google.com]
- 14. US8227462B2 - Pyrrolidine-1,2-dicarboxamide derivatives - Google Patents [patents.google.com]
Protocols for N-Alkylation of Pyrrolidin-3-ol: A Detailed Guide for Researchers
Introduction: The Significance of N-Alkylated Pyrrolidin-3-ol Scaffolds
The pyrrolidin-3-ol motif is a cornerstone in medicinal chemistry and drug discovery. Its inherent chirality, hydrogen bonding capabilities, and three-dimensional structure make it a privileged scaffold for designing molecules with specific biological activities.[1] N-alkylation of the pyrrolidin-3-ol core further enhances its versatility, allowing for the fine-tuning of physicochemical properties such as lipophilicity, basicity, and metabolic stability. This modification is crucial for optimizing a compound's pharmacokinetic and pharmacodynamic profile. N-substituted pyrrolidin-3-ol derivatives are found in a wide array of biologically active compounds, including treatments for central nervous system disorders, infectious diseases, and cancer.[1]
This comprehensive guide provides detailed application notes and protocols for the three most common and effective methods for the N-alkylation of pyrrolidin-3-ol: direct alkylation with alkyl halides, reductive amination, and Buchwald-Hartwig amination for N-arylation. Each section is designed to provide not just a procedural outline, but also the underlying chemical principles and practical insights to empower researchers in their synthetic endeavors.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a fundamental and straightforward approach for forming C-N bonds. This method involves the reaction of the secondary amine of pyrrolidin-3-ol with an alkyl halide, proceeding through a classical SN2 mechanism.
Scientific Principles and Mechanistic Insights
The reaction is initiated by the nucleophilic attack of the nitrogen lone pair of pyrrolidin-3-ol on the electrophilic carbon of the alkyl halide. This concerted step results in the formation of a new C-N bond and the displacement of the halide leaving group. The choice of base is critical to deprotonate the resulting ammonium salt and regenerate the neutral N-alkylated product. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N). The reactivity of the alkyl halide follows the order I > Br > Cl, consistent with the leaving group ability of the halides.
A potential side reaction is the O-alkylation of the hydroxyl group. However, the greater nucleophilicity of the amine generally favors N-alkylation. To further minimize O-alkylation, reaction conditions can be optimized, for instance, by using a non-polar solvent and a bulky base. Over-alkylation to form a quaternary ammonium salt is also a possibility, particularly with highly reactive alkylating agents or prolonged reaction times.[2]
Figure 1: General workflow for direct N-alkylation.
Detailed Protocol: Synthesis of (R)-N-Benzyl-3-hydroxypyrrolidine
This protocol is adapted from a patented procedure for the synthesis of chiral N-benzyl-3-hydroxypyrrolidine.[3]
Materials:
-
(R)-pyrrolidin-3-ol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Sodium hydroxide (NaOH) solution (10%)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add (R)-pyrrolidin-3-ol (1 equivalent), potassium carbonate (1.5 equivalents), and acetonitrile to make a stirrable suspension.
-
Add benzyl bromide (1.1 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
To the residue, add water and ethyl acetate. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield (R)-N-benzyl-3-hydroxypyrrolidine.
Method 2: Reductive Amination
Reductive amination is a highly versatile and widely used method for the synthesis of amines. For the N-alkylation of pyrrolidin-3-ol, this process involves the reaction with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated product.
Scientific Principles and Mechanistic Insights
The reaction begins with the nucleophilic attack of the secondary amine of pyrrolidin-3-ol on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form a transient, electrophilic iminium ion. A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to the tertiary amine.
A key advantage of reductive amination is the ability to use a wide variety of aldehydes and ketones, leading to a diverse range of N-alkyl substituents. Furthermore, the reaction conditions are generally mild, and the use of a one-pot procedure is often possible. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the starting carbonyl compound but are effective in reducing the intermediate iminium ion.
Figure 2: Mechanism of reductive amination.
Detailed Protocol: General Procedure for Reductive Amination of Pyrrolidin-3-ol
This is a general protocol that can be adapted for various aldehydes and ketones.[4][5]
Materials:
-
Pyrrolidin-3-ol
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add pyrrolidin-3-ol (1 equivalent) and the aldehyde or ketone (1.1 equivalents) in 1,2-dichloroethane or THF.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Stir the mixture for 30 minutes, then transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with the organic solvent used in the reaction.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 3: Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines.[6][7] This method is indispensable for introducing aromatic and heteroaromatic moieties onto the pyrrolidin-3-ol nitrogen.
Scientific Principles and Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination involves a series of steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (pyrrolidin-3-ol) coordinates to the palladium center, and a base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The N-aryl product is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.
The choice of ligand for the palladium catalyst is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and RuPhos, are commonly used to promote the oxidative addition and reductive elimination steps. The selection of the base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) is also critical and depends on the specific substrates and catalyst system.[8][9]
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: General Procedure for N-Arylation of Pyrrolidin-3-ol
This is a general protocol that can be adapted for various aryl halides.[10][11]
Materials:
-
Pyrrolidin-3-ol
-
Aryl halide (e.g., bromobenzene, 4-chloroanisole)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer with heating
-
Standard workup and purification reagents
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2 times the palladium), and the base (1.5-2 equivalents) to a Schlenk tube.
-
Add the aryl halide (1 equivalent) and pyrrolidin-3-ol (1.2 equivalents).
-
Add anhydrous toluene or dioxane to the tube.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes representative yields for the N-alkylation of pyrrolidin-3-ol using the described methods. Note that yields are highly dependent on the specific substrates and reaction conditions.
| N-Alkylation Method | Alkylating/Arylating Agent | Product | Yield (%) | Reference(s) |
| Direct Alkylation | Benzyl bromide | N-Benzyl-pyrrolidin-3-ol | 87 | [3] |
| Reductive Amination | Benzaldehyde | N-Benzyl-pyrrolidin-3-ol | ~95 | [4][5] |
| Reductive Amination | Formaldehyde | N-Methyl-pyrrolidin-3-ol | High | [12] |
| Buchwald-Hartwig Amination | Bromobenzene | N-Phenyl-pyrrolidin-3-ol | ~70-90 | [10][11] |
| Buchwald-Hartwig Amination | 4-Chloroanisole | N-(4-Methoxyphenyl)-pyrrolidin-3-ol | ~75-95 | [10][11] |
Conclusion
The N-alkylation of pyrrolidin-3-ol is a critical transformation in the synthesis of a vast number of biologically active molecules. This guide has provided a detailed overview of three powerful and versatile methods: direct alkylation, reductive amination, and Buchwald-Hartwig amination. By understanding the underlying mechanisms and following the detailed protocols, researchers can effectively synthesize a wide range of N-substituted pyrrolidin-3-ol derivatives to advance their research and drug discovery programs. The choice of method will depend on the desired substituent, the scale of the reaction, and the available starting materials. Careful optimization of reaction conditions is key to achieving high yields and purity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(4-Chlorobenzyl)pyrrolidin-3-ol in Medicinal Chemistry
Introduction: The Strategic Value of the 1-(4-Chlorobenzyl)pyrrolidin-3-ol Scaffold
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, prized for its versatile applications in developing novel therapeutics.[1][2] Its saturated, non-planar structure provides a three-dimensional framework that allows for the precise spatial arrangement of substituents, a critical factor for selective interaction with biological targets.[1][3] The pyrrolidine scaffold is a common feature in numerous FDA-approved drugs, highlighting its importance in modern drug discovery.[4] The inherent stereochemistry of the pyrrolidine ring, particularly the potential for multiple stereogenic centers, offers a rich landscape for exploring structure-activity relationships (SAR).[1][3]
The subject of this guide, this compound, incorporates several key features that make it a compelling starting point for drug discovery campaigns. The 1-benzyl group is a common motif in bioactive compounds, and the 4-chloro substitution can significantly influence metabolic stability and binding interactions.[5][6] The 3-hydroxy group on the pyrrolidine ring provides a crucial point for hydrogen bonding and can be a key pharmacophoric element or a handle for further chemical modification. This unique combination of structural features suggests potential applications in various therapeutic areas, including oncology and infectious diseases.[5][7]
These application notes will provide a comprehensive overview of the potential uses of this compound in medicinal chemistry, along with detailed protocols for its synthesis and biological evaluation.
Proposed Therapeutic Applications and Scientific Rationale
Based on the known biological activities of structurally related pyrrolidine derivatives, we propose two primary areas of investigation for this compound: oncology and antimicrobial chemotherapy.
Oncology: Induction of Apoptosis in Cancer Cells
Scientific Rationale: A significant body of research has demonstrated the pro-apoptotic potential of 1-benzylpyrrolidin-3-ol analogues.[8] Apoptosis, or programmed cell death, is a critical cellular process that is often dysregulated in cancer.[8] Compounds that can selectively induce apoptosis in malignant cells are highly sought after as potential anticancer agents. The 1-benzylpyrrolidin-3-ol scaffold has been shown to exhibit selective cytotoxicity towards cancer cell lines, suggesting that it may interact with key components of the apoptotic machinery.[8] The 4-chlorobenzyl moiety of the target compound may enhance this activity through improved binding affinity or altered electronic properties.
Proposed Mechanism of Action: While the precise molecular target remains to be elucidated, it is hypothesized that this compound may act as an inducer of the intrinsic apoptotic pathway. This could involve the modulation of Bcl-2 family proteins or the activation of caspases, which are key executioners of apoptosis.
Caption: Hypothesized mechanism of apoptosis induction.
Antimicrobial Chemotherapy
Scientific Rationale: The pyrrolidine scaffold is a well-established pharmacophore in the development of antimicrobial agents.[5][7] Derivatives of pyrrolidine have demonstrated efficacy against a range of bacterial and fungal pathogens.[9] The presence of a lipophilic 4-chlorobenzyl group could facilitate the penetration of the compound across microbial cell membranes. The hydroxyl group at the 3-position may be crucial for interacting with microbial enzymes or other molecular targets.
Proposed Targets: Potential microbial targets for this compound could include essential enzymes involved in cell wall biosynthesis, DNA replication, or protein synthesis. For instance, some pyrrolidine derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV.[6]
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol is a standard reductive amination procedure, a common method for the synthesis of N-substituted pyrrolidines.
Materials:
-
Pyrrolidin-3-ol[10]
-
4-Chlorobenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of pyrrolidin-3-ol (1.0 eq) in a 1:1 mixture of DCM and MeOH, add 4-chlorobenzaldehyde (1.1 eq).
-
Stir the reaction mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Caption: Synthetic workflow for the target compound.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes a standard MTT assay to evaluate the cytotoxic effects of the synthesized compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HL-60, HeLa, MCF-7)
-
Normal human cell line (e.g., HEK293) for selectivity assessment
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 3: Antimicrobial Susceptibility Testing
This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.[9][11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)[9]
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound
-
DMSO
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., ampicillin for bacteria, fluconazole for fungi) as positive controls
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Add the microbial suspension to each well containing the compound dilutions. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, a color change from blue to pink indicates microbial growth.
Data Interpretation and Structure-Activity Relationship (SAR) Studies
The data generated from these protocols will provide initial insights into the biological activity of this compound.
| Assay | Key Parameter | Interpretation |
| In Vitro Cytotoxicity | IC₅₀ (µM) | A lower IC₅₀ value indicates higher cytotoxic potency. Comparison of IC₅₀ values between cancer and normal cell lines will determine selectivity. |
| Antimicrobial Susceptibility | MIC (µg/mL) | A lower MIC value indicates greater antimicrobial activity. |
To explore the SAR, a library of analogues can be synthesized by modifying the 1-benzyl and 3-hydroxy groups. For example, altering the substituent on the phenyl ring (e.g., electron-donating vs. electron-withdrawing groups) or modifying the stereochemistry at the 3-position of the pyrrolidine ring can provide valuable information on the key structural requirements for biological activity.[12][13]
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural features suggest potential applications in oncology and antimicrobial chemotherapy. The protocols outlined in these application notes provide a solid foundation for the synthesis, biological evaluation, and further optimization of this compound and its analogues. Through systematic investigation, the full therapeutic potential of this versatile chemical entity can be unlocked.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Buy 1-(4-Chlorobenzyl)pyrrolidine | 79089-35-3 [smolecule.com]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Hydroxypyrrolidine | C4H9NO | CID 98210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 13. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-Chlorobenzyl)pyrrolidin-3-ol
Welcome to the technical support resource for 1-(4-Chlorobenzyl)pyrrolidin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical properties of this compound that are relevant to its purification?
Understanding the physical properties is the first step in designing an effective purification strategy. Key characteristics are summarized below.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₁H₁₄ClNO[1][2] | Determines molecular weight and elemental composition. |
| Molecular Weight | 211.69 g/mol [1][2] | Influences diffusion rates in chromatography and response factors in some detectors. |
| Boiling Point | 321.4 ± 32.0 °C (Predicted)[1] | The high predicted boiling point suggests that vacuum distillation, rather than atmospheric distillation, is necessary to avoid thermal decomposition. |
| Density | 1.267 ± 0.06 g/cm³ (Predicted)[1] | Useful for calculating molar quantities from volumes. |
| pKa | 14.79 ± 0.20 (Predicted, for the hydroxyl group)[1] | The basicity of the pyrrolidine nitrogen (pKa of the conjugate acid is typically ~9-10) allows for acid-base extraction or salt formation as a purification technique. |
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the purity of the compound post-purification. For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1][3] Some suppliers recommend cold-chain transportation to ensure stability.[3]
Q3: What are the primary purification techniques applicable to this compound?
The choice of purification method depends on the scale of the experiment and the nature of the impurities. The two most common and effective techniques are:
-
Recrystallization: This is the preferred method for purifying solid materials on a moderate to large scale. The key is selecting a solvent or solvent system in which the compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[4]
-
Silica Gel Column Chromatography: This technique is ideal for separating the target compound from impurities with different polarities. It is highly effective for small-scale purifications or when dealing with complex impurity profiles where recrystallization is ineffective.
A general workflow for purification is outlined in the diagram below.
References
Technical Support Center: Overcoming Challenges in the Stereoselective Synthesis of Pyrrolidines
Welcome to the technical support center for the stereoselective synthesis of pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these vital heterocyclic scaffolds. Pyrrolidines are ubiquitous structural motifs in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2][3][4] Achieving precise control over their stereochemistry is often the most critical and challenging aspect of their synthesis.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems at the bench.
Q1: My reaction is resulting in low diastereoselectivity or enantioselectivity. What are the likely causes and how can I improve it?
A1: Low stereoselectivity is a common but solvable issue. The root cause almost always lies in the subtle energetic differences between the diastereomeric transition states. Several factors can influence these energetics.[5]
Potential Cause 1: Suboptimal Catalyst, Ligand, or Chiral Auxiliary
The choice of the chiral controller is paramount. A catalyst system that is highly effective for one substrate may be suboptimal for another due to subtle steric or electronic differences.
-
Troubleshooting Steps:
-
Catalyst/Ligand Screening: If using a catalytic system (e.g., Pd, Cu, or organocatalyst), screen a panel of ligands. For metal catalysts, vary the electronic and steric properties of the ligand (e.g., phosphoramidites, BOX, PyBOX).[6][7] For organocatalysts, such as diarylprolinol silyl ethers, small structural modifications can have a large impact.[2][8][9]
-
Auxiliary Choice: If using a chiral auxiliary (e.g., Evans oxazolidinones, sulfinamides), the steric bulk and conformational rigidity of the auxiliary are key.[10][11] An alternative auxiliary may offer better facial shielding of the reactive intermediate.[12][13]
-
Catalyst Loading: Ensure the catalyst loading is optimal. While higher loading can sometimes increase rates, it may also lead to the formation of non-selective species or background reactions.
-
Table 1: Comparison of Selected Catalytic Systems for Asymmetric Pyrrolidine Synthesis
| Catalytic Strategy | Catalyst/Ligand Example | Typical Reaction | Key Advantages | Potential Issues |
| Metal Catalysis | Pd(dba)₂ / Phosphoramidite Ligand | [3+2] Cycloaddition of Trimethylenemethane (TMM) | High yields and enantioselectivities for a broad range of imines.[6][14] | Ligand synthesis can be complex; sensitivity to air and moisture. |
| Metal Catalysis | Ag(I) or Cu(I) / Chiral Phosphine | [3+2] Cycloaddition of Azomethine Ylides | Excellent control of regio- and stereoselectivity; can be tuned for endo/exo products.[3] | Substrate scope can be limited by the electronics of the dipolarophile.[3] |
| Organocatalysis | Diarylprolinol Silyl Ether | Michael Addition of Aldehydes to Nitroalkenes | Metal-free, environmentally benign, often highly enantioselective.[8][9] | Can require higher catalyst loadings; substrate scope may be narrower than metal catalysis. |
| Organocatalysis | Squaramide | Cascade aza-Michael/Michael Addition | Good yields and high diastereo- and enantioselectivities under mild conditions.[15] | The bifunctional nature of the catalyst requires careful substrate matching. |
Potential Cause 2: Incorrect Reaction Temperature
Asymmetric reactions are often highly sensitive to temperature.[5]
-
Scientific Rationale: The enantiomeric excess (ee) or diastereomeric ratio (dr) is governed by the difference in the activation energies (ΔΔG‡) of the competing diastereomeric transition states. According to the Eyring equation, this difference becomes more influential at lower temperatures.[5]
-
Troubleshooting Steps:
-
Lower the Temperature: Systematically decrease the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C). This generally enhances selectivity by favoring the lower-energy transition state.[5]
-
Monitor Reaction Time: Be aware that lowering the temperature will decrease the reaction rate, so extended reaction times will be necessary.
-
Check for Inversion Temperature: In some cases, non-linear Eyring plots are observed, indicating an "inversion temperature" where selectivity reverses. This is often due to a change in the dominant reactive species or solvation state. If you observe selectivity decreasing as you lower the temperature, this might be the cause.
-
Potential Cause 3: Inappropriate Solvent Choice
The solvent is not merely a medium but an active participant in the reaction, influencing the stability and geometry of the transition state.[16][17]
-
Scientific Rationale: Solvent polarity, coordinating ability, and hydrogen-bonding capacity can differentially solvate the diastereomeric transition states, altering their relative energies.[5][17] Non-coordinating, non-polar solvents often lead to more organized, rigid transition states, which can amplify stereochemical communication.
-
Troubleshooting Steps:
-
Screen Solvents: Test a range of solvents with varying properties (e.g., toluene, THF, CH₂Cl₂, Et₂O, hexanes).
-
Ensure Purity: Use high-purity, dry solvents. Trace impurities, especially water, can poison catalysts or interfere with catalytic cycles, drastically reducing selectivity.[5]
-
Q2: My reaction yield is low due to the formation of side products. How can I identify and suppress them?
A2: Low yields often point to competing reaction pathways or decomposition. Identifying the side products via NMR, LC-MS, or GC-MS is the first critical step.
Potential Cause 1: Formation of Regioisomers
In reactions like [3+2] cycloadditions, incorrect regioselectivity can be a major issue.
-
Scientific Rationale: The regiochemical outcome is determined by the frontier molecular orbitals (HOMO-LUMO) of the reactants. The catalyst and substrate substituents can alter these orbital energies and coefficients.
-
Troubleshooting Steps:
-
Modify the Catalyst/Ligand: The steric and electronic properties of the ligand can effectively block one reactive site or favor a specific orientation of the reactants.[6][14]
-
Change Substrate Protecting Groups: Altering the N-protecting group on an imine (e.g., from Boc to Ts or PMP) can change its electronic properties and influence the regiochemical outcome of the cycloaddition.
-
Potential Cause 2: Racemization
The desired stereocenter may form but subsequently racemize under the reaction conditions.
-
Troubleshooting Steps:
-
Use Milder Conditions: Employ milder bases, lower temperatures, or shorter reaction times.
-
Trap the Product: If the product is sensitive, consider an in-situ derivatization or protection step to prevent epimerization.
-
Q3: I am using a chiral auxiliary, but I'm struggling to remove it without racemizing or decomposing my pyrrolidine product. What should I do?
A3: The cleavage of a chiral auxiliary is a critical step that requires conditions robust enough to remove the auxiliary but gentle enough to leave the newly formed stereocenters intact.[10]
-
Scientific Rationale: Standard cleavage conditions (e.g., strong acid/base hydrolysis for amides) can be harsh. The ideal method provides a selective reaction at the auxiliary linkage.
-
Troubleshooting Steps:
-
Consult Literature for Milder Protocols: For Evans oxazolidinones, hydrolytic cleavage with alkaline hydrogen peroxide (LiOH/H₂O₂) is often preferred over simple hydroxide, as the hydroperoxide anion is a more selective nucleophile for the exocyclic imide carbonyl.[18] Reductive cleavage (e.g., with LiBH₄) can yield the corresponding alcohol.
-
Explore Alternative Auxiliaries: If cleavage remains problematic, consider redesigning the synthesis to use an auxiliary known for milder cleavage, such as a tert-butanesulfinamide, which can often be removed with simple acid treatment.[13]
-
Table 2: Common Chiral Auxiliaries and Cleavage Methods
| Chiral Auxiliary | Typical Linkage | Common Cleavage Reagents | Product Functional Group |
| Evans Oxazolidinone | N-Acyl Imide | LiOH / H₂O₂ | Carboxylic Acid[18] |
| LiBH₄ or DIBAL-H | Alcohol[19] | ||
| Me₂Al-SMe | Thioester | ||
| Pseudoephedrine | Amide | Acid/Base Hydrolysis | Carboxylic Acid[10] |
| Reducing Agents (e.g., LiAlH₄) | Alcohol[10] | ||
| tert-Butanesulfinamide | Sulfinylimine | HCl in Propanol/Methanol | Primary Amine[13] |
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best overall synthetic strategy for my target substituted pyrrolidine?
A1: The optimal strategy depends on the desired substitution pattern. A logical workflow can guide your decision.
-
For 2,5-Disubstituted Pyrrolidines: Intramolecular cyclization strategies, such as the copper-promoted aminooxygenation of alkenes, can provide excellent diastereoselectivity for cis products.[20]
-
For Polysubstituted Pyrrolidines: [3+2] dipolar cycloadditions are exceptionally powerful, as they can construct the ring and up to four new stereocenters in a single, atom-economic step.[13][21][22][23]
-
For Trisubstituted Pyrrolidines: Cascade reactions, such as the organocatalytic aza-Michael/Michael addition, are highly efficient for building complex, functionalized pyrrolidines from simple acyclic precursors.[15]
Diagram 1: Decision Workflow for Pyrrolidine Synthesis Strategy
Caption: Strategic choice based on target topology.
Q2: What are the main practical differences between organocatalysis and metal-catalysis for these syntheses?
A2: Both are powerful approaches, but they differ in mechanism, cost, and operational considerations.
-
Mechanism: Organocatalysts (like proline derivatives) typically activate substrates by forming covalent intermediates (iminium or enamine ions) or through non-covalent interactions like hydrogen bonding.[8][24][25] Metal catalysts work through coordination of substrates to the metal center, followed by transformations within the metal's coordination sphere.
-
Advantages of Organocatalysis:
-
Generally lower toxicity and cost.
-
Less sensitivity to air and moisture compared to many organometallic systems.
-
Often mimics biological reaction mechanisms.
-
-
Advantages of Metal Catalysis:
-
Extremely high turnover numbers and efficiency are possible.
-
Can enable unique transformations not accessible via other means (e.g., C-H activation).
-
Highly tunable through ligand modification.[6]
-
Q3: What are some critical, yet easily overlooked, practical tips for setting up these reactions?
A3: Success in stereoselective synthesis often hinges on meticulous technique.
-
Reagent Purity is Non-Negotiable: Impurities can act as catalyst poisons or initiate non-selective background reactions.[5] Always purify substrates and use high-purity, dry solvents.
-
Strictly Inert Atmosphere: Many metal catalysts and organometallic reagents are sensitive to oxygen and moisture. Use proper Schlenk line or glovebox techniques.
-
Precise Temperature Control: Use a cryostat for reactions below 0 °C. Do not rely on simple ice baths for long reactions where temperature consistency is critical.
-
Effective Stirring: In heterogeneous reactions or viscous solutions, ensure efficient stirring to maintain homogeneity in concentration and temperature.
Section 3: Key Experimental Protocol Example
This section provides a representative protocol for a common stereoselective transformation.
Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition of an Azomethine Ylide
This protocol is adapted from established methodologies for the synthesis of highly substituted pyrrolidines.[13][22]
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 15. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.williams.edu [chemistry.williams.edu]
- 19. researchgate.net [researchgate.net]
- 20. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Stereoselective Path to Densely Substituted Pyrrolidines - ChemistryViews [chemistryviews.org]
- 23. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benthamdirect.com [benthamdirect.com]
Technical Support Center: Stability of 1-(4-Chlorobenzyl)pyrrolidin-3-ol in Solution
Welcome to the technical support guide for 1-(4-Chlorobenzyl)pyrrolidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this compound in solution. As a key intermediate in pharmaceutical synthesis, understanding its stability profile is critical for ensuring experimental reproducibility, developing robust analytical methods, and maintaining the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and inherent stability of this compound.
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this compound (CAS 415946-61-1) is governed by three primary structural motifs[1][2][3]:
-
Tertiary Amine: The nitrogen atom within the pyrrolidine ring is a tertiary amine. Tertiary amines are known to be susceptible to oxidation, which typically results in the formation of a tertiary amine N-oxide[4][5][6]. This is often the most significant and rapid degradation pathway in the presence of atmospheric oxygen or oxidizing agents.
-
Chlorobenzyl Group: This aromatic group acts as a chromophore, meaning it can absorb ultraviolet (UV) light. This absorption can render the molecule susceptible to photodegradation, where light energy initiates bond cleavage or other chemical reactions[7].
-
Pyrrolidine Ring: While generally stable, the pyrrolidine ring can undergo hydrolysis (ring-opening) under harsh acidic or basic conditions, although this is typically a slower process compared to oxidation[8].
Q2: What are the recommended general storage and handling conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be handled with the following precautions:
-
Storage Temperature: Store stock solutions at 2-8°C or frozen (-20°C or -80°C) for long-term stability[2]. Before use, allow the solution to equilibrate to room temperature completely and vortex gently to ensure homogeneity.
-
Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the container. This displaces oxygen and significantly slows the rate of oxidative degradation[9].
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect the compound from light-induced degradation[7][10].
-
Container Type: Use high-quality, inert containers (e.g., borosilicate glass or polypropylene). Avoid reactive materials.
Q3: Which solvents are recommended for preparing stock solutions?
A3: The choice of solvent can impact stability.
-
Recommended: High-purity (HPLC-grade or equivalent) aprotic solvents such as Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) are generally preferred for initial stock solutions.
-
Use with Caution: Protic solvents like methanol or ethanol can be used, but may participate in certain degradation pathways. Aqueous solutions, especially those with unbuffered pH, are most likely to exhibit instability. If aqueous buffers are required, prepare them fresh and consider degassing them prior to use.
Section 2: Troubleshooting Guide: Common Stability Issues
This guide provides a structured approach to diagnosing and solving specific stability problems you may encounter during your experiments.
Issue 1: My analyte peak area is decreasing in my HPLC analysis, even in freshly prepared solutions. What is the likely cause?
This is a classic sign of rapid degradation. The two most probable causes are oxidation and adsorption.
-
Possible Cause A: Oxidative Degradation
-
Why it Happens: The tertiary amine is readily oxidized to its N-oxide by dissolved oxygen in the solvent. This process can be catalyzed by trace metal impurities and is often accelerated at room temperature. The N-oxide will have a different retention time and may not be detected if you are only monitoring the parent compound's peak.
-
Troubleshooting Steps:
-
Inert Gas Sparging: Prepare your solvent by bubbling argon or nitrogen through it for 10-15 minutes to remove dissolved oxygen.
-
Prepare Fresh: Prepare a new solution of this compound using this deoxygenated solvent.
-
Analyze Immediately: Analyze the fresh solution by HPLC immediately after preparation and then again after several hours at room temperature.
-
Compare: If the peak area is now stable, oxidative degradation was the primary issue.
-
-
-
Possible Cause B: Adsorption to Surfaces
-
Why it Happens: Basic compounds like amines can adsorb to acidic sites on glass surfaces (silanols) or to certain types of plastic. This is more common with very dilute solutions.
-
Troubleshooting Steps:
-
Container Comparison: Prepare identical solutions in a borosilicate glass vial and a polypropylene or other inert plastic vial.
-
Analyze and Compare: Analyze both solutions over time. If the peak area is more stable in one type of container, adsorption is a likely factor. Using silanized glass vials can also mitigate this issue.
-
-
Below is a decision tree to guide your troubleshooting process for analyte loss.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 415946-61-1 [amp.chemicalbook.com]
- 3. This compound | 415946-61-1 [chemicalbook.com]
- 4. Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Oxidation of tertiary amine-derivatized surfaces to control protein adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the hydrolysis of some 3-substituted derivatives of pyrrolidine green - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. database.ich.org [database.ich.org]
Common side reactions in the synthesis of N-benzylpyrrolidines
Welcome to the technical support center for the synthesis of N-benzylpyrrolidine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during synthesis, providing not just solutions but also the underlying mechanistic reasoning to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Formation of Quaternary Ammonium Salt during N-Alkylation
Question: I'm synthesizing N-benzylpyrrolidine by reacting pyrrolidine with benzyl bromide, but I'm getting a significant amount of a polar, insoluble byproduct that I suspect is the N,N-dibenzylpyrrolidinium salt. How can I prevent this over-alkylation?
Answer:
This is a classic and very common side reaction in the N-alkylation of secondary amines. The root cause is that your desired product, N-benzylpyrrolidine, is itself a nucleophile and can compete with the starting pyrrolidine for the benzyl bromide electrophile.
Mechanistic Insight: The reaction proceeds via an SN2 mechanism. Once the tertiary amine product is formed, it can react again with the alkylating agent to form a stable quaternary ammonium salt. This subsequent reaction is often rapid, especially if there is a localized high concentration of benzyl bromide or if the reaction temperature is too high.
Troubleshooting & Prevention Protocol:
-
Control Stoichiometry: Use a slight excess of pyrrolidine (e.g., 1.1 to 1.5 equivalents) relative to the benzyl halide. This ensures the benzyl halide is more likely to encounter the more nucleophilic primary or secondary amine starting material.
-
Slow Reagent Addition: Add the benzyl halide dropwise to the reaction mixture over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the alkylating agent, minimizing the chance of the product reacting again.
-
Temperature Management: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Overheating can accelerate the second alkylation step.
-
Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), should be used to neutralize the HBr formed during the reaction. This prevents the protonation of pyrrolidine, which would render it non-nucleophilic.
Workflow Diagram: N-Alkylation vs. Over-Alkylation
Caption: Desired vs. undesired pathways in N-alkylation.
Issue 2: My Reductive Amination of a 1,4-Diketone Yields a Pyrrole Instead of a Pyrrolidine
Question: I am attempting to synthesize a 2,5-disubstituted N-benzylpyrrolidine from a 1,4-diketone and benzylamine, but my main product is the corresponding N-benzylpyrrole. Why is this happening and how do I get my desired saturated ring?
Answer:
You are observing a competing reaction pathway known as the Paal-Knorr pyrrole synthesis.[1] This process becomes dominant under conditions that favor aromatization over the complete reduction of the cyclic imine intermediates.
Mechanistic Insight: The reaction between a 1,4-dicarbonyl compound and a primary amine first forms a di-imine intermediate, which then cyclizes. At this crucial juncture, the pathway diverges.
-
For Pyrrolidine (Desired): The cyclic intermediate must be reduced to form the saturated pyrrolidine ring. This requires a potent reducing agent and conditions that favor hydrogenation.
-
For Pyrrole (Side Product): The cyclic intermediate can undergo dehydration and subsequent oxidation (aromatization) to form the thermodynamically stable aromatic pyrrole ring. High temperatures and the presence of mild oxidants (even air) can promote this pathway.
Troubleshooting & Prevention Protocol:
-
Select the Right Reducing Agent: Avoid conditions that only promote condensation. The choice of reducing agent is critical.
-
Excellent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly effective as it selectively reduces the iminium ion intermediate as it forms, outcompeting the aromatization pathway.[2]
-
Good Choice: Catalytic hydrogenation (H₂ gas with a catalyst like Pd/C) under pressure is also very effective at ensuring full saturation.
-
-
Control the Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent aerial oxidation of the intermediate to the pyrrole.
-
Optimize Temperature and pH: Lower temperatures generally favor the kinetic reductive pathway over the thermodynamic aromatization pathway. The pH should be mildly acidic (pH 4-6) to facilitate imine formation without causing side reactions.
-
Consider a One-Pot Procedure: Modern methods often employ a one-pot reaction where the diketone, amine, and reducing agent are all present, ensuring the intermediate is immediately trapped and reduced. Iridium-catalyzed transfer hydrogenation using formic acid as the hydrogen source has proven effective for this transformation.[1][3]
References
Technical Support Center: Optimization of 1-(4-Chlorobenzyl)pyrrolidin-3-ol Synthesis
Welcome to the technical support guide for the synthesis of 1-(4-Chlorobenzyl)pyrrolidin-3-ol. This resource is tailored for researchers, scientists, and professionals in drug development. The pyrrolidine ring is a foundational scaffold in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2][3] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are two main strategies for the synthesis of this compound:
-
Direct N-Alkylation: This is the most common and direct method. It involves the reaction of pyrrolidin-3-ol with an alkylating agent like 4-chlorobenzyl chloride or bromide in the presence of a base.[4] This approach is often favored for its simplicity and readily available starting materials.
-
Reductive Amination: An alternative route involves the reaction of a 1,4-dicarbonyl compound with a primary amine, followed by reduction, to yield the N-substituted pyrrolidine.[1][5] While more complex for this specific target, it is a powerful method for building diverse pyrrolidine libraries.[5]
Q2: Why is the choice of base critical in the N-alkylation reaction?
A2: The base plays a crucial role in deprotonating the secondary amine of the pyrrolidin-3-ol, making it nucleophilic enough to attack the electrophilic benzyl halide. A base that is too weak will result in a sluggish or incomplete reaction. Conversely, a very strong base can sometimes promote side reactions like elimination or polymerization, especially under harsh conditions.[6] Common choices include potassium carbonate (K₂CO₃), triethylamine (TEA), or sodium hydride (NaH), with the selection depending on the solvent and desired reaction kinetics.[6][7]
Q3: Can I use 4-chlorobenzaldehyde as a starting material?
A3: Yes, 4-chlorobenzaldehyde can be used in a reductive amination approach. The synthesis would involve reacting pyrrolidin-3-ol with 4-chlorobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired product. Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃).[8]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis of this compound via the N-alkylation of pyrrolidin-3-ol.
Issue 1: Low or No Product Yield
Question: My reaction has run for the specified time, but TLC/LC-MS analysis shows a large amount of unreacted pyrrolidin-3-ol and minimal product formation. What are the likely causes?
Answer: Low conversion is a common issue often linked to several factors:
-
Insufficient Base: The base may not be strong enough or used in sufficient quantity to deprotonate the pyrrolidine nitrogen effectively. Consider switching to a stronger base or increasing the molar equivalents. For instance, if using K₂CO₃ in acetonitrile, ensure it is finely powdered and vigorously stirred.
-
Poor Reagent Quality: The alkylating agent, 4-chlorobenzyl chloride, can degrade over time, especially if exposed to moisture. It's advisable to use a freshly opened bottle or verify its purity before use. Pyrrolidin-3-ol is hygroscopic and can absorb water, which can quench the reaction.
-
Low Reaction Temperature: While controlling temperature is important to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate. A modest increase in temperature (e.g., from room temperature to 40-50 °C) can often improve the yield.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents like DMF or acetonitrile are generally effective for N-alkylation.[6][7]
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting logic for low product yield.
Issue 2: Formation of Multiple Byproducts
Question: My reaction has produced the desired product, but I'm observing significant impurity spots on my TLC plate. What are these byproducts and how can I minimize them?
Answer: The formation of multiple byproducts is typically due to over-alkylation or side reactions involving the hydroxyl group.
-
Quaternary Ammonium Salt: The most common byproduct is the result of the product, a tertiary amine, reacting with another molecule of 4-chlorobenzyl chloride. This over-alkylation forms a quaternary ammonium salt.
-
Solution: To minimize this, use a slight excess (1.05-1.1 equivalents) of the pyrrolidin-3-ol relative to the 4-chlorobenzyl chloride. This ensures the alkylating agent is the limiting reagent. Adding the 4-chlorobenzyl chloride slowly to the reaction mixture can also help maintain a low concentration, disfavoring the second alkylation.
-
-
O-Alkylation: Although the nitrogen on the pyrrolidine ring is generally more nucleophilic than the hydroxyl group, some O-alkylation can occur, especially under certain conditions (e.g., using a very strong base that also deprotonates the alcohol).
-
Solution: Employing a milder base like K₂CO₃ or NaHCO₃ can favor N-alkylation.[6] If O-alkylation persists, a protection strategy for the hydroxyl group (e.g., as a silyl ether) may be necessary, followed by deprotection after the N-alkylation step.
-
Table 1: Optimizing Reagent Stoichiometry to Minimize Byproducts
| Pyrrolidin-3-ol (eq.) | 4-Chlorobenzyl Chloride (eq.) | Base (K₂CO₃) (eq.) | Expected Outcome |
| 1.0 | 1.2 | 2.0 | High risk of quaternary salt formation. |
| 1.1 | 1.0 | 2.0 | Recommended. Minimizes over-alkylation. |
| 1.0 | 1.0 | 2.0 | Good, but may leave some unreacted starting material. |
Issue 3: Difficult Product Purification
Question: I've completed the reaction, but separating the product from the remaining starting materials and byproducts via column chromatography is proving difficult. Are there better methods?
Answer: Purification challenges often arise from the polar nature of both the starting material (pyrrolidin-3-ol) and the product.
-
Aqueous Workup: A well-designed aqueous workup can significantly simplify purification. After the reaction, perform an acid-base extraction.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
Extract the organic layer with a dilute acid solution (e.g., 1M HCl). The amine product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Basify the acidic aqueous layer with a base (e.g., NaOH or Na₂CO₃) to a pH > 10.
-
Extract the free-based product back into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Column Chromatography: If chromatography is still necessary, ensure you are using an appropriate solvent system. A gradient elution starting with a less polar mobile phase and gradually increasing the polarity (e.g., from 100% ethyl acetate to 90:10 ethyl acetate/methanol) can improve separation. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can prevent the product from tailing on the silica gel.
-
Distillation: For larger scales, purification by vacuum distillation might be an option, depending on the thermal stability of the product.[9]
Detailed Experimental Protocol: N-Alkylation
This protocol describes a standard lab-scale synthesis of this compound.
Reagents & Materials:
-
Pyrrolidin-3-ol (1.0 eq)
-
4-Chlorobenzyl chloride (0.9 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add pyrrolidin-3-ol (1.0 eq) and anhydrous acetonitrile.
-
Base Addition: Add finely powdered anhydrous potassium carbonate (2.0 eq) to the solution.
-
Alkylation: Stir the suspension vigorously at room temperature. Slowly add a solution of 4-chlorobenzyl chloride (0.9 eq) in acetonitrile dropwise over 30 minutes.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the 4-chlorobenzyl chloride.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to afford the pure this compound.
Synthetic Pathway Overview
Caption: Synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 1-(4-Chlorobenzyl)pyrrolidine | 79089-35-3 [smolecule.com]
- 5. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting HPLC Analysis of Polar Pyrrolidine Compounds
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of polar pyrrolidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving robust and reproducible separations for this class of molecules. Pyrrolidine and its derivatives are prevalent in pharmaceuticals and bioactive compounds, often presenting unique analytical hurdles due to their polarity and basic nature.
This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs). The methodologies and explanations provided are grounded in established chromatographic principles to ensure scientific integrity and practical applicability in your laboratory.
Section 1: Common Chromatographic Issues and Solutions
This section addresses the most frequently encountered problems during the HPLC analysis of polar pyrrolidine compounds, offering causative explanations and actionable solutions.
FAQ 1: My polar pyrrolidine compound shows little to no retention on a standard C18 column. What are my options?
This is a classic issue where the analyte is too polar to interact with the non-polar stationary phase and elutes at or near the void volume.[1][2] Here are several strategies to increase retention:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[1][3] It utilizes a polar stationary phase (such as bare silica, amide, or diol) with a mobile phase consisting of a high percentage of a less polar organic solvent (typically acetonitrile) and a smaller amount of a polar solvent (like water).[1][4] The polar analytes partition into a water-enriched layer on the surface of the stationary phase, leading to retention.[1]
-
Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics.[5][6] This dual retention mechanism is highly effective for polar, ionizable compounds like pyrrolidines.[5][7] A common MMC setup combines a C18 ligand with a cation-exchange group, allowing for both hydrophobic and electrostatic interactions.[5]
-
Ion-Pairing Chromatography: The addition of an ion-pairing reagent to the mobile phase can enhance the retention of ionic and highly polar substances on reversed-phase columns.[8][9] For basic compounds like pyrrolidines, an anionic ion-pairing reagent (e.g., trifluoroacetic acid or an alkyl sulfonate) is used. The reagent forms a neutral ion pair with the protonated pyrrolidine, which is then retained by the C18 stationary phase.[10][11]
-
Polar-Embedded and Polar-Endcapped Columns: These are modified reversed-phase columns designed to be more compatible with highly aqueous mobile phases and offer alternative selectivity for polar compounds.[12][13] Polar-embedded phases have a polar group (like an amide or carbamate) incorporated into the alkyl chain, which prevents the stationary phase from collapsing in 100% aqueous conditions and can provide additional interactions with polar analytes.[13]
FAQ 2: I'm observing poor peak shape (tailing or fronting) for my pyrrolidine analyte. What are the likely causes and how can I fix it?
Poor peak shape can compromise resolution and lead to inaccurate quantification.[14] The basic nature of the pyrrolidine ring is often a key factor.
For Tailing Peaks:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based stationary phases can interact strongly with the basic nitrogen of the pyrrolidine ring, causing peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., with formic acid or acetic acid) will protonate the silanol groups, reducing their interaction with the protonated pyrrolidine.
-
Solution 2: Use of Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving peak shape.
-
Solution 3: Column Selection: Employ a modern, high-purity, base-deactivated column with low silanol activity.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.[15]
-
For Fronting Peaks:
-
Column Overload: This is a common cause of fronting peaks.
-
Solution: As with tailing, reduce the injection volume or sample concentration.[15]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
FAQ 3: My retention times are drifting and not reproducible. What should I check?
Inconsistent retention times are a common frustration in HPLC. Before blaming the column, it's crucial to systematically check other components of the system.[16]
-
Mobile Phase Issues:
-
Improper Preparation: Ensure accurate and consistent preparation of the mobile phase, including the pH and concentration of any additives.
-
Degassing: Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations.
-
Evaporation: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component. Prepare fresh mobile phase regularly.
-
-
System Leaks: Check for any leaks in the system, from the pump to the detector. Even a small leak can cause pressure and flow rate instability.[17]
-
Column Equilibration: HILIC and ion-pairing chromatography often require longer equilibration times to ensure a stable stationary phase environment.[11] Ensure the column is fully equilibrated before starting a sequence.
-
Temperature Fluctuations: Column temperature can significantly impact retention times. Use a column oven to maintain a constant temperature.[15]
Section 2: Advanced Chromatographic Strategies
For particularly challenging separations, more advanced techniques may be necessary.
FAQ 4: When should I consider pre-column derivatization for my pyrrolidine analysis?
Pre-column derivatization can be a powerful tool in specific situations:
-
Lack of a UV Chromophore: If your pyrrolidine compound lacks a UV-absorbing functional group, derivatization with a UV-active reagent can enable detection.[18] For example, reacting the pyrrolidine with Boc anhydride can introduce a detectable chromophore.[18]
-
Improved Chromatography: Derivatization can alter the physicochemical properties of the analyte to make it more amenable to a particular separation mode. For instance, derivatizing a highly polar pyrrolidine can increase its hydrophobicity, allowing for better retention on a reversed-phase column.
-
Chiral Separations: For the analysis of enantiomers, derivatization with a chiral reagent can create diastereomers that can be separated on a standard achiral column.[19][20]
FAQ 5: My analysis requires mass spectrometry (MS) detection. What special considerations are there for mobile phase selection?
When coupling HPLC with MS, the mobile phase must be volatile to ensure efficient ionization in the MS source.[21][22]
-
Avoid Non-Volatile Buffers: Phosphate buffers are not compatible with MS and should be avoided.[22]
-
Use Volatile Buffers and Additives: Formic acid, acetic acid, ammonium formate, and ammonium acetate are all excellent choices for MS-compatible mobile phases.[21][22][23]
-
Ion-Pairing Reagents: Most traditional ion-pairing reagents are non-volatile and will contaminate the MS source.[24] If ion-pairing is necessary, use a volatile reagent like trifluoroacetic acid (TFA), but be aware that it can cause ion suppression. It is often preferable to explore HILIC or mixed-mode chromatography for MS applications.[25]
Section 3: Practical Protocols and Workflows
This section provides step-by-step guidance on key experimental procedures and troubleshooting workflows.
Protocol 1: General Troubleshooting Workflow for HPLC Issues
This workflow provides a logical sequence for diagnosing and resolving common HPLC problems.
Caption: A systematic workflow for troubleshooting common HPLC issues.
Table 1: Recommended Starting Conditions for Different Chromatographic Modes
| Chromatographic Mode | Stationary Phase Examples | Mobile Phase A | Mobile Phase B | Typical Gradient | Key Considerations |
| Reversed-Phase | C18, C8 | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 5-95% B | Best for less polar pyrrolidine derivatives. |
| HILIC | Amide, Silica, Diol | 95:5 Acetonitrile:Water + 10mM Ammonium Formate | 50:50 Acetonitrile:Water + 10mM Ammonium Formate | 0-50% B | Ideal for highly polar pyrrolidines. Requires longer equilibration. |
| Mixed-Mode | C18 with SCX | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 5-95% B | Excellent for polar, basic compounds.[5][26] Retention is pH-dependent. |
| Ion-Pairing | C18 | Water + 5mM Sodium Hexanesulfonate, pH 3.0 | Acetonitrile | 10-70% B | Not ideal for MS. Column can be dedicated to this method.[11] |
Protocol 2: Step-by-Step Guide for HILIC Method Development
-
Column Selection: Choose a HILIC column based on your analyte's properties. Amide phases are a good starting point for general polar compounds.
-
Mobile Phase Preparation:
-
Aqueous Component (Strong Solvent): Typically water with a buffer like ammonium formate or ammonium acetate (10-20 mM) to control pH and improve peak shape.
-
Organic Component (Weak Solvent): Acetonitrile is the most common choice.
-
-
Initial Gradient: Start with a high percentage of organic solvent (e.g., 95% acetonitrile) to ensure retention. A typical gradient might be from 95% to 50% acetonitrile over 10-15 minutes.
-
Sample Injection: Dissolve the sample in a solvent that matches the initial mobile phase composition as closely as possible to avoid peak distortion.
-
Optimization:
-
Retention: Adjust the initial percentage of acetonitrile. A higher percentage will increase retention.
-
Selectivity: Modify the buffer concentration or pH.
-
Peak Shape: Ensure the buffer concentration is adequate (at least 10 mM).
-
-
Equilibration: Always include a long equilibration step (10-15 column volumes) at the initial mobile phase composition between injections to ensure reproducibility.
Section 4: Concluding Remarks
The successful HPLC analysis of polar pyrrolidine compounds often requires moving beyond standard reversed-phase chromatography. By understanding the principles of alternative separation modes like HILIC and mixed-mode chromatography, and by employing a systematic approach to troubleshooting, researchers can develop robust and reliable analytical methods. This guide serves as a foundational resource to address common challenges and implement effective solutions in your laboratory.
References
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 5. helixchrom.com [helixchrom.com]
- 6. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 7. Polar Compounds | SIELC Technologies [sielc.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Ion Pairing Reagents For Hplc [lobachemie.com]
- 10. itwreagents.com [itwreagents.com]
- 11. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. bvchroma.com [bvchroma.com]
- 16. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. Mobile phases compatible for LCMS : Shimadzu (Europe) [shimadzu.eu]
- 23. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. agilent.com [agilent.com]
- 26. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Enhancing the Solubility of 1-(4-Chlorobenzyl)pyrrolidin-3-ol
Introduction
Welcome to the technical support guide for 1-(4-Chlorobenzyl)pyrrolidin-3-ol. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound in biological assays. Poor solubility is a common hurdle that can lead to inaccurate or irreproducible results, making effective solubilization a critical first step in experimental success.[][2]
This guide provides a series of frequently asked questions (FAQs), troubleshooting workflows, and detailed, validated protocols to systematically address and overcome these challenges. Our approach is grounded in established physicochemical principles to ensure you can confidently prepare your compound for accurate and reliable downstream analysis.
Section 1: Compound Profile & Physicochemical Properties
Understanding the inherent properties of this compound is the foundation for troubleshooting its solubility. The molecule's structure, featuring a polar pyrrolidinol head and a nonpolar chlorobenzyl tail, dictates its behavior in aqueous environments.
| Property | Predicted Value | Source | Implication for Solubility |
| Molecular Formula | C₁₁H₁₄ClNO | [3][4] | - |
| Molecular Weight | 211.69 g/mol | [3][4][5] | Moderate molecular weight, less of a barrier than larger molecules.[6] |
| LogP (Octanol/Water) | 1.39 | [3] | Indicates moderate lipophilicity; the compound prefers an organic phase over water but is not extremely hydrophobic. |
| pKa | 14.79 ± 0.20 | [5][7] | Refers to the hydroxyl group, which is not easily ionizable. The pyrrolidine nitrogen is basic and can be protonated at acidic pH. |
| Boiling Point | 321.4 ± 32.0 °C | [3][5] | High boiling point suggests strong intermolecular forces, which can contribute to lower solubility. |
Based on these properties, this compound is classified as a poorly soluble compound, requiring specific strategies to achieve concentrations suitable for most biological assays.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of this compound.
Q1: I've added my compound directly to my aqueous assay buffer, but it won't dissolve. What's the first thing I should do?
A1: Direct dissolution in aqueous buffers is highly unlikely to succeed for this compound. The first and most crucial step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended starting point due to its high solubilizing power and miscibility with water.[8]
Q2: What is the maximum recommended concentration of DMSO in my final assay?
A2: This is a critical consideration to avoid solvent-induced artifacts or cytotoxicity. For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, and many sensitive assays require it to be below 0.1%.[9][10] It is imperative to determine the tolerance of your specific cell line or assay system to DMSO by running a vehicle control experiment.[9]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What causes this?
A3: This is a classic sign that the aqueous solubility of your compound has been exceeded. The DMSO keeps the compound solubilized in the concentrated stock, but upon high dilution into an aqueous medium, the environment becomes unfavorable, causing the compound to crash out of solution. Strategies to overcome this are detailed in the troubleshooting section below.
Q4: Can I use sonication or vortexing to improve solubility?
A4: Yes, mechanical agitation such as vortexing, gentle heating (if the compound is thermally stable), or sonication can help overcome the initial energy barrier (crystal lattice energy) to dissolution when preparing your stock solution. However, if the compound is precipitating upon dilution into the final buffer, these methods will not solve the fundamental insolubility in the aqueous phase.[6]
Q5: Is it better to add the diluted compound to the cells/assay or the cells/assay to the diluted compound?
A5: It is almost always preferable to add the concentrated DMSO stock directly to the final assay medium with rapid mixing.[11] This "plunge" method allows assay components like proteins (e.g., serum albumin) or lipids to immediately interact with and help stabilize the compound, preventing precipitation.[11] Pre-diluting the compound in a purely aqueous buffer before adding it to the full assay medium increases the risk of precipitation.[11]
Section 3: Troubleshooting Workflow for Solubility Enhancement
If initial attempts to solubilize this compound using a simple DMSO stock have failed, follow this systematic workflow. The goal is to find the simplest method that maintains the compound in solution at the desired final concentration.
Caption: Decision workflow for enhancing compound solubility.
Step-by-Step Troubleshooting Guide
-
Optimize Stock Solution and Dilution:
-
Causality: The primary issue is often not the stock solution itself, but how it's introduced to the aqueous environment. A lower concentration stock (e.g., 10 mM instead of 50 mM) may prevent precipitation upon dilution simply by reducing the concentration gradient.
-
Action: Ensure you are using high-purity, anhydrous DMSO. Prepare a 10 mM stock solution. When diluting, add the small volume of DMSO stock directly into the largest volume of final assay buffer while vortexing to ensure rapid dispersion.[11]
-
-
pH Adjustment:
-
Causality: The pyrrolidine nitrogen in this compound is a weak base. In an acidic environment (pH < 7), this nitrogen can become protonated, forming a more polar, water-soluble salt.[12][13] This is a common and effective technique for basic compounds.[][14]
-
Action: Check if your assay can tolerate a lower pH. Prepare a buffer at pH 6.0 or 6.5. Attempt to dissolve the compound by diluting the DMSO stock into this acidic buffer. This can significantly increase the aqueous solubility.[14]
-
Trustworthiness Check: Always confirm that the pH change does not affect your biological target or assay readout. Run a buffer-only control at the new pH.
-
-
Employing Co-solvents:
-
Causality: Co-solvents are water-miscible organic solvents that can increase solubility by reducing the polarity of the water.[] They essentially make the aqueous environment more "hospitable" to lipophilic molecules.
-
Action: Solvents like polyethylene glycol 400 (PEG 400) or propylene glycol can be used. Prepare a stock solution in a mixture, for example, 10% DMSO, 40% PEG 400, and 50% water. This formulation can often keep compounds in solution upon further dilution.
-
Trustworthiness Check: As with DMSO, the tolerance of your assay to any co-solvent must be determined empirically. Run vehicle controls containing the same final concentration of the co-solvent mixture.[15]
-
-
Advanced Formulation with Cyclodextrins:
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] The nonpolar chlorobenzyl group of your compound can become encapsulated within this cavity, forming an "inclusion complex."[18][19] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[16][17]
-
Action: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.[16] Prepare a solution of HP-β-CD in your assay buffer (e.g., 1-5% w/v) and then add the DMSO stock of your compound to this solution.
-
Trustworthiness Check: While generally benign, cyclodextrins can sometimes interact with cell membranes or assay components.[10] A vehicle control with HP-β-CD alone is essential.
-
Caption: Mechanism of cyclodextrin-mediated solubilization.
Section 4: Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing the Compound: Accurately weigh out 2.12 mg of this compound (MW: 211.69 g/mol ) using a calibrated analytical balance.[20] For accuracy, it's better to weigh a larger mass (e.g., 10.6 mg) and scale the solvent volume accordingly.[20]
-
Solvent Addition: Transfer the weighed compound to a sterile, appropriate-sized glass vial. Add anhydrous, cell-culture grade DMSO to reach a final volume of 1 mL (for 2.12 mg) or 5 mL (for 10.6 mg).[21]
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, place the vial in a sonicating water bath for 5-10 minutes until all solid material is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11] Store at -20°C or -80°C in tightly sealed vials.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a 10% (w/v) stock solution of HP-β-CD in your final assay buffer (e.g., dissolve 1 g of HP-β-CD in 10 mL of buffer). Sterile filter this solution through a 0.22 µm filter if using in cell culture.
-
Determine Working Concentration: Decide on the final working concentration of HP-β-CD for your assay. A common starting point is a final concentration of 1% HP-β-CD.
-
Prepare Assay Medium: Prepare your final assay medium containing 1% HP-β-CD. For example, to make 10 mL of medium, add 1 mL of the 10% HP-β-CD stock to 9 mL of your base medium.
-
Add Compound Stock: Take your 10 mM DMSO stock of this compound. To achieve a final concentration of 10 µM in 10 mL, you would add 10 µL of the stock solution directly to the 10 mL of HP-β-CD-containing medium.
-
Mix and Incubate: Immediately vortex the solution gently to ensure rapid and complete mixing. The compound should remain in solution.
References
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 415946-61-1 [chemicalbook.com]
- 5. This compound | 415946-61-1 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. (S)-1-(4-Chloro-benzyl)-pyrrolidin-3-ol CAS#: 1261233-81-1 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. alzet.com [alzet.com]
- 17. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. No. 52 Extension of the solubilization method of hydrophobic ingredients-γ-cyclodextrin inclusion complexes | CycloChem Bio Co., Ltd. [cyclochem.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. phytotechlab.com [phytotechlab.com]
Preventing racemization during the synthesis of chiral pyrrolidinols
Welcome to the Technical Support Center for the synthesis of chiral pyrrolidinols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during synthesis. Pyrrolidinols are a critical structural motif in numerous pharmaceuticals and catalysts, making their enantioselective synthesis a paramount challenge.[1][2] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you prevent racemization and achieve high enantiopurity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of chiral pyrrolidinol synthesis, and why is it a critical issue?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in a net loss of optical activity. In the synthesis of chiral pyrrolidinols, the stereocenter, typically the carbon atom bearing the hydroxyl group or a substituent on the pyrrolidine ring, is susceptible to inversion. This loss of a specific three-dimensional arrangement is detrimental because the biological activity of molecules like pharmaceuticals is often dependent on their precise chirality.[3] An undesired enantiomer can be inactive or even cause harmful side effects.
Q2: What are the primary mechanistic pathways that lead to racemization during the synthesis of pyrrolidinol precursors, such as proline derivatives?
A2: Racemization often occurs through the formation of a planar intermediate, which can be protonated from either face with equal probability. Two common mechanisms are:
-
Direct Enolization/Enolate Formation: For intermediates with a carbonyl group alpha to the stereocenter, a base can abstract the alpha-proton, forming a planar enolate. Reprotonation can then occur non-selectively.
-
Oxazolone (Azlactone) Formation: During peptide coupling reactions involving N-protected proline or its derivatives, the activated carboxyl group can cyclize to form an oxazolone intermediate.[4][5] The alpha-proton of this intermediate is highly acidic and readily abstracted by a base, leading to racemization.[4][6]
Q3: Which synthetic strategies are generally employed to produce enantiomerically pure pyrrolidinols?
A3: Several robust strategies exist for the asymmetric synthesis of chiral pyrrolidinols:
-
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as the amino acid L-proline or D-proline, to impart chirality to the final product.[1]
-
Catalytic Asymmetric Reactions: This is a highly efficient method that employs a chiral catalyst to control the stereochemical outcome of the reaction.[1] Notable examples include:
-
Corey-Bakshi-Shibata (CBS) Reduction: An enantioselective reduction of a ketone precursor using a chiral oxazaborolidine catalyst to produce the chiral alcohol.[7][8][9][10][11]
-
Asymmetric [3+2] Cycloadditions: Palladium-catalyzed cycloadditions of trimethylenemethane with imines, using chiral phosphoramidite ligands, can construct the pyrrolidine ring with high enantioselectivity.[12]
-
Organocatalysis: Proline and its derivatives can themselves act as catalysts in reactions like asymmetric aldol or Mannich reactions to build chiral frameworks.[13]
-
Troubleshooting Guide: Preventing Racemization
This section addresses specific experimental issues that can lead to a loss of enantiomeric excess (ee).
Scenario 1: Amide Coupling Reactions
Q: I'm performing an amide coupling with an N-protected proline derivative to build a pyrrolidinol precursor, and I'm observing significant racemization. My coupling reagent is a carbodiimide (like DIC) with HOBt in DMF. What's going wrong?
A: This is a classic issue. The combination of a carbodiimide, 1-Hydroxybenzotriazole (HOBt), and a polar aprotic solvent like Dimethylformamide (DMF) is known to significantly accelerate racemization in proline systems.[3][14]
-
Causality: The HOBt, while intended to suppress racemization by forming an active ester, can paradoxically act as an efficient catalyst for the racemization of proline phenacyl esters and similar activated species.[14] The mechanism likely involves the formation of a cyclic carbinol-amine intermediate that facilitates the loss of stereochemical integrity.[14] DMF, as a polar solvent, can also promote the formation of the problematic planar oxazolone intermediate.
-
Solutions & Protocols:
-
Change Your Additive: Replace HOBt with a more effective racemization suppressor.
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is a highly recommended, non-explosive alternative that is very effective at suppressing racemization.[6][15]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt, but it has explosive properties and should be handled with care.[15]
-
-
Switch Your Coupling Reagent Class: Move away from carbodiimides in this specific context.
-
Optimize Solvent and Temperature:
-
Solvent: Consider switching from DMF to a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), which can disfavor the formation of racemization-prone intermediates.[14]
-
Temperature: Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to warm slowly to room temperature.[6] High temperatures accelerate the rate of racemization.[6]
-
-
Scenario 2: Protecting Group Strategy
Q: I'm planning a multi-step synthesis. How critical is my choice of the α-amino protecting group for the starting proline derivative in preventing racemization down the line?
A: The choice of the α-amino protecting group is absolutely critical. Urethane-based protecting groups are specifically designed to suppress racemization.[4][5][15]
-
Causality: Urethane-type protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl), decrease the acidity of the α-proton.[16] They are less likely to form the oxazolone intermediate that is a primary pathway for racemization.[4] In contrast, acyl-type protecting groups can increase the tendency for racemization.[15]
-
Recommendations:
-
Fmoc and Boc: These are the industry standards for solid-phase and solution-phase peptide synthesis for a reason. They provide excellent protection against racemization during carboxyl group activation.[17][18]
-
Z (Benzyloxycarbonyl): Another well-established urethane-type group that is resistant to racemization during activation.[16]
-
Avoid Acyl Groups: If possible, avoid using simple acyl groups (like acetyl) to protect the α-amino group of the chiral starting material if the carboxyl group will be activated in a subsequent step.
-
| Protecting Group | Type | Racemization Risk (upon activation) | Deprotection Conditions |
| Fmoc | Urethane | Low | Mild Base (e.g., Piperidine)[16] |
| Boc | Urethane | Low | Acid (e.g., TFA)[16][17] |
| Z (Cbz) | Urethane | Low | H₂/Pd or HBr/AcOH[16] |
| Acyl (e.g., Ac) | Acyl | High | Varies (often harsh) |
Scenario 3: Base Selection
Q: Does the base I use for neutralization or catalysis affect the stereochemical outcome? I've been using triethylamine (TEA).
A: Yes, the choice of base is highly influential. A strong, sterically unhindered base like triethylamine can promote racemization.
-
Causality: Bases facilitate the abstraction of the α-proton, which is the key step in many racemization pathways.[19] Stronger bases and those with less steric bulk can access the α-proton more readily, increasing the rate of epimerization.
-
Recommendations:
-
Use Weaker or Hindered Bases: For steps like salt neutralization or in base-mediated couplings, opt for a weaker or more sterically hindered base.
-
Use Stoichiometric Amounts: Use the minimum amount of base required for the reaction. Excess base will increase the risk of racemization.
-
Scenario 4: Analytical Detection of Racemization
Q: I suspect I have a racemization issue, but I'm not sure how to confirm it or quantify the extent of the problem. What is the best method?
A: The gold standard for detecting and quantifying enantiomers is chiral High-Performance Liquid Chromatography (HPLC) .[3]
-
Causality: Chiral HPLC columns contain a chiral stationary phase (CSP) that interacts differently with the two enantiomers of your compound. This differential interaction causes them to travel through the column at different rates, resulting in their separation into two distinct peaks. The ratio of the areas of these two peaks gives you the enantiomeric ratio and allows for the calculation of the enantiomeric excess (ee).
-
Protocol: General Steps for Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of your purified pyrrolidinol (or intermediate) in the mobile phase. A typical starting concentration is ~1 mg/mL.[15]
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common starting point.
-
Method Development:
-
Mobile Phase: Start with a simple mobile phase, often a mixture of hexane/isopropanol or hexane/ethanol for normal phase, or an aqueous buffer with acetonitrile/methanol for reversed-phase.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where your compound absorbs.
-
-
Quantification: Integrate the peak areas for both enantiomers (A₁ and A₂) to calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100
-
References
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 13. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 14. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(4-Chlorobenzyl)pyrrolidin-3-ol and Its Analogs
In the intricate world of medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2][3] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal core for designing ligands that can exquisitely interact with complex biological targets. Within this class, 1-(4-Chlorobenzyl)pyrrolidin-3-ol has garnered significant attention as a versatile pharmacophore, particularly for agents targeting the central nervous system (CNS).
This guide offers an in-depth comparison of the biological activity of this compound against its structurally related analogs. We will dissect the structure-activity relationships (SAR) that govern its function and provide detailed, field-proven experimental protocols for its evaluation. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and leverage this important chemical scaffold.
The Pharmacological Significance of this compound
This compound is a synthetic molecule featuring a central pyrrolidin-3-ol core. The nitrogen atom of the pyrrolidine ring is substituted with a 4-chlorobenzyl group. This specific arrangement is not arbitrary; each component plays a crucial role in its pharmacological profile. The pyrrolidine ring acts as a rigid scaffold, the hydroxyl group provides a key hydrogen bonding point, and the 4-chlorobenzyl moiety influences properties like target affinity, selectivity, and metabolic stability.
The primary biological targets for this class of compounds are often monoamine transporters and sigma receptors.[4][5][6] Specifically, many derivatives have been investigated as potent inhibitors of the dopamine transporter (DAT), making them relevant for conditions like substance use disorders and ADHD.[5][7][8] Additionally, their interaction with sigma-1 receptors (σ1R), a unique ligand-operated molecular chaperone, opens up therapeutic possibilities for neuropsychiatric disorders, pain, and neuroprotection.[6][9][10]
Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective
The biological activity of pyrrolidine derivatives can be dramatically altered by subtle chemical modifications. Understanding these structure-activity relationships is fundamental to rational drug design.
The Critical Role of Benzyl Ring Substitution
The electronic and steric properties of the substituent on the N-benzyl ring are pivotal in modulating potency and selectivity. The 4-chloro group in the parent compound is a common feature in many CNS-active drugs, often enhancing binding affinity and improving pharmacokinetic properties.
Table 1: Comparison of Biological Activity Based on Benzyl Ring Substitution
| Compound/Analog | Substitution on Benzyl Ring | Primary Biological Target(s) | General Potency Trend & Key Observations |
| This compound | 4-Chloro | Dopamine Transporter (DAT), Sigma-1 Receptor (σ1R) | Potent activity. The electron-withdrawing nature of chlorine often enhances DAT inhibition.[3] |
| 1-Benzylpyrrolidin-3-ol | Unsubstituted | DAT, σ1R | Generally serves as a baseline; often less potent than halogenated analogs.[11] |
| 1-(4-Fluorobenzyl)pyrrolidin-3-ol | 4-Fluoro | DAT, σ1R | Potency is often comparable to or slightly less than the 4-chloro analog. |
| 1-(4-Methylbenzyl)pyrrolidin-3-ol | 4-Methyl | DAT, σ1R | The electron-donating methyl group typically reduces potency for DAT inhibition. |
| 1-(3,4-Dichlorobenzyl)pyrrolidin-3-ol | 3,4-Dichloro | DAT, σ1R, Serotonin Transporter (SERT) | Can increase potency but may also alter selectivity profile across different monoamine transporters. |
Impact of Pyrrolidine Core Modifications
The stereochemistry and functionalization of the pyrrolidine core itself are arguably the most critical determinants of biological activity.
Table 2: Comparison of Biological Activity Based on Pyrrolidine Core Modifications
| Compound/Analog | Modification to Pyrrolidine Core | Primary Biological Target(s) | General Potency Trend & Key Observations |
| (R)-1-(4-Chlorobenzyl)pyrrolidin-3-ol | (R)-enantiomer | Varies with target | Enantiomers often exhibit significant differences in potency and efficacy due to stereoselective binding pockets in receptors.[1] |
| (S)-1-(4-Chlorobenzyl)pyrrolidin-3-ol | (S)-enantiomer | Varies with target | The specific chirality is crucial; one enantiomer is typically much more active than the other for a given target.[1][12] |
| 1-(4-Chlorobenzyl)pyrrolidin-2-one | Hydroxyl at C3 replaced with Carbonyl at C2 | Nootropic, Anticholinergic | Drastically alters the biological profile, shifting activity towards different targets.[13][14] |
| 3-Amino-1-(4-Chlorobenzyl)pyrrolidine | Hydroxyl replaced by an Amino group | Monoamine Transporters | The change from a hydrogen bond donor/acceptor (OH) to a basic group (NH₂) significantly impacts binding interactions and target selectivity. |
Essential Experimental Protocols for Biological Characterization
To ensure the integrity and reproducibility of comparative data, standardized and validated assays are indispensable. The following protocols provide a self-validating system for assessing the key biological activities of these compounds.
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor (σ1R) Affinity
Expertise & Causality: This assay quantifies the affinity of a test compound for the σ1R by measuring its ability to compete with and displace a known high-affinity radiolabeled ligand. The underlying principle is the law of mass action governing reversible binding equilibria. The resulting inhibition constant (Kᵢ) is an intrinsic measure of the compound's affinity for the receptor, independent of assay conditions.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step. The final pellet, containing the membrane fraction rich in σ1R, is resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a σ1R-selective radioligand (e.g., --INVALID-LINK---pentazocine), and a range of concentrations of the test compound (e.g., this compound).
-
Non-Specific Binding: A parallel set of tubes containing a high concentration of a non-radiolabeled, potent σ1R ligand (e.g., haloperidol) is included to determine non-specific binding.
-
Incubation: Incubate the plates at 37°C for 150 minutes to allow the binding reaction to reach equilibrium.
-
Termination & Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: The filters are washed three times with ice-cold buffer to minimize non-specific binding.
-
Quantification: Filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression analysis. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.
Experimental Workflow: σ1R Radioligand Binding Assay
Caption: Workflow for Sigma-1 Receptor Radioligand Binding.
Protocol 2: Functional Dopamine Uptake Inhibition Assay
Expertise & Causality: This assay directly measures the functional consequence of a compound's interaction with the dopamine transporter. By quantifying the inhibition of [³H]dopamine uptake into cells or synaptosomes expressing DAT, it provides a functional potency (IC₅₀) that reflects the compound's ability to block the transporter's primary physiological role. This is a crucial step beyond simple binding affinity, as it measures actual biological effect.
Step-by-Step Methodology:
-
Preparation of Synaptosomes: Prepare fresh rat striatal synaptosomes as described in Protocol 1, Step 1. The striatum is used due to its high density of dopamine transporters.
-
Assay Setup: Pre-warm synaptosomes in Krebs-Ringer-HEPES buffer at 37°C.
-
Pre-incubation: Add varying concentrations of the test compound to the synaptosome suspension and pre-incubate for 10-15 minutes.
-
Uptake Initiation: Initiate dopamine uptake by adding a low concentration of [³H]dopamine.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The timing must be within the linear phase of dopamine uptake.
-
Non-Specific Uptake: A parallel set of tubes containing a known potent DAT inhibitor (e.g., GBR-12909 or cocaine) is run to define non-specific uptake and background.
-
Termination & Filtration: Terminate the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to stop the transport process and remove external [³H]dopamine.
-
Quantification: Measure the radioactivity trapped inside the synaptosomes via liquid scintillation counting.
-
Data Analysis: Calculate the percentage inhibition of specific dopamine uptake for each concentration of the test compound. Plot the percent inhibition against the log of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
Signaling Pathway: Dopamine Transporter (DAT) Inhibition
Caption: Mechanism of DAT Inhibition by Test Compound.
Conclusion
This compound is a pharmacologically significant scaffold whose biological activity is exquisitely sensitive to structural modifications. The comparative analysis clearly demonstrates that substitutions on the N-benzyl ring and, most critically, the stereochemistry and functionalization of the pyrrolidine core, are key determinants of potency and target selectivity. The 4-chloro substitution often confers potent dopamine transporter inhibitory activity, while the chiral center at the 3-position of the pyrrolidine ring dictates stereoselective interactions with biological targets. The robust, validated protocols provided herein offer a reliable framework for researchers to systematically evaluate and compare the biological activities of this compound and its analogs, facilitating the discovery of novel and improved therapeutic agents.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (S)-1-Benzyl-3-pyrrolidinol CAS#: 101385-90-4 [m.chemicalbook.com]
- 13. journals.uran.ua [journals.uran.ua]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 1-(4-Chlorobenzyl)pyrrolidin-3-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrrolidine scaffold stands out as a versatile and privileged structure, integral to a multitude of biologically active compounds.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 1-(4-chlorobenzyl)pyrrolidin-3-ol analogs. Our focus will be on their interactions with key therapeutic targets within the endocannabinoid system, namely the cannabinoid CB1 receptor, and the enzymes monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).
This document moves beyond a simple recitation of facts, offering insights into the causal relationships between molecular structure and biological function. Every piece of experimental data and every protocol is presented with the aim of providing a self-validating and trustworthy resource for professionals in the field.
The this compound Scaffold: A Privileged Motif
The this compound core structure presents several key features that make it an attractive starting point for medicinal chemistry campaigns. The tertiary amine of the pyrrolidine ring can act as a hydrogen bond acceptor, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor. The 4-chlorobenzyl group provides a lipophilic anchor and opportunities for aromatic interactions within protein binding sites. The stereochemistry of the 3-hydroxy-pyrrolidine ring also plays a crucial role in determining the biological activity and selectivity of these analogs.[2]
Allosteric Modulation of the Cannabinoid CB1 Receptor
Recent research has highlighted the potential of this compound containing molecules as allosteric modulators of the cannabinoid CB1 receptor.[3][4] Allosteric modulators offer a nuanced approach to receptor modulation compared to traditional orthosteric ligands, potentially leading to improved therapeutic profiles with fewer side effects.[5][6]
A key example is the negative allosteric modulator (NAM) PSNCBAM-1 (1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea), which incorporates the 1-(4-chlorobenzyl)pyrrolidine moiety.[3][7] Structure-activity relationship studies on PSNCBAM-1 and its analogs have provided valuable insights into the structural requirements for CB1 allosteric modulation.
SAR Insights for CB1 Allosteric Modulation
-
The 4-Chlorophenyl Moiety: Modifications to the 4-chlorophenyl ring have a significant impact on activity. Electron-withdrawing groups at the para position are generally favored. For instance, replacing the chloro group with a cyano group can enhance potency.[3]
-
The Pyrrolidine Ring: The pyrrolidine ring itself is a critical component. The nature of the substituent on the pyrrolidine nitrogen can influence both potency and the type of allosteric modulation (positive or negative).
-
Linker and Central Core: The urea linker and the central phenyl ring in PSNCBAM-1 are crucial for maintaining the correct orientation of the key pharmacophoric elements within the allosteric binding site.
Comparative Data for CB1 Allosteric Modulators
| Compound/Analog | Modification from Parent Scaffold | Key Activity Data (IC50/Ki) | Reference |
| PSNCBAM-1 | Core Scaffold | IC50 = 0.27 µM (binding enhancement) | [3][7] |
| Analog 1 | Replacement of 4-chloro with 4-cyano on the phenyl ring | Increased potency in both binding and functional assays | [3] |
| Analog 2 | Replacement of 4-chloro with 4-methoxy on the phenyl ring | Decreased potency | [3] |
| Analog 3 | N-alkylation of the pyrrolidine ring | Potency is sensitive to the size of the alkyl group | [3] |
Inhibition of Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[8][9] Inhibition of MAGL leads to elevated levels of 2-AG, which can produce therapeutic effects such as analgesia and anti-inflammatory responses.[8] While specific SAR studies on this compound analogs as MAGL inhibitors are limited, we can extrapolate from the broader class of pyrrolidine-based MAGL inhibitors.
General SAR Principles for Pyrrolidine-Based MAGL Inhibitors
-
Electrophilic Warhead: Many potent MAGL inhibitors incorporate an electrophilic group that forms a covalent bond with the catalytic serine residue of the enzyme.[10]
-
Lipophilic Side Chains: A lipophilic tail that can occupy the hydrophobic substrate-binding channel of MAGL is generally required for potent inhibition. The 4-chlorobenzyl group of our core scaffold fits this requirement.
-
Hydrogen Bonding Interactions: The pyrrolidine ring and its substituents can form key hydrogen bonds within the active site, contributing to binding affinity and selectivity.[11][12]
Comparative Analysis of MAGL Inhibitor Scaffolds
| Inhibitor Scaffold | Key Structural Features | Representative IC50/Ki Values | Reference |
| This compound | Potential for hydrogen bonding and lipophilic interactions. Lacks a strong electrophilic warhead in its base form. | Data not available for direct inhibition. | - |
| Piperidine/Piperazine Carbamates | Irreversible inhibitors with a carbamate warhead. | JZL184: Potent and selective MAGL inhibitor. | [9] |
| α-Ketoheterocycles | Reversible inhibitors with a reactive ketone. | Potent inhibition in the nanomolar range. | [13] |
| Sulfonylated Piperidines | Reversible inhibitors. | Potent and selective inhibition. | [14] |
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Fatty acid amide hydrolase (FAAH) is the principal enzyme for the degradation of the endocannabinoid anandamide.[15][16] FAAH inhibitors have shown promise as therapeutic agents for pain, anxiety, and inflammation.[15][17] Similar to MAGL, the SAR of this compound analogs as FAAH inhibitors is not extensively documented, but we can draw parallels from other pyrrolidine-containing FAAH inhibitors.
General SAR Principles for Pyrrolidine-Based FAAH Inhibitors
-
Covalent Modification: Many potent FAAH inhibitors are irreversible and act by covalently modifying the catalytic serine residue.[17]
-
Urea and Carbamate Motifs: Urea and carbamate functionalities are common in potent FAAH inhibitors, acting as the reactive "warhead."[13][14]
-
Aromatic Interactions: Aromatic rings, such as the chlorobenzyl group, can engage in π-π stacking and other hydrophobic interactions within the FAAH active site.
Comparative Analysis of FAAH Inhibitor Scaffolds
| Inhibitor Scaffold | Key Structural Features | Representative IC50/Ki Values | Reference |
| This compound | Potential for hydrogen bonding and hydrophobic interactions. Lacks a typical FAAH "warhead." | Data not available for direct inhibition. | - |
| Piperidine/Piperazine Ureas | Irreversible inhibitors with a urea warhead. | PF-3845: Highly potent and selective FAAH inhibitor. | [17] |
| Carbamates | Irreversible inhibitors. | URB597: Potent and widely studied FAAH inhibitor. | [16] |
| α-Ketooxazoles | Reversible, competitive inhibitors. | OL-135: Potent and selective FAAH inhibitor. | [13] |
Experimental Protocols
To ensure the integrity and reproducibility of the data presented, detailed experimental protocols for the key biological assays are provided below.
Experimental Workflow: CB1 Receptor Allosteric Modulator Radioligand Binding Assay
References
- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 [frontiersin.org]
- 6. Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 9. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-(4-Chlorobenzyl)pyrrolidin-3-ol Enantiomers
Abstract: This guide provides an in-depth comparative analysis of spectroscopic methodologies for the differentiation of the (R)- and (S)-enantiomers of 1-(4-Chlorobenzyl)pyrrolidin-3-ol, a chiral building block relevant in pharmaceutical development. While standard spectroscopic techniques are blind to stereoisomerism, this document elucidates advanced methods that induce and measure spectral non-equivalence. We will explore the principles and provide detailed experimental frameworks for chiral Nuclear Magnetic Resonance (NMR) spectroscopy via derivatization and chiroptical methods like Vibrational Circular Dichroism (VCD). The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical knowledge to select and execute the appropriate analytical strategy for determining enantiomeric purity and absolute configuration.
The Fundamental Challenge: Spectroscopic Equivalence in Achiral Environments
Enantiomers are stereoisomers that are non-superimposable mirror images. In a standard, achiral laboratory environment, they possess identical physical and chemical properties, including their response to most spectroscopic interrogations.[1][2] For this compound, this means that its (R)- and (S)-isomers will produce indistinguishable spectra under routine ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry conditions.[3] Any attempt to distinguish them must involve the introduction of a chiral influence to break this symmetry.
Table 1: Predicted Spectroscopic Data for this compound in an Achiral Solvent (e.g., CDCl₃)
| Technique | Expected Data Point | Assignment / Interpretation |
| ¹H NMR | ~7.30 ppm (d) | 2H, Aromatic protons ortho to -CH₂ |
| ~7.25 ppm (d) | 2H, Aromatic protons meta to -CH₂ | |
| ~4.40 ppm (m) | 1H, -CH(OH)- | |
| ~3.60 ppm (s) | 2H, Benzyl -CH₂- | |
| ~2.8-3.2 ppm (m) | 4H, Pyrrolidine -CH₂-N- | |
| ~1.9-2.2 ppm (m) | 2H, Pyrrolidine -CH₂- | |
| ¹³C NMR | ~138 ppm | Quaternary aromatic C |
| ~133 ppm | Aromatic C-Cl | |
| ~130 ppm | Aromatic CH | |
| ~128 ppm | Aromatic CH | |
| ~70 ppm | -CH(OH)- | |
| ~60 ppm | Benzyl -CH₂- | |
| ~55-58 ppm | Pyrrolidine -CH₂-N- | |
| ~35 ppm | Pyrrolidine -CH₂- | |
| IR (cm⁻¹) | 3400-3300 (broad) | O-H stretch (alcohol) |
| 3050-3000 | Aromatic C-H stretch | |
| 2970-2850 | Aliphatic C-H stretch | |
| 1490 | Aromatic C=C stretch | |
| 1100-1050 | C-O stretch (secondary alcohol) | |
| 820 | para-disubstituted C-H bend | |
| MS (EI) | m/z 211/213 | Molecular Ion (M⁺) peak with ~3:1 ratio due to ³⁵Cl/³⁷Cl |
| m/z 125/127 | Fragment from cleavage of the pyrrolidine ring, [Cl-C₆H₄-CH₂]⁺ |
Note: The data above are illustrative, based on principles of spectroscopy and data for analogous structures. The key takeaway is that a single set of data represents both the (R) and (S) enantiomers.
Chiral NMR Spectroscopy: Creating Distinguishable Diastereomers
The most robust and widely used method to resolve enantiomeric signals in NMR is to convert the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, are spectroscopically distinct.[2] This can be achieved by reacting the analyte with an enantiomerically pure Chiral Derivatizing Agent (CDA).[1][4] For alcohols like this compound, the quintessential CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.[5][6]
Principle of Mosher's Acid Analysis
Reacting a racemic alcohol (a mix of R- and S-alcohols) with a single enantiomer of Mosher's acid chloride (e.g., (R)-MTPA-Cl) produces a mixture of two diastereomeric esters: (R,R)- and (S,R)-MTPA esters. These diastereomers exist in different conformational preferences, which places the protons of the original alcohol in magnetically non-equivalent environments due to the anisotropic effect of the MTPA's phenyl ring.[7] This results in different chemical shifts (δ) for corresponding protons, allowing for their distinct observation and quantification.
Experimental Protocol: Mosher's Ester Formation
This protocol describes the in-situ preparation of Mosher's esters directly in an NMR tube for analysis.[8]
Materials:
-
This compound (racemic or enantiomerically enriched sample, ~5 mg)
-
(R)-(-)-Mosher's acid chloride (~1.2 equivalents)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆, ~0.6 mL)
-
Anhydrous pyridine or DMAP (4-dimethylaminopyridine) as a catalyst/base (~10 µL)
-
Two clean, dry 5 mm NMR tubes
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve ~2.5 mg of the chiral alcohol in 0.6 mL of anhydrous CDCl₃.
-
Base Addition: Add a small amount of anhydrous pyridine (or a crystal of DMAP) to the solution. The base scavenges the HCl byproduct of the reaction.
-
Derivatization: Add a slight molar excess (~1.2 eq) of enantiomerically pure (R)-Mosher's acid chloride to the NMR tube.
-
Reaction: Cap the tube, mix gently, and let the reaction proceed at room temperature. Monitor the reaction for completion (typically 1-4 hours) by acquiring periodic ¹H NMR spectra. The reaction is complete when the carbinol proton (-CH(OH)-) signal from the starting material has disappeared.
-
Causality Check: It is critical to drive the reaction to completion.[5] Incomplete reaction can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in a diastereomer ratio that does not accurately reflect the initial enantiomeric ratio of the alcohol.
-
Repeat (Optional but Recommended): In a separate NMR tube, repeat the procedure using (S)-(+)-Mosher's acid chloride. Comparing the spectra from both (R)- and (S)-MTPA esters provides a robust confirmation of the absolute configuration.
Comparative Data Analysis
After derivatization, the ¹H NMR signals for the protons on either side of the original stereocenter will be split into two distinct sets, one for each diastereomer. By integrating these separated signals, the enantiomeric excess (ee) can be calculated. Furthermore, the sign of the chemical shift difference (Δδ = δS - δR) can be used to assign the absolute configuration based on Mosher's empirical model.[7][9]
Table 2: Expected ¹H NMR Chemical Shift Differences for MTPA Esters of this compound
| Proton Assignment | Diastereomer from (R)-Alcohol + (R)-MTPA | Diastereomer from (S)-Alcohol + (R)-MTPA | Expected Δδ (δS - δR) |
| Pyrrolidine H-2/H-5 | Shielded (Upfield Shift) | Deshielded (Downfield Shift) | Positive (+) |
| Benzyl -CH₂- | Deshielded (Downfield Shift) | Shielded (Upfield Shift) | Negative (-) |
| Pyrrolidine H-4 | Shielded (Upfield Shift) | Deshielded (Downfield Shift) | Positive (+) |
Note: The signs of Δδ are predicted based on the widely accepted conformational model of MTPA esters. Protons on one side of the ester plane (relative to the MTPA phenyl group) are shielded, while those on the other are deshielded.
Chiroptical Spectroscopy: Assigning Absolute Configuration
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.[10] Unlike chiral NMR, which determines enantiomeric purity, these methods are primarily used for the non-ambiguous determination of absolute configuration.
Principle of Vibrational Circular Dichroism (VCD)
VCD is the extension of circular dichroism into the infrared range, measuring the differential absorption of polarized IR radiation during vibrational transitions.[11][12] The key principles are:
-
Only chiral molecules are VCD active.[13]
-
Enantiomers produce VCD spectra that are perfect mirror images of each other (equal magnitude, opposite sign).
-
The VCD spectrum is highly sensitive to the molecule's three-dimensional structure.
The modern application of VCD for absolute configuration assignment relies on comparing the experimentally measured spectrum with a spectrum predicted computationally using methods like Density Functional Theory (DFT).[14] If the experimental spectrum of an unknown sample matches the calculated spectrum for the (R)-configuration, then the sample is confidently assigned as (R).[13]
Experimental Protocol: VCD Analysis
Materials & Instrumentation:
-
Enantiomerically pure sample of this compound (~5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable IR-transparent solvent
-
Sample cell with BaF₂ or CaF₂ windows[15]
-
A dedicated VCD spectrometer (typically an FTIR-based instrument)[12]
Procedure:
-
Sample Preparation: Prepare a concentrated solution of the analyte (e.g., 0.1 M) in the chosen deuterated solvent. The high concentration is necessary because VCD signals are inherently weak, often orders of magnitude smaller than the parent IR absorption.[15]
-
Data Acquisition: Acquire the VCD and IR spectra according to the instrument's standard operating procedures. Data collection may require several hours of signal averaging to achieve an adequate signal-to-noise ratio.[13]
-
Computational Modeling: Perform DFT calculations (e.g., using Gaussian software with a B3LYP functional and a suitable basis set like 6-31G(d)) on one enantiomer (e.g., the R-isomer) to predict its theoretical IR and VCD spectra.
-
Spectral Comparison: Compare the experimental VCD spectrum to the calculated spectrum. A direct match in the sign and relative intensity of the major bands confirms the absolute configuration. If the experimental spectrum is a mirror image of the calculated (R)-spectrum, the analyte is the (S)-enantiomer.
Table 3: Expected VCD Analysis Outcome
| Scenario | Comparison Result | Conclusion |
| Analysis of (+)-Enantiomer | Experimental spectrum matches calculated (R)-spectrum. | The (+)-enantiomer has the (R)-configuration . |
| Analysis of (-)-Enantiomer | Experimental spectrum is the mirror image of the calculated (R)-spectrum. | The (-)-enantiomer has the (S)-configuration . |
Summary and Recommendations
The choice of spectroscopic method depends entirely on the analytical question being asked.
Table 4: Comparison of Spectroscopic Methodologies for Chiral Analysis
| Method | Information Obtained | Sample Prep | Key Advantage | Key Limitation |
| Standard NMR/IR/MS | Covalent Structure, Functional Groups | Simple dissolution | Fast, routine, structurally informative | Blind to stereoisomerism |
| Chiral NMR (with CDA) | Enantiomeric Ratio (ee), Relative Purity | Covalent derivatization required | High precision for quantification, widely accessible NMR | Requires pure CDA, reaction must go to completion |
| VCD Spectroscopy | Absolute Configuration | High concentration solution | Unambiguous assignment of absolute configuration | Requires specialized equipment, computationally intensive |
Expert Recommendations:
-
For Routine Quality Control and Enantiomeric Purity: Chiral NMR spectroscopy using a derivatizing agent like Mosher's acid is the method of choice. It provides accurate and precise quantification of the enantiomeric ratio and can be performed on standard NMR instruments.
-
For Novel Compound Characterization: When the absolute configuration of a newly synthesized chiral molecule must be determined, VCD provides the most definitive, non-destructive answer without the need for single-crystal X-ray diffraction.[13][14]
Conclusion
The spectroscopic analysis of this compound isomers serves as an excellent case study in the challenges and solutions of chiral analysis. While achiral spectroscopic methods are fundamentally unable to differentiate between the (R) and (S) forms, a well-designed analytical strategy employing chiral NMR or chiroptical spectroscopy can provide a complete picture of enantiomeric purity and absolute stereochemistry. The selection of the appropriate technique, grounded in a clear understanding of the principles behind it, is paramount for advancing research and development in fields where chirality is critical.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Retort [www1.udel.edu]
- 6. Mosher's acid - Wikipedia [en.wikipedia.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. jascoinc.com [jascoinc.com]
A Researcher's Guide to Validating the Mechanism of Action of 1-(4-Chlorobenzyl)pyrrolidin-3-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) for the novel compound 1-(4-Chlorobenzyl)pyrrolidin-3-ol. Given the compound's structural features—a pyrrolidine core known for its presence in a wide array of pharmacologically active agents and a 4-chlorobenzyl group common in psychoactive molecules—we will proceed with a hypothesized mechanism centered on its potential interaction with monoamine transporters, key targets in the central nervous system.[1][2][3]
This document is structured to provide not just experimental protocols, but the scientific rationale behind each step, ensuring a robust and self-validating investigative process. We will compare our target compound against well-characterized alternatives to benchmark its activity and selectivity.
Part 1: Foundational Target Identification and In Vitro Validation
The initial step in MoA validation is to confirm direct physical binding to a hypothesized target and quantify this interaction. The pyrrolidine scaffold is a versatile component in drug discovery, appearing in compounds targeting a vast range of biological pathways.[1][2][3] Specifically, pyrrolidine-containing synthetic cathinone derivatives have been shown to interact with monoamine transporters, acting as stimulants.[4] The 4-chlorobenzyl moiety is also found in compounds with central nervous system activity.[5] Therefore, our primary hypothesis is that this compound functions as a monoamine transporter inhibitor.
To test this, we will employ radioligand binding assays, the gold standard for measuring the affinity of a ligand to its receptor due to their sensitivity and robustness.[6][7] This direct biochemical method is a cornerstone of target identification.[8]
Experimental Workflow: Initial Target Screening
The overall workflow for initial screening involves progressing from broad affinity determination to more specific functional characterization.
Caption: High-level workflow for in vitro target validation.
Protocol 1: Competitive Radioligand Binding Assay
Rationale: This assay will determine if this compound can displace a known high-affinity radioligand from the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This provides a quantitative measure of binding affinity (Ki).[6]
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from cells expressing high levels of human DAT, SERT, or NET.[9] The protein concentration of the homogenate should be determined using a standard method like the BCA assay.[9]
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 50-120 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET), and a range of concentrations of this compound.[6][9]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for 60-90 minutes to reach equilibrium.[6][9]
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration onto glass fiber filters. Wash the filters multiple times with ice-cold buffer to remove unbound radioactivity.[6][9][10]
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[9]
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 value (the concentration that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[9]
Comparative Data: Binding Affinity (Ki)
The performance of this compound should be compared against known monoamine transporter inhibitors.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity Profile |
| This compound | Hypothetical: 50 | Hypothetical: 800 | Hypothetical: 250 | DAT-preferring |
| Cocaine (Comparator) | 250 | 300 | 400 | Non-selective |
| Fluoxetine (Comparator) | 2900 | 1 | 420 | SERT-selective |
Note: Data are hypothetical and for illustrative purposes.
Part 2: Cellular Target Engagement and Downstream Effects
Confirming that a compound binds to a purified protein is a critical first step, but it is essential to demonstrate that it can engage its target within the complex environment of a living cell.[8][11] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying drug-target interaction in intact cells.[11][12][13] The underlying principle is that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than the unbound protein.[11][14][15]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA will provide direct evidence that this compound binds to its primary target (e.g., DAT) inside intact cells, confirming target engagement in a physiologically relevant context.[11][12]
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., HEK293 cells expressing DAT) with either a vehicle control or a saturating concentration of this compound.
-
Heating: Aliquot the cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.[14]
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[13]
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using a specific detection method, such as Western blotting or an AlphaScreen.[13][14]
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the curve to a higher temperature in the drug-treated samples indicates target stabilization and therefore, engagement.[15]
Signaling Pathway Visualization
If this compound inhibits DAT, it will increase extracellular dopamine, leading to enhanced downstream signaling via dopamine receptors (e.g., D1 or D2 receptors).
Caption: Hypothesized signaling impact of DAT inhibition.
Part 3: Selectivity and Off-Target Profiling
A crucial aspect of MoA validation is determining a compound's selectivity. A highly selective compound minimizes the risk of off-target effects and associated toxicity. While our initial assays focus on monoamine transporters, a broader screening approach is necessary for a comprehensive profile.
Protocol 3: Broad Panel Off-Target Screening
Rationale: To build a robust safety and selectivity profile, the compound must be tested against a wide range of other potential biological targets. This is often accomplished using established high-throughput screening (HTS) services.[16] This approach helps identify any unintended interactions that could lead to side effects or confound in vivo results.
Methodology:
-
Select a Screening Panel: Engage a contract research organization (CRO) that offers a comprehensive safety screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include dozens of receptors, ion channels, transporters, and enzymes.
-
Compound Submission: Provide the compound at a standard screening concentration (e.g., 10 µM).
-
Assay Performance: The CRO will perform a battery of binding and functional assays.
-
Data Analysis: The results are typically provided as a percentage of inhibition or activation for each target. Any significant "hits" (e.g., >50% inhibition) should be followed up with full dose-response curve experiments to determine potency (IC50 or Ki).
Comparative Data: Selectivity Profile
| Target Class | This compound (% Inhibition @ 10µM) | Alternative Compound (e.g., a "Dirty Drug") (% Inhibition @ 10µM) |
| Primary Target (DAT) | Hypothetical: 95% | Hypothetical: 98% |
| Adrenergic Receptors | <10% | 65% (alpha-1) |
| Histamine Receptors | <5% | 80% (H1) |
| Muscarinic Receptors | <15% | 55% (M1) |
| hERG Channel | <20% | 75% |
Note: Data are hypothetical and for illustrative purposes.
Conclusion
This guide outlines a systematic, multi-step process for validating the mechanism of action of this compound, grounded in a hypothesis derived from its chemical structure. By progressing from initial in vitro binding and functional assays to cellular target engagement and broad off-target profiling, researchers can build a comprehensive and reliable understanding of the compound's pharmacological profile. This rigorous, evidence-based approach is fundamental to advancing novel compounds in the drug discovery pipeline.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)- indol-2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. scispace.com [scispace.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 1-(4-Chlorobenzyl)pyrrolidin-3-ol
Introduction
1-(4-Chlorobenzyl)pyrrolidin-3-ol is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active compounds. The pyrrolidine scaffold is a prevalent motif in numerous natural products and pharmaceuticals, valued for its three-dimensional structure that allows for effective interaction with biological targets.[1] The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of different synthetic routes to this compound, offering an in-depth look at their respective efficiencies based on yield, step economy, and the nature of the starting materials. We will explore two primary strategies: the direct N-alkylation of a pre-existing pyrrolidine ring and a multi-step approach involving the construction of the heterocyclic core.
Synthetic Strategies and Mechanistic Considerations
The synthesis of this compound can be approached from several distinct pathways. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the need for stereochemical control. Here, we will focus on two plausible and commonly employed strategies in medicinal chemistry for the synthesis of N-substituted pyrrolidines.
Route 1: Direct N-Alkylation of 3-Pyrrolidinol
This is the most straightforward approach, involving the direct alkylation of the secondary amine of 3-pyrrolidinol with 4-chlorobenzyl chloride. This reaction is a classic example of a nucleophilic substitution where the nitrogen atom of the pyrrolidine ring acts as the nucleophile, displacing the chloride from the benzylic position of 4-chlorobenzyl chloride.
Mechanism: The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of 3-pyrrolidinol attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, leading to the formation of a new carbon-nitrogen bond and the displacement of the chloride ion. A base is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: Synthetic pathway for Route 1.
Route 2: Reductive Amination of 3-Pyrrolidinone followed by Ketone Reduction
This two-step approach involves first the formation of an enamine or iminium ion intermediate by reacting 3-pyrrolidinone with 4-chlorobenzylamine, which is then reduced in situ to form 1-(4-chlorobenzyl)pyrrolidin-3-one. The subsequent step is the reduction of the ketone functionality to the desired alcohol.
Mechanism:
-
Step 1: Reductive Amination. The reaction of 3-pyrrolidinone with 4-chlorobenzylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, proceeds through the formation of an iminium ion intermediate, which is then readily reduced to the corresponding tertiary amine.[2]
-
Step 2: Ketone Reduction. The resulting 1-(4-chlorobenzyl)pyrrolidin-3-one is then treated with a reducing agent like sodium borohydride to reduce the ketone to the secondary alcohol, yielding the final product.
References
A Senior Application Scientist's Guide to the Comparative ADME Properties of Pyrrolidine Derivatives
Introduction: The Significance of the Pyrrolidine Scaffold and ADME Profiling
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in numerous FDA-approved drugs, from antivirals to antihypertensives, underscores its importance as a privileged scaffold.[1][2] The structural features of the pyrrolidine ring, including its sp³-hybridized carbons and the basicity of the nitrogen atom, provide a three-dimensional framework that allows for precise spatial orientation of substituents, which is crucial for molecular recognition and biological activity.[4][5]
However, the journey of a drug from a promising lead compound to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a major cause of attrition.[6] This is where the study of ADME (Absorption, Distribution, Metabolism, and Excretion) comes to the forefront. Understanding the ADME profile of a compound is critical for optimizing its efficacy, safety, and dosing regimen.[7][8] Early-stage in vitro ADME assays are indispensable for guiding medicinal chemistry efforts, enabling the selection of candidates with favorable drug-like properties and reducing the risk of late-stage failures.[6][7]
This guide provides a comparative analysis of the ADME properties of pyrrolidine derivatives, offering insights into how structural modifications of this versatile scaffold influence its pharmacokinetic profile. We will delve into the experimental methodologies used to assess these properties, providing detailed protocols and interpreting the resulting data to inform rational drug design.
Absorption: Crossing the Intestinal Barrier
For orally administered drugs, absorption across the intestinal epithelium is the first critical step. This process is primarily governed by a compound's aqueous solubility and its permeability across the intestinal membrane.
Structure-Absorption Relationship in Pyrrolidine Derivatives
The pyrrolidine scaffold can be strategically modified to enhance absorption. For instance, the basic nitrogen can be leveraged to form salts, thereby improving aqueous solubility. However, this must be balanced with the need for sufficient lipophilicity to facilitate passive diffusion across the lipid-rich cell membranes. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrrolidine ring significantly impact these properties.[9][10]
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[11][12][13][14] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[14][15]
Step-by-Step Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[15]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[13]
-
Permeability Measurement: The test compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at various time points.[14] To assess active efflux, the experiment is also performed in the reverse direction (basolateral to apical).[11][13]
-
Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified using LC-MS/MS.[14]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated, which provides a measure of the compound's permeability.
Table 1: Comparative Permeability of Pyrrolidine Derivatives
| Compound | R-Group | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Predicted Human Absorption |
| Derivative A | -H | 5.2 | 1.1 | High |
| Derivative B | -CH₃ | 8.9 | 0.9 | High |
| Derivative C | -C₆H₅ | 15.4 | 3.5 | Moderate (Efflux) |
| Derivative D | -OH | 2.1 | 1.0 | Low |
This is a representative table with hypothetical data for illustrative purposes.
Visualization: Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 permeability assay.
Distribution: Reaching the Target
Once absorbed, a drug distributes throughout the body via the bloodstream. Key factors influencing distribution include plasma protein binding (PPB) and the volume of distribution (Vd). Only the unbound fraction of a drug is free to interact with its target and exert a therapeutic effect.[16][17]
Structure-Distribution Relationship in Pyrrolidine Derivatives
The lipophilicity of pyrrolidine derivatives, often modulated by substituents, plays a crucial role in their distribution. Highly lipophilic compounds tend to have higher plasma protein binding and a larger volume of distribution, as they can readily partition into tissues. The pyrrolidine nitrogen, if protonated at physiological pH, can influence interactions with acidic proteins like albumin.
Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
Equilibrium dialysis is the gold standard method for determining the extent of plasma protein binding.[17][18] It involves dialyzing a drug-spiked plasma sample against a protein-free buffer until the concentration of the unbound drug reaches equilibrium across a semi-permeable membrane.[19][20]
Step-by-Step Methodology:
-
Device Preparation: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane (typically 8-12 kDa MWCO) is used.[16][19]
-
Sample Loading: The test compound is added to plasma, which is then placed in the donor chamber of the RED device.[16] Dialysis buffer (e.g., PBS, pH 7.4) is added to the receiver chamber.[16]
-
Incubation: The device is incubated at 37°C with gentle shaking for a predetermined time to allow equilibrium to be reached.[16][19]
-
Sample Collection and Analysis: Aliquots are taken from both the plasma and buffer chambers and the drug concentrations are determined by LC-MS/MS.[19][20]
-
Data Analysis: The percentage of plasma protein binding is calculated from the concentrations in the plasma and buffer chambers at equilibrium.
Table 2: Comparative Plasma Protein Binding of Pyrrolidine Derivatives
| Compound | R-Group | LogD at pH 7.4 | Human Plasma Protein Binding (%) |
| Derivative A | -H | 0.5 | 35 |
| Derivative B | -CH₃ | 1.2 | 58 |
| Derivative C | -C₆H₅ | 2.8 | 92 |
| Derivative D | -OH | -0.2 | 15 |
This is a representative table with hypothetical data for illustrative purposes.
Visualization: Principle of Equilibrium Dialysis
Caption: Diffusion of unbound drug during equilibrium dialysis.
Metabolism: Biotransformation and Clearance
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion. The metabolic stability of a compound determines its half-life and potential for drug-drug interactions.
Structure-Metabolism Relationship in Pyrrolidine Derivatives
The pyrrolidine ring can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.[21] Common metabolic pathways include N-dealkylation, C-hydroxylation of the ring, and oxidation to form a lactam. The position and electronic nature of substituents can influence the site and rate of metabolism. For example, steric hindrance around the nitrogen atom can reduce the rate of N-dealkylation.
Experimental Protocol: Liver Microsomal Stability Assay
The liver microsomal stability assay is a common in vitro method to assess a compound's susceptibility to Phase I metabolism.[21][22][23][24] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[21]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: The test compound is incubated with liver microsomes (e.g., human, rat) in a buffer at 37°C.[22][23]
-
Initiation of Reaction: The metabolic reaction is initiated by adding a cofactor, typically an NADPH-regenerating system.[22][23]
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.[25]
-
Sample Processing and Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[25]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[23][25]
Table 3: Comparative Metabolic Stability of Pyrrolidine Derivatives in Human Liver Microsomes
| Compound | R-Group at N1 | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Derivative E | -H | 45 | 15.4 |
| Derivative F | -CH₃ | 25 | 27.7 |
| Derivative G | -C(CH₃)₃ | > 60 | < 11.5 |
| Derivative H | -CH₂C₆H₅ | 12 | 57.8 |
This is a representative table with hypothetical data for illustrative purposes.
Visualization: Common Metabolic Pathways of Pyrrolidine Derivatives
Caption: Major CYP-mediated metabolic routes for pyrrolidines.
Excretion: Eliminating the Compound
Excretion is the final step in the ADME process, where the drug and its metabolites are removed from the body, primarily through the kidneys (renal excretion) or in the feces via bile (biliary excretion).
Structure-Excretion Relationship in Pyrrolidine Derivatives
The physicochemical properties of pyrrolidine derivatives dictate their primary route of excretion. More polar, water-soluble compounds are typically excreted unchanged in the urine. In contrast, more lipophilic compounds often undergo metabolism to more polar metabolites before being renally or bilially excreted. The presence of ionizable groups, such as the pyrrolidine nitrogen, can also lead to active transport by renal transporters.
Assessing Excretion Pathways
While in vitro models for excretion are less established than for other ADME properties, cell-based assays using transfected cell lines expressing specific uptake (e.g., OATs, OCTs) or efflux (e.g., P-gp, BCRP) transporters can provide valuable information about a compound's potential for active renal or biliary secretion. However, definitive excretion studies are typically conducted in vivo.
Table 4: General Excretion Characteristics of Pyrrolidine Derivatives
| Compound | Key Physicochemical Property | Primary Excretion Route |
| Derivative I | High polarity, low PPB | Renal (unchanged drug) |
| Derivative J | High lipophilicity, extensive metabolism | Renal (metabolites) |
| Derivative K | Substrate for OAT/OCT transporters | Active renal secretion |
| Derivative L | High molecular weight, biliary excretion in vivo | Fecal (via bile) |
This is a representative table with generalized data for illustrative purposes.
Conclusion: An Integrated Approach to Optimizing Pyrrolidine Derivatives
This guide has provided a comparative framework for understanding the ADME properties of pyrrolidine derivatives. It is crucial to recognize that these properties are not independent but are intricately linked. For example, high plasma protein binding can limit metabolism and renal excretion, thereby prolonging a drug's half-life. Similarly, rapid metabolism can lead to low oral bioavailability, even if a compound has good permeability.
By employing a suite of in vitro ADME assays early in the drug discovery process, medicinal chemists can build a comprehensive understanding of a compound's pharmacokinetic profile.[6][7][26] This data-driven approach allows for the strategic modification of the pyrrolidine scaffold to mitigate ADME liabilities while preserving or enhancing pharmacological activity. The ultimate goal is to design and develop drug candidates with a balanced ADME profile that translates into a safe and effective medicine.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 6. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 9. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. enamine.net [enamine.net]
- 14. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 18. enamine.net [enamine.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. bioivt.com [bioivt.com]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 26. criver.com [criver.com]
Head-to-head comparison of analytical methods for 1-(4-Chlorobenzyl)pyrrolidin-3-ol
An In-Depth Comparative Guide to the Analytical Methods for 1-(4-Chlorobenzyl)pyrrolidin-3-ol
This guide provides a comprehensive, head-to-head comparison of the principal analytical methodologies for the characterization, quantification, and quality control of this compound (CAS: 415946-61-1), a key intermediate in pharmaceutical synthesis.[1][2] As researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is paramount for ensuring purity, confirming identity, and meeting stringent regulatory standards. This document moves beyond mere protocols to explain the causality behind experimental choices, grounding each method in scientific integrity and practical application.
The molecular structure of this compound, featuring a tertiary amine, a secondary alcohol, a chiral center, and a substituted aromatic ring, presents unique analytical challenges and dictates the suitability of various techniques. We will explore four cornerstone methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
HPLC is indispensable for determining the purity, assay, and impurity profile of non-volatile pharmaceutical intermediates like this compound. Its versatility, particularly in reversed-phase and chiral modes, makes it the primary tool for quantitative analysis in quality control environments.
Scientific Rationale
Reversed-phase HPLC separates analytes based on their hydrophobicity. A polar mobile phase is run through a nonpolar stationary phase (e.g., C18). Nonpolar compounds, like our target molecule with its chlorobenzyl group, interact more strongly with the stationary phase and thus elute later than polar impurities. The inclusion of an acid modifier (e.g., formic or phosphoric acid) in the mobile phase is critical for protonating the tertiary amine on the pyrrolidine ring.[3] This ensures a consistent charge state, preventing peak tailing and resulting in sharp, symmetrical peaks suitable for accurate quantification.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
System Preparation: An HPLC system equipped with a UV detector, autosampler, and column oven is required.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A). A typical gradient might run from 10% to 90% B over 15 minutes. This is optimized to elute polar impurities first, followed by the main analyte, and finally any nonpolar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV at 220 nm, where the chlorophenyl chromophore exhibits strong absorbance.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 Acetonitrile/Water) to a concentration of approximately 1 mg/mL.[4]
-
Analysis and Validation: Inject the standard and sample solutions. The method must be validated according to ICH guidelines for parameters including accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ).[5][6][7]
Workflow for HPLC Analysis
Caption: Workflow for Reversed-Phase HPLC Analysis.
Chiral Separation: Resolving Enantiomers
The molecule's stereogenic center at the C3 position of the pyrrolidine ring necessitates chiral separation to ensure stereochemical purity, a critical aspect of modern drug development.[8] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective.[8][9]
-
Principle of Chiral Recognition: Separation is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. This requires at least three points of interaction (e.g., hydrogen bonding, dipole-dipole, steric hindrance), known as the "three-point interaction model."[10]
-
Methodology: A typical method would use a column like Lux Cellulose-2 or Lux Amylose-2.[8] The mobile phase is often a nonpolar solvent like hexane or heptane with a polar modifier (e.g., isopropanol), a mode known as normal-phase chromatography. The differential stability of the diastereomeric complexes leads to different retention times and, thus, separation of the enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for analyzing thermally stable and volatile compounds.
Scientific Rationale
For this compound, direct GC analysis is feasible due to its reasonable volatility.[1] The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound and its impurities. For pyrrolidine-containing structures, a characteristic fragmentation is the alpha-cleavage next to the nitrogen atom, leading to the formation of a stable immonium ion, which is often an abundant peak in the mass spectrum.[11]
Experimental Protocol: GC-MS Analysis
-
System Preparation: A GC-MS system with a capillary column is required.
-
Chromatographic and Spectrometric Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm id, 0.25 µm film thickness.[11]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.
-
Analysis: Inject the sample. Identify the main peak and any impurities by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.
Workflow for GC-MS Analysis
Caption: Workflow for Gas Chromatography-Mass Spectrometry Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled, non-destructive technique for determining the precise molecular structure of a compound. ¹H and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework.
Scientific Rationale
NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shift (δ) of a nucleus is sensitive to its local electronic environment, providing information about the type of atom and its neighbors. For this compound, ¹H NMR would confirm the presence and connectivity of all protons, including the distinct signals for the aromatic protons on the chlorobenzyl ring, the methylene protons of the benzyl and pyrrolidine groups, and the methine proton at the chiral center. ¹³C NMR would similarly identify all unique carbon atoms in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is crucial to avoid obscuring sample signals.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters include the number of scans (e.g., 16), relaxation delay, and acquisition time.
-
Acquire a ¹³C NMR spectrum. This requires more scans (e.g., 1024) due to the low natural abundance of ¹³C.
-
-
Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts, coupling constants (J-values), and multiplicities to assemble the molecular structure.
Logical Flow for NMR Structural Confirmation
Caption: Logical flow for structural elucidation using NMR data.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
FTIR is a fast and simple technique used to identify the presence of specific functional groups in a molecule. It is an excellent tool for a quick identity check and for monitoring reaction progress.
Scientific Rationale
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations (stretching, bending).[12] Different functional groups vibrate at characteristic frequencies, resulting in a unique spectrum of absorption bands.[13] For this compound, the key expected absorptions are:
-
~3300 cm⁻¹ (broad): O-H stretching from the alcohol group.[14]
-
~3050-2850 cm⁻¹: C-H stretching from the aromatic and aliphatic parts of the molecule.[14]
-
~1600, 1490 cm⁻¹: C=C stretching from the aromatic ring.[14]
-
~1100 cm⁻¹: C-O stretching of the secondary alcohol.[14]
-
~820 cm⁻¹: C-H out-of-plane bending, characteristic of a para-substituted benzene ring.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The most common method is using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.[15]
-
Data Acquisition: Place the sample in the spectrometer. Collect a background spectrum (of air or the pure KBr pellet) and then the sample spectrum. The instrument automatically ratios these to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.[15]
-
Interpretation: Compare the positions and shapes of the absorption bands in the sample spectrum to known correlation charts to confirm the presence of the expected functional groups.
Head-to-Head Comparison Summary
| Parameter | HPLC | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Purpose | Quantification (Assay, Purity), Impurity Profiling, Enantiomeric Separation | Identification of Volatile Components, Structural Confirmation | Definitive Structural Elucidation, Confirmation of Identity | Functional Group Identification, Quick Identity Check |
| Selectivity | High (tunable by column/mobile phase) | Very High (chromatographic separation + mass filtering) | Very High (unique signal for each nucleus) | Moderate (group-specific, not compound-specific) |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Low (mg range) | Moderate (µg to mg range) |
| Sample Throughput | Moderate (15-30 min/sample) | Moderate (20-40 min/sample) | Low (minutes to hours/sample) | High (<2 min/sample) |
| Destructive? | No (sample can be collected) | Yes (sample is consumed/fragmented) | No (sample is fully recoverable) | No (sample is recoverable) |
| Cost & Complexity | Moderate | High | Very High | Low |
Conclusion and Recommendations
The selection of an analytical method for this compound is dictated entirely by the analytical objective. No single technique is universally superior; they are complementary tools in the analyst's arsenal.
-
For routine quality control, batch release, and stability testing , where accurate quantification of purity and impurities is essential, Reversed-Phase HPLC is the unequivocal method of choice.
-
For ensuring stereochemical purity, Chiral HPLC is mandatory.
-
For definitive structural confirmation of a newly synthesized batch or for identifying an unknown impurity, NMR Spectroscopy is the gold standard, providing unambiguous structural information.
-
GC-MS serves as a powerful tool for identifying volatile or thermally stable impurities that may not be detected by HPLC and provides orthogonal structural information to confirm identity.
-
FTIR Spectroscopy is best employed as a rapid, low-cost identity screen to quickly confirm that a material contains the correct functional groups, making it ideal for raw material verification upon receipt.
By leveraging the strengths of each of these methods, researchers and drug development professionals can build a comprehensive analytical profile for this compound, ensuring product quality, safety, and regulatory compliance.[5][16]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 415946-61-1 [chemicalbook.com]
- 3. Separation of 1-((4-(3-Chlorophenyl)-4-piperidyl)carbonyl)pyrrolidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. wjarr.com [wjarr.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. annexpublishers.com [annexpublishers.com]
- 12. journalwjbphs.com [journalwjbphs.com]
- 13. Functional group profiling of medicinal plants using FTIR spectroscopy [journalwjbphs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. particle.dk [particle.dk]
Navigating the Substituted Pyrrolidinol Patent Maze: A Comparative Guide for Drug Discovery Professionals
The pyrrolidinol scaffold, a five-membered nitrogen-containing heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. Its inherent chirality and the ability to be readily functionalized at multiple positions have made it a cornerstone for the development of novel therapeutics. This guide delves into the current patent landscape surrounding substituted pyrrolidinol compounds, offering a comparative analysis of their performance across key therapeutic areas and providing the necessary experimental framework for their evaluation.
The Therapeutic Promise of Substituted Pyrrolidinols: A Multi-Faceted Approach
Substituted pyrrolidinol derivatives have been the subject of intense investigation, leading to the filing of numerous patents that underscore their potential in treating some of the most challenging diseases of our time. The core value of this chemical class lies in its ability to be tailored to interact with a diverse range of biological targets with high affinity and selectivity.
A Beacon of Hope in Neurodegenerative Disorders
The patent landscape reveals a significant focus on the application of substituted pyrrolidinols in combating neurodegenerative diseases like Alzheimer's and Parkinson's. A key target in this area is O-GlcNAcase (OGA), an enzyme responsible for the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins, including tau.[1] The hyperphosphorylation of tau is a hallmark of Alzheimer's disease, and increasing its O-GlcNAcylation through OGA inhibition is a promising therapeutic strategy.[1] Patents filed in this domain describe novel pyrrolidine-containing OGA inhibitors with potent enzymatic inhibition.[1]
A New Frontier in Oncology
In the realm of oncology, substituted pyrrolidinols are being explored as potent inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle. Dysregulation of CDK activity is a common feature of many cancers. Patents in this space disclose pyrrolopyrimidine and other heterocyclic derivatives incorporating the pyrrolidine motif that exhibit significant inhibitory activity against various CDKs, particularly CDK9.[2][3] These compounds aim to induce apoptosis and halt the proliferation of cancer cells.
Tackling Metabolic Disorders
The rising prevalence of metabolic disorders such as obesity and type 2 diabetes has spurred the search for novel therapeutic agents. Substituted pyrrolidinol compounds have emerged as promising candidates, with patents detailing their role as inhibitors of Acetyl-CoA Carboxylase (ACC).[4][5][6] ACC is a critical enzyme in the biosynthesis of fatty acids, and its inhibition can lead to a reduction in fat storage and an increase in fatty acid oxidation.[4]
Competitive Landscape: Key Players and Patented Innovations
A review of the patent literature highlights the active involvement of major pharmaceutical companies and research institutions in the development of substituted pyrrolidinol-based therapeutics. Companies like Novartis, Pfizer, and Eli Lilly have filed patents on novel pyrrolidinol derivatives targeting CDKs, ACC, and OGA, respectively.[5][7][8] These patents not only claim novel chemical entities but also their use in specific therapeutic indications.
For instance, patent WO2021094312A1 describes a series of pyrrolidine and bicycloheteroaryl containing compounds as OGA inhibitors for the treatment of tauopathies, including Alzheimer's disease.[1] In the oncology space, patent US11673893B2 discloses CDK inhibitors with a pyrrolidine moiety for their use as pharmaceuticals in treating cancer.[7] Similarly, patent US9278954B2 details pyrrolidine derivatives as ACC inhibitors for the treatment of metabolic disorders like obesity and diabetes.[4]
Comparative Performance Analysis: A Data-Driven Evaluation
To provide a clearer picture of the therapeutic potential of these compounds, this section presents a comparative analysis of their in vitro efficacy, drawing from publicly available scientific literature that often follows up on initial patent disclosures.
Anticancer Activity
A series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their CDK inhibitory and antiproliferative activities. The most potent compounds demonstrated significant inhibition of CDK9 and suppressed the proliferation of multiple human pancreatic cancer cell lines.
| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |
| Compound 2g | CDK9 | Kinase Assay | < 0.1 | - | [9] |
| Cell Proliferation | < 1 | MIA PaCa-2 | [9] | ||
| Flavopiridol | CDK9 | Kinase Assay | 0.003-0.006 | - | [10] |
Table 1: Comparative in vitro activity of selected CDK inhibitors.
Neuroprotective Effects
Novel OGA inhibitors bearing a pyrrolidine scaffold have shown promising results in preclinical models of Alzheimer's disease. These compounds effectively increase O-GlcNAcylation of tau protein, leading to a reduction in its pathological aggregation.
| Compound | Target | Assay | IC50 (nM) | Reference |
| Thiamet-G | OGA | Enzyme Assay | ~21 | [11] |
| ASN120290 | OGA | Enzyme Assay | ~10 | [11] |
Table 2: Comparative in vitro activity of selected OGA inhibitors.
Metabolic Regulation
Pyrrolidine derivatives have been developed as potent inhibitors of ACC1 and ACC2. These compounds have been shown to reduce de novo lipogenesis in cancer cells and hold promise for the treatment of metabolic syndrome.
| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |
| ND-646 | ACC1/2 | Enzyme Assay | 2.5/3.5 | - | [12] |
| De Novo Lipogenesis | < 10 | A549 | [12] |
Table 3: In vitro activity of an ACC inhibitor.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific integrity and enable researchers to validate and build upon these findings, this section provides detailed, step-by-step methodologies for key in vitro assays.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[13]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[13]
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation: Induce apoptosis in your target cells and include a negative control. Harvest the cells by centrifugation.[14][15]
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 1 µL of a 100 µg/mL PI working solution to each 100 µL of cell suspension.[14]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[14][15]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry as soon as possible.[14] Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[15]
In Vitro Kinase Inhibition Assay (CDK9)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Master Mix Preparation: Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and the kinase substrate peptide.[16][17]
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the wells of a 384-well plate.[18]
-
Kinase Reaction Initiation: Add the diluted CDK9/Cyclin T1 kinase to the wells to start the reaction.[16][17]
-
Incubation: Incubate the plate at 30°C for 45 minutes.[16][17]
-
Detection: Add a detection reagent (e.g., Kinase-Glo™ Max) to each well, which measures the amount of ATP remaining.[16][17]
-
Luminescence Reading: Read the luminescence on a microplate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.[16]
Visualizing the Science: Pathways and Workflows
To further clarify the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: OGA Inhibition Pathway in Alzheimer's Disease.
Caption: Experimental Workflow for Anticancer Screening.
Conclusion and Future Directions
The patent landscape for substituted pyrrolidinol compounds is vibrant and expanding, with significant potential demonstrated across oncology, neurodegeneration, and metabolic diseases. The inherent versatility of the pyrrolidinol scaffold allows for fine-tuning of pharmacological properties, leading to the development of potent and selective inhibitors for a variety of key biological targets. This guide has provided a comparative overview of this landscape, supported by experimental data and detailed protocols, to aid researchers in this exciting field. Future efforts will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds to translate their preclinical promise into clinically effective therapies. The continued exploration of novel substitution patterns and the identification of new biological targets will undoubtedly solidify the importance of the substituted pyrrolidinol scaffold in modern drug discovery.
References
- 1. WO2021094312A1 - Pyrrolidine and bicycloheteroaryl containing oga inhibitor compounds - Google Patents [patents.google.com]
- 2. WO2010020675A1 - Pyrrolopyrimidine compounds as cdk inhibitors - Google Patents [patents.google.com]
- 3. ZA201100994B - Pyrrolopyrimidine compounds as cdk inhibitors - Google Patents [patents.google.com]
- 4. US9278954B2 - Pyrrolidine derivatives, pharmaceutical compositions and uses thereof - Google Patents [patents.google.com]
- 5. Treatment of Obesity and Related Disorders with Acetyl-CoA Carboxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20240109915A1 - Novel acc inhibitors - Google Patents [patents.google.com]
- 7. US11673893B2 - CDK inhibitors and their use as pharmaceuticals - Google Patents [patents.google.com]
- 8. WO2020224568A1 - Cdk inhibitors - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Guide to the Proper Disposal of 1-(4-Chlorobenzyl)pyrrolidin-3-ol: A Protocol for Laboratory Professionals
As a Senior Application Scientist, my goal is to extend support beyond the point of sale, ensuring that our partners in research and development can handle our products with the utmost safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(4-Chlorobenzyl)pyrrolidin-3-ol (CAS No. 415946-61-1). The procedures outlined below are designed to protect laboratory personnel, ensure environmental integrity, and maintain compliance with federal and local regulations. The causality behind each step is explained to foster a culture of safety and informed decision-making.
Hazard Identification and Risk Assessment: The "Why" of Cautious Handling
This compound is a halogenated organic compound. Its chemical structure necessitates a cautious approach to handling and disposal. While comprehensive toxicological data for this specific molecule is not extensively published, the available Safety Data Sheets (SDS) for structurally related compounds and general principles of handling chlorinated organics provide a strong basis for risk assessment.
The primary hazards are associated with direct contact and potential environmental release. Similar compounds are classified as causing skin and serious eye irritation.[1][2] Ingestion and inhalation may also be harmful.[3] The core principle of this guide is to manage this compound as a hazardous substance, ensuring it is isolated from personnel and the environment throughout its lifecycle in the lab, from receipt to final disposal.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 415946-61-1 | [4][5] |
| Molecular Formula | C₁₁H₁₄ClNO | [4][5] |
| Molecular Weight | 211.69 g/mol | [5] |
| Boiling Point | 321.4 ± 32.0 °C (Predicted) | [4][5] |
| Density | 1.267 ± 0.06 g/cm³ (Predicted) | [5] |
| Flash Point | 148.2 ± 25.1 °C | [4] |
Pre-Disposal Operations: Immediate Safety and Handling
Proper disposal begins with proper handling. Adherence to these steps minimizes exposure and prevents accidental release.
Personal Protective Equipment (PPE)
Before handling the compound, ensure a complete PPE ensemble is worn. This is a non-negotiable baseline for safety.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Ensure sleeves are fully extended.
-
Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1]
Spill Management Protocol
Accidents happen; a prepared response is critical. In the event of a spill, execute the following procedure immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operational. Do not attempt to clean a large spill outside of a ventilated enclosure.
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][7]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[8]
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Disposal: The container with the absorbed spill material must be sealed, labeled, and disposed of following the procedures in Section 4.
Waste Segregation: A Critical Step for Compliance
Proper segregation is the cornerstone of a compliant and safe waste management program. As a halogenated organic compound, this compound waste must not be mixed with non-halogenated chemical waste.
Core Directive: Establish a dedicated waste stream for "Halogenated Organic Waste."
-
Why Segregate? Halogenated wastes require specific disposal technologies, typically high-temperature incineration with acid gas scrubbing systems to neutralize the hydrochloric acid (HCl) produced during combustion.[9] Mixing this waste with non-halogenated streams can lead to regulatory violations and improper disposal, potentially releasing harmful pollutants. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under specific waste codes (e.g., F-listed wastes for certain spent halogenated solvents).[10][11][12] Adhering to this segregation practice ensures the waste is routed to a facility capable of managing it safely.
Waste Collection Protocol:
-
Use only approved, chemically compatible, and clearly labeled waste containers.
-
Label the container as: "HAZARDOUS WASTE: Halogenated Organic Compounds, N.O.S. (contains this compound) ".
-
Keep the container tightly closed when not in use and store it in a well-ventilated, secondary containment area away from incompatible materials.[13]
Approved Disposal Procedure: Final Disposition
The final disposal of this compound is a regulated process that must be performed by a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Workflow:
-
Accumulation: Collect waste in the properly segregated and labeled container as described in Section 3.
-
Documentation: Maintain an accurate log of the waste being added to the container, including the chemical name and approximate quantity.
-
Contact EHS: Once the container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department. They will coordinate with a licensed hazardous waste contractor for pickup and final disposal.
-
Handover: Follow your EHS office's procedures for waste handover, ensuring all paperwork is completed accurately.
The designated disposal method for this category of chemical is incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). Thermal treatment technologies are designed to destroy the organic molecule, and facilities handling halogenated waste are equipped with specialized scrubbers to manage the resulting acid gases.[9]
Logical Workflow for Waste Management
The following diagram illustrates the decision-making and operational flow for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, reinforcing a culture of safety and environmental stewardship within the laboratory.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 415946-61-1 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. wku.edu [wku.edu]
- 12. View Document - California Code of Regulations [govt.westlaw.com]
- 13. spectrumchemical.com [spectrumchemical.com]
Comprehensive Safety and Handling Guide for 1-(4-Chlorobenzyl)pyrrolidin-3-ol
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-(4-Chlorobenzyl)pyrrolidin-3-ol. As a compound with a pyrrolidine core and a halogenated benzyl group, it necessitates rigorous safety protocols. This document is designed to empower you with the knowledge to work safely and effectively, ensuring both personal safety and experimental integrity.
Hazard Assessment and Immediate First Aid
Immediate Actions in Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention[7][8][9].
-
Skin Contact: Remove all contaminated clothing and shoes at once. Wash the affected area with plenty of soap and water for a minimum of 15 minutes. If skin irritation occurs, seek medical attention[9][10].
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[7][8][9].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[7][8][11].
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on a conservative approach, taking into account the potential hazards of similar chemical structures.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Must meet ANSI Z87.1 standards. Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing[2][8][12]. |
| Skin and Body Protection | Chemical-resistant laboratory coat. | A fully buttoned lab coat is the minimum requirement. For larger quantities or splash risks, consider a disposable, polyethylene-coated polypropylene gown[13]. |
| Hand Protection | Disposable nitrile or neoprene gloves. | Inspect gloves for any defects before use. Change gloves frequently, and immediately if they become contaminated. Use proper glove removal technique to avoid skin contact[2][4]. |
| Respiratory Protection | Use in a certified chemical fume hood. | All work with this compound should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure[4][14]. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, but this is a less effective control measure[12][15]. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure risks and preventing accidents.
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
Disposal Plan: Managing Halogenated Waste
As a halogenated organic compound, this compound and any materials contaminated with it require special disposal procedures. Halogenated waste streams must be kept separate from non-halogenated waste to ensure proper and safe disposal[4][5][6].
Disposal Protocol:
-
Segregation: All waste containing this compound, including contaminated gloves, paper towels, and glassware, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container[5][6].
-
Container Management: Waste containers must be kept tightly closed when not in use and stored in a well-ventilated area, away from incompatible materials[5][15].
-
Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste"[6].
-
Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures.
Emergency Preparedness
In the event of a spill or other emergency, having a clear plan is critical.
Spill Response Decision Tree
Caption: Decision tree for responding to a spill.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. nj.gov [nj.gov]
- 13. benchchem.com [benchchem.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
